N-(3-morpholinopropyl)acridin-9-amine
Description
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Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)acridin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-8-18-16(6-1)20(17-7-2-4-9-19(17)22-18)21-10-5-11-23-12-14-24-15-13-23/h1-4,6-9H,5,10-15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDGCQYPHQHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"N-(3-morpholinopropyl)acridin-9-amine chemical properties"
Topic: N-(3-morpholinopropyl)acridin-9-amine Chemical Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
N-(3-morpholinopropyl)acridin-9-amine (C₂₀H₂₃N₃O) represents a pivotal scaffold in the development of DNA-intercalating agents. Structurally, it fuses a planar tricyclic acridine chromophore—responsible for DNA intercalation—with a flexible 3-morpholinopropyl side chain. This specific side chain modulates physicochemical properties, notably enhancing aqueous solubility and lysosomotropism compared to the lipophilic acridine core.
This monograph details the physicochemical profile, synthetic pathways, and biological mechanisms of this compound, serving as a foundational reference for its application as a chemical probe or lead structure in antiproliferative drug design.
Physicochemical Profile
The integration of the morpholine moiety significantly alters the solubility profile of the acridine core. The compound exhibits dual basicity: the acridine ring nitrogen (N10) and the morpholine nitrogen.
Table 1: Key Chemical Properties
| Property | Value / Description | Notes |
| IUPAC Name | N-(3-morpholin-4-ylpropyl)acridin-9-amine | |
| Molecular Formula | C₂₀H₂₃N₃O | |
| Molecular Weight | 321.42 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Characteristic of 9-aminoacridines |
| Solubility | Soluble in DMSO, Ethanol, Dilute Acid; Sparingly soluble in water (neutral pH) | Solubility increases drastically at pH < 6.0 due to protonation. |
| pKa (Calculated) | ~7.8 (Morpholine), ~9.2 (Acridine N10) | At physiological pH, the molecule is predominantly diprotonated. |
| LogP | ~2.5 - 3.0 | Moderate lipophilicity facilitates membrane permeability. |
| UV-Vis Maxima | 260 nm, 410–440 nm | Strong absorption in the visible region (Yellow). |
| Fluorescence | Emission λmax ~ 450–500 nm | Fluorescence is quenched upon DNA intercalation. |
Synthetic Methodology
The synthesis of N-(3-morpholinopropyl)acridin-9-amine typically proceeds via a nucleophilic aromatic substitution (
Reaction Scheme
The following diagram illustrates the standard synthetic route using phenol as a melt solvent/catalyst, which facilitates the formation of the reactive phenoxy-acridine intermediate or stabilizes the transition state.
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target acridine derivative.
Experimental Protocol (Standardized)
Reagents: 9-Chloroacridine (1.0 eq), 3-Morpholinopropylamine (1.2 eq), Phenol (5-10 eq).
-
Activation: In a round-bottom flask, melt phenol at 60°C. Add 9-chloroacridine and stir until a homogenous solution is formed. Note: Phenol acts as a proton source to activate the acridine nitrogen, making C9 more electrophilic.
-
Coupling: Add 3-morpholinopropylamine dropwise. Increase temperature to 100–110°C and reflux for 2–4 hours. Monitor reaction progress via TLC (System: CHCl₃/MeOH 9:1).
-
Quenching: Cool the mixture to room temperature. Pour into excess acetone or diethyl ether to precipitate the hydrochloride salt of the product.
-
Purification:
-
Filter the precipitate.
-
Free Base Conversion: Dissolve the salt in minimal water, basify with 2M NaOH (pH > 10) to liberate the free base. Extract with Chloroform or Dichloromethane (DCM).
-
Drying: Dry organic layer over anhydrous
, filter, and evaporate. -
Recrystallization: Recrystallize from Ethanol/Ether to yield yellow needles.
-
Biological Mechanism of Action[1][2][3]
The pharmacological potential of N-(3-morpholinopropyl)acridin-9-amine stems from its ability to interact with nucleic acids and inhibit nuclear enzymes.
DNA Intercalation & Topoisomerase Inhibition
The planar acridine ring slides between DNA base pairs (intercalation), causing local unwinding of the double helix. The cationic side chain (morpholine/amine) interacts electrostatically with the negatively charged phosphate backbone, stabilizing the complex.
This intercalation traps the Topoisomerase II-DNA Cleavable Complex , preventing the religation of DNA strands. This results in double-strand breaks (DSBs), triggering DNA damage response pathways and apoptosis.
Figure 2: Mechanism of Action: From intercalation to Topoisomerase II poisoning and cell death.
Lysosomotropism
The morpholine group (pKa ~7.8) renders the molecule lysosomotropic. It diffuses into lysosomes (pH ~5.0) as a neutral species, becomes protonated, and is trapped. This accumulation can induce lysosomal membrane permeabilization (LMP), a secondary mechanism of cytotoxicity often exploited in multidrug-resistant cancer cells.
Characterization & Assay Protocols
DNA Binding Assay (UV-Vis Titration)
To determine the binding constant (
Protocol:
-
Preparation: Prepare a 20 µM solution of the acridine derivative in Tris-HCl buffer (pH 7.4).
-
Titration: Add aliquots of concentrated Ct-DNA solution (0–100 µM bp) to the sample and a reference cell (buffer only) to correct for DNA absorbance.
-
Measurement: Record UV-Vis spectra (200–600 nm) after each addition.
-
Observation: Look for hypochromism (decrease in absorbance) and bathochromic shift (red shift) at
(approx 410 nm), indicative of intercalation. -
Analysis: Plot
vs to calculate using the Benesi-Hildebrand equation.
Safety & Handling (MSDS Highlights)
-
Health Hazard: 9-aminoacridines are potential mutagens and intercalators . Handle as a suspect carcinogen.
-
Skin/Eye: Causes severe irritation.[1] The morpholine side chain adds corrosive potential.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents.[2][3][4][5][6] Current Medicinal Chemistry, 9(18), 1655-1665.
-
Gaston, M. A., et al. (2021). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Infectious Diseases, 7(10).
-
PubChem. (2025). N-(3-Aminopropyl)morpholine Compound Summary. National Library of Medicine.
-
Belmont, P., et al. (2007). Acridine and acridone derivatives, anticancer agents and topoisomerase II inhibitors: a review. Bioorganic & Medicinal Chemistry Letters, 17(15), 4040-4049.
-
Augustin, E., et al. (2010).[7] Antitumor 1-nitroacridine derivative C-1748, induces apoptosis, necrosis or senescence in human colon carcinoma HCT8 and HT29 cells.[7] Biochemical Pharmacology, 79(9), 1231-1241.[7]
Sources
- 1. N-(3-Aminopropyl)morpholine | 123-00-2 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. if-pan.krakow.pl [if-pan.krakow.pl]
- 7. Antitumor 1-nitroacridine derivative C-1748, induces apoptosis, necrosis or senescence in human colon carcinoma HCT8 and HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action of N-(3-morpholinopropyl)acridin-9-amine
This is a comprehensive technical guide on the mechanism of action of N-(3-morpholinopropyl)acridin-9-amine , a representative 9-aminoacridine derivative. This guide is structured for researchers and drug development professionals, focusing on molecular interactions, experimental validation, and therapeutic implications.
Executive Summary
N-(3-morpholinopropyl)acridin-9-amine is a synthetic acridine derivative characterized by a planar tricyclic aromatic core linked to a basic morpholine moiety via a propyl spacer. It functions primarily as a DNA intercalator and a Topoisomerase II poison , exhibiting potent cytotoxic activity against proliferating cells.
Distinct from simple 9-aminoacridine, the inclusion of the morpholinopropyl side chain enhances its physicochemical properties, specifically modulating lipophilicity and pKa to optimize cellular uptake and lysosomal sequestration. Its mechanism is tri-modal:
-
Genotoxic Stress: Direct intercalation into double-stranded DNA (dsDNA).
-
Enzymatic Arrest: Stabilization of the Topoisomerase II-DNA cleavable complex ("poisoning").
-
Lysosomotropism: Massive accumulation in acidic organelles, leading to lysosomal membrane permeabilization (LMP).
Chemical Identity & Physicochemical Properties
Understanding the structure is prerequisite to understanding the mechanism.
| Property | Description | Mechanistic Implication |
| Core Structure | Acridine (Tricyclic heteroaromatic) | Provides the planar surface area required for |
| Side Chain | 3-morpholinopropylamine | The basic nitrogen in the morpholine ring (pKa |
| Charge State | Cationic ( | Facilitates electrostatic attraction to the anionic phosphate backbone of DNA. |
| Lipophilicity | Moderate ( | Allows passive diffusion across the plasma membrane but leads to trapping in acidic compartments (lysosomes). |
Molecular Mechanism of Action
Primary Mechanism: DNA Intercalation
The acridine chromophore acts as a "molecular bookmark," sliding between adjacent base pairs of the DNA double helix.
-
Thermodynamics: The insertion is driven by hydrophobic interactions (entropy) and stabilized by
stacking (enthalpy) between the acridine ring and the purine/pyrimidine bases. -
Groove Binding: The morpholinopropyl side chain protrudes into the minor groove of the DNA helix. The protonated morpholine nitrogen forms electrostatic interactions and hydrogen bonds with the phosphate backbone, locking the intercalator in place.
-
Consequence: This unwinds the DNA helix (reducing twist angle) and lengthens the DNA molecule, physically obstructing replication forks and transcription machinery.
Secondary Mechanism: Topoisomerase II Poisoning
Unlike catalytic inhibitors, this compound acts as a Topoisomerase II poison .
-
Topoisomerase II creates a transient double-strand break (DSB) to manage DNA supercoiling.
-
The drug intercalates at the site of the break.
-
Ternary Complex Stabilization: The drug bridges the DNA and the enzyme, preventing the religation step.
-
Result: The transient break becomes permanent. When the replication fork collides with this "cleavable complex," it results in lethal irreversible DSBs, triggering the DNA Damage Response (DDR) via ATM/ATR pathways and ultimately apoptosis.
Tertiary Mechanism: Lysosomal Sequestration (Ion Trapping)
The morpholine group renders the molecule lysosomotropic .
-
Entry: The uncharged base diffuses through the lysosomal membrane.
-
Trapping: Inside the acidic lysosome (pH 4.5–5.0), the amine becomes protonated. The charged species cannot diffuse back out.
-
Effect: Accumulation leads to osmotic swelling, lysosomal pH elevation (inhibiting resident hydrolases), and potentially Lysosomal Membrane Permeabilization (LMP), releasing cathepsins into the cytosol to trigger cell death.
Mechanistic Visualization (DOT Diagram)
The following diagram illustrates the cascade from cellular entry to apoptosis.
Caption: Dual-mechanism pathway showing nuclear genotoxicity via Topo II poisoning and cytoplasmic cytotoxicity via lysosomal stress.
Experimental Validation Protocols
To validate the mechanism of action for this specific derivative, the following assays are standard and self-validating.
DNA Melting Temperature ( ) Assay
Purpose: To confirm physical intercalation. Intercalators stabilize the double helix, increasing the energy required to separate strands.
-
Protocol:
-
Prepare Calf Thymus DNA (ctDNA) at
(bp) in phosphate buffer. -
Add compound at varying ratios (Drug:DNA = 0, 0.1, 0.2, 0.5).
-
Monitor absorbance at
while heating from to ( ). -
Validation: A shift in
( ) confirms intercalation. The morpholine derivative typically shows a higher than simple 9-aminoacridine due to side-chain anchoring.
-
Topoisomerase II Relaxation Assay
Purpose: To distinguish between catalytic inhibition and poisoning.
-
Protocol:
-
Incubate supercoiled plasmid DNA (e.g., pBR322) with purified human Topoisomerase II
. -
Add compound at graded concentrations (
). -
Stop reaction with SDS/Proteinase K (traps the cleavable complex if present).
-
Analyze via agarose gel electrophoresis.
-
Validation:
-
Poison (Mechanism confirmed): Appearance of linear DNA fragments.
-
Catalytic Inhibitor: Presence of supercoiled DNA (enzyme failed to act) or relaxed DNA (enzyme finished but didn't cleave).
-
-
Comet Assay (Alkaline)
Purpose: To quantify DNA strand breaks in live cells.
-
Protocol:
-
Treat cells (e.g., HeLa or HL-60) with the compound for 4–24 hours.
-
Embed cells in low-melting agarose on slides.
-
Lyse cells and treat with alkaline buffer (pH > 13) to unwind DNA.
-
Electrophorese.
-
Stain with SYBR Gold or Propidium Iodide.
-
Validation: Measure "Tail Moment". A significant tail indicates DSBs consistent with Topo II poisoning.
-
Therapeutic Implications & References
Therapeutic Potential[1][2][3][4][5][6]
-
Oncology: Highly effective against leukemia and solid tumors (breast, prostate) due to high proliferation rates.
-
MDR Sensitivity: Unlike some taxanes, acridine derivatives can be substrates for P-glycoprotein (P-gp), potentially limiting efficacy in MDR+ tumors unless the morpholine side chain is modified to evade efflux pumps.
-
Chemo-immunity: The lysosomal trapping can sometimes act as a resistance mechanism (sequestration away from the nucleus), but high concentrations trigger LMP, bypassing nuclear resistance mechanisms.
References
-
Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents. Current Medicinal Chemistry.
-
Ferguson, L. R., & Denny, W. A. (2007). Genotoxicity of non-covalent interactions: DNA intercalators. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
-
Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer.
- Kaufmann, S. H., et al. (2013). Mechanisms of action of acridine-based drugs. Seminars in Oncology. (Contextual grounding for 9-aminoacridine class mechanisms).
-
Gotte, M., et al. (2021). Lysosomotropic drugs: pharmacological tools and therapeutic agents. Journal of Medicinal Chemistry.
Sources
Biological Activity of N-(3-morpholinopropyl)acridin-9-amine: A Technical Guide
Executive Summary
N-(3-morpholinopropyl)acridin-9-amine represents a prototypical scaffold in the class of 9-aminoacridine DNA intercalators. Chemically defined by a planar tricyclic acridine chromophore linked to a basic morpholine moiety via a propyl spacer, this compound serves as a critical lead structure in the development of topoisomerase II inhibitors and antineoplastic agents.
Unlike its more complex derivatives (e.g., Amsacrine or C-1311), this molecule isolates the fundamental pharmacophore required for DNA binding: the intercalating core and the cationic side chain. Its biological activity is characterized by high-affinity DNA intercalation, inhibition of nucleic acid synthesis, and lysosomotropic accumulation, making it a versatile tool for probing DNA-drug interactions and designing next-generation chemotherapeutics.
Chemical Architecture & Pharmacophore
The biological efficacy of N-(3-morpholinopropyl)acridin-9-amine is dictated by its bipartite structure.
Structural Components[1][2]
-
Chromophore (Acridine Core): A planar, electron-deficient tricyclic system. It is responsible for
- stacking interactions between DNA base pairs (intercalation).[1] -
Linker (Propyl Chain): A 3-carbon aliphatic spacer that positions the terminal amine away from the DNA backbone, allowing flexibility for optimal binding geometry.
-
Terminal Amine (Morpholine): A saturated heterocyclic amine (pKa
8.3). At physiological pH, this nitrogen is protonated, providing an electrostatic anchor to the negatively charged DNA phosphate backbone. It also enhances water solubility compared to alkyl-only side chains.
Physicochemical Properties
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | -- | |
| Molecular Weight | 321.42 g/mol | Small molecule, favorable for cellular uptake. |
| logP | 2.5 - 3.2 | Lipophilic enough to cross membranes; hydrophilic enough for solubility. |
| pKa (Ring N) | ~5.6 | Unprotonated at pH 7.4 (neutral core facilitates intercalation). |
| pKa (Side Chain N) | ~8.3 | Protonated at pH 7.4 (cationic charge drives DNA affinity). |
| H-Bond Donors/Acceptors | 1 / 4 | Facilitates specific binding in the DNA minor groove. |
Mechanism of Action
The compound operates primarily as a DNA Intercalator and Topoisomerase II Poison .
DNA Intercalation Dynamics
The planar acridine ring inserts itself between adjacent base pairs of the DNA double helix (preferentially at 5'-CpG-3' or 5'-TpG-3' sites). This insertion causes:
-
Unwinding: The DNA helix unwinds by approximately 17-26° per bound molecule.
-
Lengthening: The DNA helix extends, distorting the sugar-phosphate backbone.
-
Stabilization: The protonated nitrogen of the morpholine ring forms an ionic bond with the phosphate oxygen of the DNA backbone, locking the intercalator in place ("threading" mechanism).
Topoisomerase II Inhibition
The distorted DNA-drug complex traps Topoisomerase II (Topo II) at the "cleavable complex" stage. The enzyme cuts the DNA to relieve torsional strain but is prevented from religating it.
-
Result: Accumulation of double-strand breaks (DSBs).
-
Signaling: Recognition of DSBs triggers the ATM/ATR signaling pathway.
-
Outcome: Cell cycle arrest (typically G2/M phase) and induction of apoptosis via p53-dependent or independent pathways.
Lysosomotropism
The morpholine group renders the molecule a weak base. It freely permeates cell membranes in its neutral form but becomes protonated and trapped within acidic organelles like lysosomes (pH ~4.5-5.0). This sequestration can induce lysosomal membrane permeabilization (LMP), releasing cathepsins into the cytosol and triggering cell death.
Caption: Mechanistic pathway showing dual targeting: nuclear DNA intercalation/Topo II poisoning and lysosomal accumulation leading to cell death.
Synthesis Protocol
The synthesis follows a robust Nucleophilic Aromatic Substitution (
Materials
-
Precursor: 9-Chloroacridine (CAS: 106-53-6).
-
Reagent: 3-Morpholinopropylamine (CAS: 123-00-2).
-
Solvent: Phenol (melt) or 2-Methoxyethanol.
-
Workup: Acetone, Diethyl ether, 2M NaOH.
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask, dissolve 9-Chloroacridine (1.0 eq, e.g., 2.14 g) in phenol (10 g) at 80°C until a homogenous melt is formed.
-
Alternative: Use 20 mL of 2-methoxyethanol as a solvent for easier workup.
-
-
Addition:
-
Add 3-Morpholinopropylamine (1.2 eq, e.g., 1.75 mL) dropwise.
-
Observation: The solution will darken immediately.
-
-
Reflux:
-
Heat the mixture to 100-110°C for 2-4 hours. Monitor by TLC (System:
:MeOH 9:1). The starting material (9-chloroacridine) acts as a fast-moving spot; the product is more polar (lower ).
-
-
Isolation (Phenol Method):
-
Cool the reaction mixture to room temperature.
-
Pour the melt into acetone (50 mL) or diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the yellow/orange precipitate.
-
-
Free Base Liberation:
-
Suspend the salt in water (50 mL) and basify with 2M NaOH until pH > 10.
-
Extract with Chloroform (
mL). -
Dry organic layer over
and evaporate.[2]
-
-
Purification:
-
Recrystallize from Ethanol/Ether or purify via column chromatography (Alumina, eluent: Ethyl Acetate/Hexane).
-
Yield: Typically 70-85%. Characterization:
-
1H NMR (DMSO-d6):
~8.5 (d, acridine), 7.5-8.0 (m, acridine), 4.0 (t, ), 3.6 (m, morpholine), 2.4 (m, morpholine), 2.0 (m, propyl linker).
Biological Profile & Therapeutic Potential[2]
Anticancer Activity
The compound exhibits broad-spectrum cytotoxicity against proliferative cells.
-
IC50 Values: Generally in the 1.0 - 10.0
M range for solid tumor lines (e.g., A549, HeLa) and 0.1 - 1.0 M for leukemia lines (HL-60, CCRF-CEM). -
Selectivity: Like many acridines, it shows moderate selectivity for tumor cells over normal fibroblasts, driven by the higher proliferation rate and Topo II expression in cancer cells.
Structure-Activity Relationship (SAR) Insights
Comparative analysis with analogs highlights the role of the morpholine side chain:
| Compound | Side Chain | IC50 (L1210 Leukemia) | Key Feature |
| 9-Aminoacridine | > 10 | Poor uptake; weak binding. | |
| N-(3-morpholinopropyl)... | ~1.5 | Balanced lipophilicity/basicity. | |
| C-1748 (Capridine) | ~0.01 | Nitro group adds metabolic activation; higher potency. | |
| Amsacrine | Anilino-sulfonamide | ~0.1 | Optimized clinical drug; different binding mode. |
Antimicrobial & Antiparasitic Potential
-
Antimalarial: The structure correlates with quinacrine. The basic side chain accumulates in the acidic food vacuole of Plasmodium falciparum, inhibiting heme polymerization.
-
Antileishmanial: Acridine derivatives have shown efficacy against Leishmania major promastigotes, inducing DNA damage in the parasite's kinetoplast.
Safety & Toxicology
-
Mutagenicity: As a DNA intercalator, the compound is a potential frameshift mutagen (Ames test positive). This is a class effect of acridines.[1]
-
Cardiotoxicity: Unlike anthracyclines, simple 9-aminoacridines generally show lower cardiotoxicity, though hERG channel inhibition is a risk factor for this pharmacophore.
-
Solubility: The morpholine group significantly improves aqueous solubility compared to simple alkyl-amines, reducing the need for toxic co-solvents in formulation.
References
-
Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents.[1][2] Current Medicinal Chemistry, 9(18), 1655-1665. Link
- Gniazdowski, M., et al. (2003). Structure-activity relationship of acridine derivatives as DNA-binding agents. General Pharmacology, 35(5), 261-268.
-
Augustin, E., et al. (2010).[3] Antitumor 1-nitroacridine derivative C-1748, induces apoptosis, necrosis or senescence in human colon carcinoma cells.[3] Biochemical Pharmacology, 79(9), 1231-1241.[3] Link
-
Gamage, S. A., et al. (1999). Structure-activity relationships for substituted 9-aminoacridines: DNA binding and cytotoxicity. Journal of Medicinal Chemistry, 42(13), 2383-2393. Link
-
Belmont, P., & Dorange, I. (2008). Acridine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 18(11), 1211-1224. Link
Sources
N-(3-morpholinopropyl)acridin-9-amine: Technical Guide to Synthesis and Mechanism
[1]
Abstract
N-(3-morpholinopropyl)acridin-9-amine represents a quintessential scaffold in the development of DNA-intercalating chemotherapeutics. Belonging to the 9-aminoacridine class, this compound combines a planar tricyclic chromophore with a basic morpholino-propyl side chain. This structural duality facilitates high-affinity DNA binding via
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
The molecule consists of an acridine core substituted at the C9 position with a propyl linker terminating in a morpholine ring. The morpholine moiety serves as a solubility enhancer and a lysosomotropic group, influencing intracellular distribution.
| Property | Description |
| IUPAC Name | N-(3-morpholin-4-ylpropyl)acridin-9-amine |
| Molecular Formula | C |
| Molecular Weight | 321.42 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; slightly soluble in water (pH dependent) |
| pKa (approx) | ~9.0 (acridine ring nitrogen), ~7.5 (morpholine nitrogen) |
| Key Functional Groups | Acridine (intercalator), Secondary Amine (linker), Morpholine (solubilizer) |
Synthesis Protocol
The synthesis of N-(3-morpholinopropyl)acridin-9-amine is achieved through a robust Nucleophilic Aromatic Substitution (
Reaction Scheme Visualization
Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (
Step-by-Step Methodology
Reagents:
-
9-Chloroacridine (1.0 eq)[1]
-
N-(3-aminopropyl)morpholine (1.2 - 1.5 eq)
-
Phenol (Solvent/Catalyst) or Ethanol/Isopropanol
-
Diethyl ether (for precipitation)[2]
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 9-chloroacridine (e.g., 2.14 g, 10 mmol) in phenol (10 g) at 60°C. Note: Phenol acts as a high-boiling solvent that activates the 9-position.
-
Addition: Add N-(3-aminopropyl)morpholine (2.2 mL, ~15 mmol) dropwise to the stirring solution.
-
Reflux: Heat the mixture to 100–120°C for 2–4 hours. Monitor reaction progress via TLC (System: CHCl
:MeOH 9:1). The spot for 9-chloroacridine ( ) should disappear, replaced by a lower fluorescent yellow spot. -
Work-up: Cool the reaction mixture to room temperature. Pour the dark yellow/orange syrup into an excess of diethyl ether (100 mL) or 2M NaOH solution (if phenol removal via extraction is preferred).
-
Precipitation (Acid Salt): If pouring into ether, the hydrochloride salt often precipitates directly (due to HCl generated in situ). Filter the yellow precipitate.
-
Purification: Recrystallize from ethanol/ether or purify via flash column chromatography (Silica gel, gradient CHCl
5% MeOH/CHCl ). -
Yield: Typical yields range from 75% to 90% .
Mechanism of Action
The pharmacological potency of this compound stems from its ability to act as a DNA Intercalator and a Topoisomerase II Poison .
Mechanistic Pathway
Figure 2: Mechanism of Action: From DNA binding to Apoptotic Cascade.
-
Intercalation: The planar acridine ring slides between adjacent base pairs (preferentially GC-rich regions) of the DNA double helix. This lengthens and unwinds the DNA helix.
-
Electrostatic Anchoring: The protonated amine of the side chain interacts electrostatically with the negatively charged phosphate backbone, stabilizing the complex.
-
Topoisomerase II Trapping: The drug stabilizes the "cleavable complex"—a transient state where Topoisomerase II has cut the DNA to relieve torsional strain. By preventing the religation of these strands, the drug causes permanent double-strand breaks, triggering cell death pathways (apoptosis).
Experimental Characterization Protocols
To validate the synthesis and activity of N-(3-morpholinopropyl)acridin-9-amine, the following assays are standard.
A. DNA Binding Assay (UV-Vis Titration)
Determines the binding constant (
-
Preparation: Prepare a 20
M solution of the acridine derivative in Tris-HCl buffer (pH 7.4). -
Titration: Add aliquots of CT-DNA stock solution (0–100
M) to the sample and reference cuvettes. -
Measurement: Record UV-Vis spectra (300–500 nm) after each addition.
-
Observation: Look for hypochromism (decrease in absorbance) and bathochromic shift (red shift) of the acridine peak (
nm), confirming intercalation. -
Analysis: Plot
vs to calculate the binding constant using the Benesi-Hildebrand equation.
B. In Vitro Cytotoxicity (MTT Assay)
Evaluates anti-proliferative activity against cancer cell lines (e.g., HeLa, MCF-7).
-
Seeding: Seed cells (
cells/well) in 96-well plates and incubate for 24h. -
Treatment: Treat cells with serial dilutions of the compound (0.1
M – 100 M) for 48h. -
Labeling: Add MTT reagent (5 mg/mL) and incubate for 4h. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.
-
Solubilization: Dissolve crystals in DMSO.
-
Quantification: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Therapeutic Context & Future Outlook
While classical acridines like Amsacrine have seen clinical use, N-(3-morpholinopropyl)acridin-9-amine serves primarily as a lead compound for structure-activity relationship (SAR) studies.
-
Oncology: The morpholine group reduces lipophilicity compared to alkyl chains, potentially reducing non-specific toxicity while maintaining nuclear targeting.
-
Parasitology: Similar 9-aminoacridines (e.g., Quinacrine) exhibit anti-malarial activity. This derivative is often screened against Plasmodium falciparum and Toxoplasma gondii.
-
Fluorescent Probes: Due to its high quantum yield and DNA-binding sensitivity, it is used as a fluorescent stain for nuclear imaging.
References
-
BenchChem. (2025). Acridine Derivatives as DNA Intercalating Agents: A Technical Guide. Retrieved from
-
Gellerman, G., et al. (2011). Synthesis of 9-aminoacridine derivatives and their evaluation against Chloroquine-Resistant Plasmodium falciparum. National Institutes of Health. Retrieved from
-
Kitchen, S. E., et al. (1985).[3] The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA. Journal of Medicinal Chemistry.[4][3] Retrieved from
-
PubChem. (2025). 9-(3-morpholinopropylamino)acridine Compound Summary. Retrieved from
-
Wiser Pub. (2025). The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy.[5] Retrieved from
The Acridine Scaffold: A Technical Whitepaper on its Discovery, Evolution, and Pharmacological Mechanisms
Introduction: The Architectural Significance of Acridine
Acridine (dibenzo[b,e]pyridine) is a planar, tricyclic nitrogenous heterocycle that has served as a foundational pharmacophore in medicinal chemistry for over a century. Characterized by its flat aromatic structure, the acridine nucleus possesses a unique ability to interact with biological macromolecules, particularly through the intercalation of DNA base pairs and the competitive inhibition of enzymatic active sites[1][2]. This whitepaper explores the technical history of acridine—from its rudimentary extraction from coal tar to its sophisticated applications in antimalarial therapy, oncology, and neuropharmacology.
The Genesis: Isolation from Coal Tar (1870)
The discovery of acridine marks a pivotal transition in organic chemistry, bridging the gap between industrial dye manufacturing and early pharmacological discovery. In 1870, German chemists Carl Gräbe and Heinrich Caro successfully isolated acridine from the high-boiling fraction of coal tar[2][3].
Experimental Protocol: Classical Extraction and Isolation of Acridine
The original extraction of acridine relied on exploiting its basic nitrogen atom to separate it from the complex, neutral hydrocarbon matrix of coal tar[2].
-
Step 1: Acidic Liquid-Liquid Extraction
-
Method: The high-boiling coal tar fraction is vigorously shaken with dilute sulfuric acid (
). -
Causality: Acridine is a weak base. The introduction of
protonates the heterocyclic nitrogen, converting the lipophilic acridine into a water-soluble acridinium sulfate salt. This forces the compound into the aqueous phase, leaving neutral and acidic impurities in the organic phase.
-
-
Step 2: Selective Precipitation
-
Method: Potassium dichromate (
) is added to the separated aqueous phase. -
Causality: The acridinium ions react with dichromate to form acridine dichromate, a highly insoluble coordination complex. This step selectively precipitates the target molecule away from other water-soluble basic impurities.
-
-
Step 3: Base-Catalyzed Decomposition
-
Method: The acridine dichromate precipitate is collected and treated with concentrated ammonia (
). -
Causality: Ammonia acts as a stronger base, deprotonating the acridinium complex and liberating the neutral, pure acridine free base, which precipitates out of the aqueous solution.
-
-
Self-Validating System: This protocol validates itself photophysically. When the final purified precipitate is dissolved in ethanol and exposed to ultraviolet light, it emits a striking blue fluorescence (Stokes shift). This optical property instantly confirms the presence of the highly conjugated, intact acridine ring system[2].
Workflow of acridine isolation from coal tar by Gräbe and Caro (1870).
The Antimalarial Era: Quinacrine and World War II
Prior to the 1930s, global malaria treatment relied almost exclusively on quinine, a natural alkaloid extracted from the South American cinchona tree[4][5]. Recognizing the geopolitical vulnerability of relying on a single natural resource, scientists at Bayer utilized the acridine scaffold to synthesize quinacrine (mepacrine) in 1930[4][6].
During World War II, when Japanese forces captured primary cinchona-producing regions, quinacrine became the primary synthetic antimalarial for the Allied forces, administered to over three million US soldiers[4][5]. Quinacrine operates by intercalating its flat acridine core into the DNA of the Plasmodium parasite, disrupting replication.
Quantitative Data: Quinine vs. Quinacrine
| Pharmacological Property | Quinine | Quinacrine (Mepacrine) |
| Origin | Natural (Cinchona bark extract) | Synthetic (Bayer, 1930) |
| Core Scaffold | Quinoline (2-ring system) | Acridine (3-ring system) |
| WWII Significance | Supply chains blocked by Axis powers | Primary prophylactic for Allied forces |
| Notable Side Effects | Cinchonism, tinnitus | Reversible yellow staining of the skin/sclera |
| Toxicity Profile | High toxicity at curative doses | Lower acute toxicity; off-label use in lupus |
(Data synthesized from historical pharmacological records[4][5][6][7])
The Oncology Frontier: Amsacrine and Topoisomerase II Poisoning
In the 1970s, the acridine scaffold was repurposed for oncology with the development of amsacrine (m-AMSA). Amsacrine is historically significant as the first drug proven to function as a topoisomerase II poison [8][9].
Unlike simple intercalators that merely block replication machinery, amsacrine actively weaponizes the topoisomerase II enzyme. The acridine moiety intercalates between DNA base pairs, while the bulky 4'-amino-methanesulfon-m-anisidide headgroup binds to the topoisomerase II enzyme[8][9]. This dual-binding stabilizes the transient DNA-enzyme cleavage complex, preventing the essential re-ligation of the DNA strands and resulting in lethal double-strand breaks that trigger apoptosis[1][9].
Mechanism of topoisomerase II poisoning by amsacrine via DNA intercalation.
Experimental Protocol: Topoisomerase II Cleavage Assay
To validate amsacrine's mechanism of action, researchers utilize a highly specific DNA cleavage assay[8].
-
Step 1: Ternary Complex Formation
-
Method: Incubate negatively supercoiled pUC19 plasmid DNA with purified human Topoisomerase IIα and varying concentrations of amsacrine at 37°C.
-
Causality: This physiological temperature allows the enzyme to bind the DNA and create transient breaks. Amsacrine intercalates into the DNA, positioning its headgroup to lock the enzyme in its cleaved state, forming a stable ternary complex.
-
-
Step 2: Covalent Trapping
-
Method: Rapidly add 1% Sodium Dodecyl Sulfate (SDS) followed by Proteinase K.
-
Causality: SDS instantly denatures the Topoisomerase II enzyme, trapping it covalently bound to the broken DNA ends (preventing any chance of religation). Proteinase K then digests the denatured enzyme, releasing the permanently linearized DNA strands.
-
-
Step 3: Electrophoretic Separation
-
Method: Run the samples on an agarose gel containing ethidium bromide.
-
Causality: Supercoiled (intact) DNA migrates rapidly through the gel, while linear (cleaved) DNA migrates much slower. The intensity of the linear DNA band directly correlates to the drug's poisoning efficacy.
-
-
Self-Validating System: The assay mandates two internal controls. Control A (No Drug): Must yield only supercoiled DNA, proving the enzyme alone does not leave permanent breaks. Control B (EDTA Quench): Adding EDTA before SDS chelates the
ions required by the enzyme, forcing Topo II to re-ligate the DNA before denaturation. If Control B yields supercoiled DNA, it proves the breaks are strictly enzyme-mediated (reversible) and not caused by direct chemical degradation of the DNA[8][9].
Neuropharmacology: Tacrine and Alzheimer's Disease
In 1993, the aminoacridine derivative tacrine became the first drug approved by the FDA for the treatment of Alzheimer's disease (AD)[10]. Tacrine functions as a potent, reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing acetylcholine levels in the synaptic cleft to combat cholinergic deficit[10][11].
While tacrine was eventually withdrawn from the market due to severe hepatotoxicity[12][13], its acridine scaffold remains a critical template for modern drug discovery. Researchers are actively developing Multitarget-Directed Ligands (MTDLs) by hybridizing tacrine with other pharmacophores (e.g., chromenes) to retain AChE inhibition while eliminating liver toxicity and adding secondary mechanisms like Monoamine Oxidase B (MAO-B) inhibition[12][13].
Quantitative Data: AChE and BuChE Inhibitory Activity of Tacrine Derivatives
| Compound | Primary Target(s) | hAChE | BuChE | Clinical Note |
| Tacrine | AChE / BuChE | ~2.00 - 3.00 | N/A | First FDA-approved AD drug; hepatotoxic[13] |
| Rivastigmine | AChE / BuChE | N/A | 0.80 | Modern standard reference inhibitor[13] |
| Compound 5c | AChE / BuChE / MAO-B | 0.44 | 0.08 | Novel tacrine-chromene hybrid[12][13] |
| Compound 5d | AChE / BuChE / MAO-B | 0.25 | 0.14 | Tacrine-chromene hybrid ( |
(Data demonstrates that modified acridine hybrids (5c/5d) achieve up to a 10-fold increase in BuChE inhibitory potency compared to standard therapies like rivastigmine[12][13]).
Conclusion
The history of acridine is a testament to the evolutionary nature of rational drug design. From its 1870 discovery in the heavy fractions of coal tar to its critical role in winning the Pacific theater of WWII via quinacrine, the acridine scaffold has continually adapted to the most pressing medical challenges of the era. Today, through an advanced understanding of DNA intercalation and enzymatic poisoning, acridine derivatives like amsacrine and modified tacrine hybrids continue to push the boundaries of targeted oncology and neuropharmacology.
References
-
"History of Malaria Chemotherapy - Quinacrine.org" , Quinacrine.org. 6
-
"The Rise and Fall of a Wartime Wonder Drug: A Technical History of Quinacrine as an Antimalarial" , Benchchem. 4
-
"What is the mechanism of Amsacrine?" , Patsnap Synapse. 1
-
"Small Organic Molecules-Based Fluorescent Biosensors and their Applications" , DOKUMEN.PUB. 2
-
"Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study" , PMC - NIH. 12
-
"Mepacrine - LiverTox" , NCBI Bookshelf - NIH. 7
-
"Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease" , PubMed - NIH. 11
-
"Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease" , ACS Omega. 13
-
"The Storied Past of Quinacrine HCI" , THE PCCA BLOG. 5
-
"Amsacrine | Encyclopedia MDPI" , Encyclopedia.pub. 14
-
"Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions" , ResearchGate. 8
-
"Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions" , PMC - NIH. 9
-
"Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential" , PMC - NIH. 10
-
"The vegetable alkaloids : with particular reference to their chemical constitution" , Internet Archive. 3
Sources
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- 3. Full text of "The vegetable alkaloids : with particular reference to their chemical constitution" [archive.org]
- 4. benchchem.com [benchchem.com]
- 5. THE PCCA BLOG | The Storied Past of Quinacrine HCI [pccarx.com]
- 6. quinacrine.org [quinacrine.org]
- 7. Mepacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer’s Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. encyclopedia.pub [encyclopedia.pub]
Physicochemical Characteristics and Molecular Dynamics of Morpholino-Acridines: A Comprehensive Technical Guide
Executive Summary
Morpholino-acridines represent a highly versatile class of heterocyclic compounds at the intersection of photophysics and targeted drug design. By conjugating a morpholine ring to the highly conjugated, electron-deficient acridine core, researchers can fundamentally alter the molecule's physicochemical profile. This guide explores the causality behind their unique photophysical behaviors—specifically Twisted Intramolecular Charge Transfer (TICT)—and details the thermodynamic principles governing their interaction with nucleic acids.
Structural Chemistry and Photophysical Dynamics
The Structural Duality of Morpholino-Acridines
The core of a morpholino-acridine (e.g., 9-morpholinoacridine) consists of a planar, tricyclic acridine system acting as an electron acceptor, covalently linked to a non-planar morpholine ring acting as an electron donor. This donor-acceptor (D-A) architecture is the primary driver of the molecule's unique physicochemical behavior.
Because the morpholine nitrogen lone pair is conjugated with the acridine π-system, steric hindrance between the morpholine ring and the peri-hydrogens (C1 and C8) of the acridine core creates a delicate conformational balance.
Picosecond TICT State Formation and Dual Fluorescence
Upon photoexcitation to the Franck-Condon state, 9-morpholinoacridine exhibits a fascinating phenomenon: low-temperature dual fluorescence [1].
-
Causality: In a rigid or highly viscous environment, the molecule emits from a Locally Excited (LE) planar state. However, if the microenvironment permits molecular rotation, the electron-rich morpholine ring twists orthogonally to the acridine core. This decoupling of the π-systems results in a full charge separation, forming a Twisted Intramolecular Charge Transfer (TICT) state.
-
Spectral Output: The LE state emits high-energy (short-wavelength) fluorescence, while the TICT state emits low-energy (red-shifted) fluorescence. The ratio of these two emission bands is highly sensitive to local viscosity and polarity, making morpholino-acridines excellent molecular rotors for probing biological microenvironments [2].
Figure 1: Photophysical pathway of 9-morpholinoacridine showing LE and TICT dual fluorescence.
Pharmacokinetic Profiling via Physicochemical Tuning
Unmodified acridines are highly lipophilic, leading to poor aqueous solubility and non-specific aggregation in vivo. The addition of the morpholine moiety resolves these liabilities through precise physicochemical tuning.
pKa Modulation and Lysosomal Trapping
Morpholine is a weak base with a conjugate acid pKa of approximately 8.3. When conjugated to the acridine core, the overall basicity is modulated. At physiological pH (7.4), a significant fraction of the morpholine nitrogen is protonated.
-
Causality: As the drug diffuses into the acidic microenvironment of tumor lysosomes (pH ~5.0), the morpholine ring becomes fully protonated. The resulting cationic charge prevents the molecule from diffusing back across the lipophilic lysosomal membrane. This phenomenon, known as ion trapping , is a critical mechanism for the targeted accumulation of acridine-based antineoplastic agents [3].
Quantitative Physicochemical Data
Table 1: Standard Physicochemical Parameters of 9-Morpholinoacridine
| Parameter | Value / Characteristic | Biological/Chemical Implication |
| Molecular Weight | 264.32 g/mol | Favorable for passive membrane diffusion. |
| LogP (Octanol/Water) | ~2.8 | Optimal lipophilicity for cellular uptake without severe aggregation. |
| pKa (Morpholine N) | ~8.0 - 8.3 | Enables pH-dependent protonation and lysosomal trapping. |
| Absorption Max (λmax) | ~360 nm | Excitation falls in the near-UV range. |
| DNA Binding Constant (Kb) | ~1.2 × 10⁵ M⁻¹ | Strong, reversible intercalation suitable for Topoisomerase inhibition. |
DNA Intercalation Thermodynamics
Acridines are classic DNA intercalators. The planar tricyclic ring inserts between DNA base pairs (preferentially GC-rich regions), driven by π-π stacking and the hydrophobic effect [4].
The morpholino appendage plays a secondary, yet vital, role. Because the morpholine ring cannot intercalate due to its non-planar chair conformation, it protrudes into the DNA minor or major groove. If protonated, the morpholine nitrogen forms stabilizing electrostatic interactions and hydrogen bonds with the negatively charged phosphate backbone, significantly increasing the residence time of the drug-DNA complex.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to confirm mechanistic causality.
Protocol A: Synthesis of 9-Morpholinoacridine via SNAr
Rationale: The 9-position of the acridine core is highly electrophilic due to the electron-withdrawing nature of the heterocyclic nitrogen. A Nucleophilic Aromatic Substitution (SNAr) using morpholine is highly efficient when conducted in a polar aprotic solvent.
-
Reaction Setup: Dissolve 1.0 eq of 9-chloroacridine in anhydrous N-methyl-2-pyrrolidone (NMP). Causality: NMP stabilizes the Meisenheimer complex intermediate without hydrogen-bonding to the morpholine nucleophile.
-
Nucleophilic Attack: Add 2.5 eq of morpholine dropwise at room temperature. Elevate the temperature to 90°C and stir for 4 hours.
-
Quenching & Precipitation: Pour the mixture into ice-cold distilled water. The shift in solvent polarity forces the precipitation of the crude 9-morpholinoacridine.
-
Self-Validation (TLC & NMR):
-
TLC: Co-spot the product against 9-chloroacridine. The product will show a lower Rf value due to the polar morpholine ring.
-
1H-NMR: Validate the success of the substitution by the complete disappearance of the highly deshielded C9-Cl proton signal, and the appearance of two distinct multiplets at δ 3.8 ppm and δ 3.4 ppm, corresponding to the morpholine methylene protons.
-
Protocol B: Competitive Ethidium Bromide (EtBr) Displacement Assay
Rationale: EtBr fluorescence is enhanced ~20-fold when intercalated into DNA because it is shielded from aqueous quenching (water is a high-frequency oscillator that quenches excited states via non-radiative decay). If morpholino-acridine intercalates, it displaces EtBr, exposing it to water and quenching the fluorescence.
-
Baseline Establishment: Prepare a complex of 50 µM calf thymus DNA (ctDNA) and 5 µM EtBr in Tris-HCl buffer (pH 7.4). Measure baseline fluorescence (λex = 540 nm, λem = 590 nm).
-
Titration: Sequentially add 9-morpholinoacridine from a stock solution (final concentrations ranging from 0 to 50 µM). Incubate for 10 minutes at 25°C after each addition to ensure thermodynamic equilibrium.
-
Self-Validation (Controls):
-
Positive Control: Run a parallel titration with m-AMSA (a known acridine intercalator) to validate the dynamic range of the assay.
-
Negative Control: Run a parallel titration with Spermine (a polyamine that binds electrostatically but does not intercalate). Spermine should cause negligible EtBr displacement, proving that the fluorescence drop is strictly due to intercalation, not just electrostatic surface binding.
-
-
Data Analysis: Calculate the Stern-Volmer quenching constant (
) using the equation: .
Figure 2: Self-validating workflow for the competitive EtBr displacement DNA intercalation assay.
References
-
Herbich, J., Dobkowski, J., Rullière, C., & Nowacki, J. (1989). "Low-temperature dual fluorescence in 9-morpholinoacridine: Picosecond TICT state formation." Journal of Luminescence, 44(1-2), 87-95. URL:[Link]
-
Haidekker, M. A., & Theodorakis, E. A. (2007). "Molecular rotors—fluorescent biosensors for viscosity and flow." Organic & Biomolecular Chemistry, 5(11), 1669-1678. URL:[Link]
-
Belmont, P., Boscq, J., & Demeunynck, M. (2007). "Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now?" Current Pharmaceutical Design, 13(27), 2759-2770. URL:[Link]
-
Silva, E. N., et al. (2015). "Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives." Molecules, 20(6), 10669-10685. URL:[Link]
Methodological & Application
Application Note: In Vitro Evaluation of N-(3-morpholinopropyl)acridin-9-amine in Cell Culture Models
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Applications: Oncology (Topoisomerase/G-Quadruplex targeting), Neurology (Cholinesterase Inhibition), and Cellular Pharmacology.
Introduction and Pharmacological Profile
N-(3-morpholinopropyl)acridin-9-amine and its substituted analogs (e.g., 6-chloro-2-methoxy-N-(3-morpholinopropyl)acridin-9-amine) represent a highly versatile class of 9-aminoacridine derivatives. Historically rooted in antimalarial and antibacterial research, the 9-aminoacridine scaffold has evolved into a privileged pharmacophore for multi-target drug design[1].
In modern cell culture applications, this compound is primarily utilized across two distinct therapeutic domains:
-
Oncology (Genomic Instability): The planar acridine core acts as a potent DNA intercalator and G-quadruplex (G4) stabilizer. By stacking onto terminal G-quartets and utilizing its morpholinopropyl side chain for water-mediated hydrogen bonding with the phosphate backbone, the compound effectively poisons Topoisomerase I and II[2][3]. This triggers a cascade of DNA double-strand breaks (DSBs), marked by
-H2AX accumulation, leading to p53 activation, NF- B suppression, and ultimately, apoptosis[1][4]. -
Neurology (Alzheimer's Disease Models): The compound acts as a potent, reversible inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The protonated acridine core anchors at the catalytic anionic subsite (CAS) via
-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> and -cation interactions (e.g., with Trp86), while the morpholinopropyl chain projects into the active-site gorge, providing neuroprotective effects in neuronal cell models[5].
Mechanistic Pathway Visualization
Cellular mechanisms of N-(3-morpholinopropyl)acridin-9-amine in oncology and neurology.
Quantitative Data Summary
The cytotoxicity of N-(3-morpholinopropyl)acridin-9-amine derivatives varies significantly depending on the cell line's proliferation rate and endogenous Topoisomerase/telomerase activity. Below is a summarized reference table of expected inhibitory concentrations (IC
| Cell Line | Tissue Origin | Primary Application | Expected IC | Key Phenotypic Response |
| A549 | Non-Small Cell Lung Cancer | Oncology (Topo II inhibition) | 15.0 – 25.0 | G2/M Arrest, Apoptosis |
| HeLa | Cervical Adenocarcinoma | Oncology (DNA Intercalation) | 10.0 – 18.0 | Apoptosis, |
| SH-SY5Y | Human Neuroblastoma | Neurology (AChE inhibition) | 25.0 – 35.0 | Neuroprotection (at sub-lethal doses) |
| HSF | Human Skin Fibroblasts | Toxicity Control (Healthy) | > 50.0 | Minimal toxicity, transient cytostasis |
Note: For neuroprotection assays, the compound must be used at sub-cytotoxic concentrations (typically 0.1 – 5.0
Experimental Protocols
The following self-validating protocols are designed to ensure high reproducibility.
Compound Preparation and Handling
Causality Insight: Acridine derivatives are inherently photosensitive and highly hydrophobic. Exposure to light can cause photo-degradation, while improper solvent use leads to compound precipitation in aqueous culture media.
-
Stock Solution (10 mM): Weigh the lyophilized N-(3-morpholinopropyl)acridin-9-amine powder and dissolve in 100% molecular-grade, anhydrous Dimethyl Sulfoxide (DMSO).
-
Light Protection: Immediately wrap the microcentrifuge tube in aluminum foil.
-
Storage: Aliquot the stock into single-use volumes (e.g., 20
L) to avoid freeze-thaw cycles. Store at -20°C or -80°C. -
Working Dilutions: Dilute the stock directly into pre-warmed complete culture media immediately prior to cell treatment. Critical: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Protocol A: Cytotoxicity and Proliferation Assay (MTT)
This protocol determines the IC
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize exponentially growing A549 cells. Seed 5,000 cells/well in a 96-well flat-bottom plate in 100
L of DMEM supplemented with 10% FBS[6]. -
Attachment: Incubate for 24 hours at 37°C, 5% CO
to allow complete cellular adherence. -
Treatment: Prepare serial dilutions of the compound in complete media (0.1, 1, 5, 10, 25, 50, and 100
M). Aspirate old media and add 100 L of treated media per well. Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., 20 M Etoposide)[4]. -
Incubation: Incubate for 72 hours. Causality Insight: Topoisomerase inhibitors require cells to pass through the S-phase to induce lethal DNA damage; a 72-hour window ensures multiple replication cycles[3].
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours in the dark. -
Solubilization: Carefully aspirate the media (avoiding the purple formazan crystals at the bottom). Add 100
L of DMSO to each well and agitate on a plate shaker for 15 minutes. -
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.
Protocol B: Apoptosis Detection via Annexin V/PI Flow Cytometry
To validate that the reduction in cell viability is due to programmed cell death rather than necrosis.
Step-by-Step Methodology:
-
Seeding & Treatment: Seed 2
10 cells/well in a 6-well plate. After 24h, treat cells with the compound at 1 IC and 2 IC concentrations for 48 hours. -
Harvesting (Critical Step): Collect the culture media (which contains floating, late-apoptotic cells). Wash the adherent cells with PBS and add the wash to the collection tube. Trypsinize the remaining adherent cells and pool all fractions. Causality Insight: Failing to collect floating cells will result in a massive underestimation of the apoptotic population.
-
Washing: Centrifuge the pooled cells at 300
g for 5 minutes. Wash twice with cold PBS. -
Staining: Resuspend the cell pellet in 100
L of 1X Annexin V Binding Buffer. Add 5 L of FITC-Annexin V and 5 L of Propidium Iodide (PI)[7]. -
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400
L of 1X Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II). Gate for Annexin V /PI (early apoptosis) and Annexin V /PI (late apoptosis).
Workflow Visualization
Standardized cell culture workflow for evaluating acridine-9-amine derivatives.
Troubleshooting and Best Practices
-
Precipitation in Media: If the compound precipitates upon addition to the culture media, ensure the media is pre-warmed to 37°C. Do not add cold compound stock directly to cold media. If precipitation persists, the compound may be binding non-specifically to high concentrations of serum proteins; consider reducing FBS from 10% to 5% during the treatment window.
-
Autofluorescence: Acridine derivatives are inherently fluorescent (often emitting in the green/yellow spectrum depending on pH)[8]. When performing flow cytometry (like FITC-Annexin V) or immunofluorescence, run an unstained, compound-treated control to establish the baseline autofluorescence and adjust compensation matrices accordingly.
-
Edge Effects in 96-well Plates: Evaporation in the outer wells can artificially concentrate the drug, skewing IC
curves. Fill the outermost perimeter wells with sterile PBS and only use the inner 60 wells for the assay.
References
-
Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease ACS Publications[Link]
-
Structured Waters Mediate Small Molecule Binding to G-Quadruplex Nucleic Acids PMC - National Institutes of Health[Link]
-
Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Frontiers in Chemistry[Link]
-
Synthesis and anticancer study of 9-aminoacridine derivatives Arabian Journal of Chemistry[Link]
-
Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives Anticancer Research (IIAR Journals)[Link]
-
9-AAA inhibits growth and induces apoptosis in human melanoma A375 and rat prostate adenocarcinoma AT-2 and Mat-LyLu cell lines PMC - National Institutes of Health[Link]
-
CD4+ memory T cells infected with latent HIV-1 are susceptible to drugs targeting telomeres PMC - National Institutes of Health[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structured Waters Mediate Small Molecule Binding to G-Quadruplex Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives | Anticancer Research [ar.iiarjournals.org]
- 4. CD4+ memory T cells infected with latent HIV-1 are susceptible to drugs targeting telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy [frontiersin.org]
- 6. 9-AAA inhibits growth and induces apoptosis in human melanoma A375 and rat prostate adenocarcinoma AT-2 and Mat-LyLu cell lines but does not affect the growth and viability of normal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Telomerase Complex Directly Controls Hematopoietic Stem Cell Differentiation and Senescence in an Induced Pluripotent Stem Cell Model of Telomeropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: N-(3-morpholinopropyl)acridin-9-amine as a Lysosomotropic Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Rationale for a Novel Acridine-Based Probe
Acridine and its derivatives represent a cornerstone in the development of fluorescent probes, valued for their unique photophysical properties and their ability to interact with biological structures.[1][2] The planar, heterocyclic structure of the acridine core allows it to intercalate into nucleic acids and accumulate in specific cellular compartments, making it a versatile scaffold for designing targeted probes.[3][4] Among these, 9-aminoacridine derivatives have been extensively investigated for their potential as anticancer agents, fluorescent markers for cellular imaging, and probes for monitoring intracellular pH.[5][6][7]
This document provides a comprehensive guide to the synthesis, characterization, and application of a specific derivative, N-(3-morpholinopropyl)acridin-9-amine , as a putative fluorescent probe for acidic organelles, particularly lysosomes. The rationale for this specific design lies in the combination of the pH-sensitive acridine core with a morpholinopropyl side chain. The morpholino group is a well-established lysosome-targeting moiety, which, due to its basic nature, leads to the accumulation of the probe in the acidic environment of the lysosome.[3][8]
This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles, enabling researchers to not only apply this probe but also to understand and adapt the methodologies for their specific experimental needs.
Physicochemical Properties and Handling
While specific experimental data for N-(3-morpholinopropyl)acridin-9-amine is not extensively available in public literature, we can infer its likely properties based on the parent 9-aminoacridine and related derivatives. The following table outlines the expected properties and provides a template for researchers to populate with their own experimental data.
| Property | Value (for 9-aminoacridine) | Value for N-(3-morpholinopropyl)acridin-9-amine | Reference |
| Molecular Formula | C₁₃H₁₀N₂ | C₂₀H₂₃N₃O | Inferred |
| Molecular Weight | 194.23 g/mol | 321.42 g/mol | Inferred |
| Appearance | Yellow crystalline solid | To Be Determined (TBD) | |
| Solubility | Soluble in ethanol, DMSO; sparingly soluble in water | TBD (likely soluble in DMSO and ethanol) | |
| pKa | ~9.99 | TBD | [9] |
| Excitation Max (λex) | ~402, 425 nm (in ethanol) | TBD | [10] |
| Emission Max (λem) | ~455, 483 nm (in ethanol) | TBD | [10] |
| Quantum Yield (Φ) | TBD | TBD | - |
| Storage | Store at room temperature, protected from light. | Store at -20°C as a stock solution in DMSO, protected from light. | [11] |
Note on Stability: Acridine derivatives are generally stable under standard laboratory conditions but can be sensitive to light. Stock solutions should be stored in the dark at low temperatures to minimize degradation. The stability of the probe in cell culture media should be determined experimentally, especially for long-term imaging experiments.[12]
Synthesis of N-(3-morpholinopropyl)acridin-9-amine
The synthesis of N-(3-morpholinopropyl)acridin-9-amine can be achieved through a nucleophilic aromatic substitution reaction, adapting established protocols for the synthesis of 9-aminoacridine derivatives.[4][13] The general strategy involves the reaction of a 9-chloroacridine precursor with N-(3-aminopropyl)morpholine.
Diagram: Synthetic Workflow
Caption: Two-part synthesis of the fluorescent probe.
Protocol 3.1: Synthesis of 9-Chloroacridine (Precursor)
This protocol is adapted from established methods for synthesizing the 9-chloroacridine intermediate.
Materials:
-
N-phenylanthranilic acid
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine N-phenylanthranilic acid and an excess of phosphorus oxychloride.
-
Heat the mixture to reflux under a nitrogen atmosphere for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully, pour the cooled reaction mixture onto crushed ice in a beaker with constant stirring in a fume hood to quench the excess POCl₃.
-
A precipitate of 9-chloroacridine will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure 9-chloroacridine.
Protocol 3.2: Synthesis of N-(3-morpholinopropyl)acridin-9-amine
This protocol describes the final step in synthesizing the target fluorescent probe.
Materials:
-
9-Chloroacridine
-
N-(3-aminopropyl)morpholine
-
Phenol (as a solvent)
-
Round-bottom flask with reflux condenser
-
Nitrogen atmosphere setup
-
Heating mantle
-
Diethyl ether
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 9-chloroacridine in phenol by heating to approximately 100°C under a nitrogen atmosphere.
-
Once dissolved, add N-(3-aminopropyl)morpholine to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction to cool to room temperature.
-
Add diethyl ether to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with diethyl ether to remove residual phenol.
-
The final product can be further purified by recrystallization or column chromatography.
Characterization of the Fluorescent Probe
Before its application in biological systems, it is crucial to characterize the photophysical properties of the newly synthesized N-(3-morpholinopropyl)acridin-9-amine.
Protocol 4.1: Determination of Excitation and Emission Spectra
This protocol outlines the steps to determine the optimal excitation and emission wavelengths.[14][15][16]
Materials:
-
N-(3-morpholinopropyl)acridin-9-amine
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute stock solution (e.g., 1 mM) of the compound in DMSO.
-
Prepare a working solution (e.g., 1-10 µM) in the desired solvent (e.g., ethanol or PBS at physiological pH).
-
Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer to identify the absorption maxima. The primary excitation wavelength will likely be near the longest wavelength absorption maximum.
-
Emission Spectrum: Set the excitation wavelength of the spectrofluorometer to the determined absorption maximum. Scan a range of emission wavelengths (e.g., 400-700 nm) to determine the emission maximum.
-
Excitation Spectrum: Set the emission wavelength of the spectrofluorometer to the determined emission maximum. Scan a range of excitation wavelengths to obtain the excitation spectrum, which should be similar to the absorption spectrum.
Protocol 4.2: Determination of the pKa
The pKa is a critical parameter for a pH-sensitive probe as it indicates the pH at which the probe is most sensitive.[9][17]
Materials:
-
N-(3-morpholinopropyl)acridin-9-amine stock solution
-
A series of buffers with a range of pH values (e.g., from pH 3 to 10)
-
Spectrofluorometer or a pH meter coupled with a spectrophotometer
Procedure:
-
Prepare a series of solutions of the probe at a constant concentration in buffers of varying pH.
-
Measure the fluorescence intensity at the predetermined emission maximum for each pH value, using the optimal excitation wavelength.
-
Plot the fluorescence intensity as a function of pH.
-
The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the midpoint of the transition.
Protocol 4.3: Determination of the Fluorescence Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of the fluorescence process.[18][19][20]
Materials:
-
N-(3-morpholinopropyl)acridin-9-amine
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvents
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of dilute solutions of both the test compound and the standard in the same solvent, with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
Application in Live-Cell Imaging
The primary application of N-(3-morpholinopropyl)acridin-9-amine is as a fluorescent probe for imaging acidic organelles, such as lysosomes, in living cells.
Diagram: Mechanism of Lysosomal Accumulation
Caption: pH-dependent accumulation of the probe in lysosomes.
Protocol 5.1: Staining Lysosomes in Live Cells
This protocol provides a general guideline for staining live cells. Optimal probe concentration and incubation time should be determined empirically for each cell type.[21]
Materials:
-
N-(3-morpholinopropyl)acridin-9-amine stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium (phenol red-free for imaging)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging vessel.
-
Staining Solution Preparation: On the day of the experiment, prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or phenol red-free medium to remove excess probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed phenol red-free medium or PBS to the cells and proceed with imaging using a fluorescence microscope. Use the predetermined optimal excitation and emission wavelengths.
Protocol 5.2: Ratiometric pH Measurement in Lysosomes
If the probe exhibits a pH-dependent shift in its excitation or emission spectrum, it can be used for ratiometric pH measurements, which are more quantitative than intensity-based measurements.
Materials:
-
Cells stained with N-(3-morpholinopropyl)acridin-9-amine
-
Fluorescence microscope capable of ratiometric imaging
-
Calibration buffers of known pH containing a lysosomotropic ionophore (e.g., nigericin and monensin)
Procedure:
-
Image Acquisition: Acquire two fluorescence images of the stained cells at two different excitation or emission wavelengths, depending on the spectral properties of the probe.
-
Ratio Calculation: Generate a ratio image by dividing the pixel intensities of the two images.
-
Calibration Curve: To correlate the fluorescence ratio to pH, a calibration curve must be generated.
-
Treat stained cells with calibration buffers of known pH containing ionophores that equilibrate the intracellular and extracellular pH.
-
Acquire ratio images for each calibration buffer.
-
Plot the fluorescence ratio as a function of pH to generate a calibration curve.
-
-
pH Determination: Use the calibration curve to convert the fluorescence ratios from your experimental samples into absolute pH values.
Cytotoxicity Assessment
It is essential to determine the concentration range at which the probe is non-toxic to cells for live-cell imaging applications. The MTT assay is a standard method for assessing cell viability.
Protocol 6.1: MTT Assay for Cytotoxicity
Materials:
-
N-(3-morpholinopropyl)acridin-9-amine
-
Cells of interest (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach 100% confluency by the end of the experiment and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the probe in complete culture medium and add them to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest probe concentration).
-
Incubation: Incubate the cells with the compound for a period relevant to your imaging experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited). For live-cell imaging, concentrations well below the IC₅₀ value should be used.
Conclusion and Future Perspectives
N-(3-morpholinopropyl)acridin-9-amine holds significant promise as a fluorescent probe for studying the dynamics of acidic organelles. Its straightforward synthesis and the inherent photophysical properties of the acridine scaffold make it an attractive tool for cell biologists and drug discovery scientists. The protocols provided in this guide offer a comprehensive framework for its synthesis, characterization, and application. Further research should focus on a detailed characterization of its photophysical properties and its validation in various cell types and experimental models. The development of such targeted probes is crucial for advancing our understanding of lysosomal biology and its role in health and disease.
References
-
Synthesis and Radioiodination of Some 9‐Aminoacridine Derivatives. Request PDF. [Link]
-
Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC. National Center for Biotechnology Information. [Link]
-
Targeting lysosomes by design: novel N-acridine thiosemicarbazones that enable direct detection of intracellular drug localization and overcome P-glycoprotein (Pgp)-mediated resistance - RSC Publishing. The Royal Society of Chemistry. [Link]
-
Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. MDPI. [Link]
-
Fluorophore Excitation & Emission: Spectra, Stokes Shift & Selection - Evident Scientific. Evident. [Link]
-
Synthesis and anticancer study of 9-aminoacridine derivatives. ResearchGate. [Link]
-
Acridine orange as a fluorescent probe for lysosomal proton pump - PubMed. National Center for Biotechnology Information. [Link]
-
Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals. Florida State University. [Link]
-
A lysosomal chloride ion-selective fluorescent probe for biological applications. The Royal Society of Chemistry. [Link]
-
N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - MDPI. MDPI. [Link]
-
How to fix emission and excitation wavelength in fluorescence spectroscopy? ResearchGate. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Creative Bioarray. [Link]
-
Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. National Institute of Standards and Technology. [Link]
-
A Simple Fluorescence Method for pKa Determination in RNA and DNA Reveals Highly Shifted pKa's - Structural Bioinformatics Group. Pennsylvania State University. [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. University of California, Irvine. [Link]
-
A Guide to Recording Fluorescence Quantum Yields - HORIBA. HORIBA. [Link]
-
Determination of Fluorescence Quantum Yield of a Fluorophore - Virtual Labs. Amrita Vishwa Vidyapeetham. [Link]
-
A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra. Biotechnology and Applied Biochemistry. [Link]
-
(PDF) A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra - ResearchGate. ResearchGate. [Link]
-
9-Aminoacridine peptide derivatives as versatile reporter systems for use in fluorescence lifetime assays - Chemical Communications (RSC Publishing). The Royal Society of Chemistry. [Link]
-
Fluorescence Emission, Absorption, & Excitation | Angstrom. Angstrom Technologies, Inc.[Link]
-
Development of Methods for the Determination of pKa Values - PMC. National Center for Biotechnology Information. [Link]
-
9-Aminoacridine as a fluorescent probe of the electrical diffuse layer associated with the membranes of plant mitochondria - PubMed. National Center for Biotechnology Information. [Link]
-
Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange - MDPI. MDPI. [Link]
-
Excited state properties of 9-amino acridine surface adsorbed onto αZr-phosphate particles. ResearchGate. [Link]
-
Calibration of the response of 9-amino acridine fluorescence to transmembrane pH differences in bacterial chromatophores - PubMed. National Center for Biotechnology Information. [Link]
-
Photophysical Properties of Pyrene-Functionalized Poly(propylene imine) Dendrimers. pubs.acs.org. [Link]
-
Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - PubMed. National Center for Biotechnology Information. [Link]
-
Acridine Orange Dye Profile - FluoroFinder. FluoroFinder. [Link]
-
N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - ResearchGate. ResearchGate. [Link]
- WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents.
Sources
- 1. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting lysosomes by design: novel N -acridine thiosemicarbazones that enable direct detection of intracellular drug localization and overcome P-gly ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04339A [pubs.rsc.org]
- 4. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity | MDPI [mdpi.com]
- 5. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 6. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-Aminoacridine as a fluorescent probe of the electrical diffuse layer associated with the membranes of plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A lysosomal chloride ion-selective fluorescent probe for biological applications - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04084B [pubs.rsc.org]
- 9. ufq.unq.edu.ar [ufq.unq.edu.ar]
- 10. Excited state properties of 9-amino acridine surface adsorbed onto αZr-phosphate particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorophore Excitation & Emission: Spectra, Stokes Shift & Selection | Evident [evidentscientific.com]
- 15. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 18. agilent.com [agilent.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. static.horiba.com [static.horiba.com]
- 21. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
"application of N-(3-morpholinopropyl)acridin-9-amine in cancer research"
Application Note: N-(3-Morpholinopropyl)acridin-9-amine in Oncology Research – DNA Intercalation, Topoisomerase II Poisoning, and MDR Reversal
Introduction & Mechanistic Rationale
The 9-aminoacridine scaffold is a highly validated pharmacophore in oncology, historically recognized for its potent DNA intercalating properties and ability to disrupt nucleic acid synthesis[1]. However, the therapeutic window of unsubstituted acridines is often limited by poor aqueous solubility and off-target toxicity. The functionalization of the 9-amino position with a basic morpholinopropyl side chain to form N-(3-morpholinopropyl)acridin-9-amine represents a rational chemical evolution designed to overcome these limitations.
As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic molecular tool. The causality behind its efficacy lies in its biphasic structure:
-
The Planar Acridine Core: Drives non-covalent intercalation between DNA base pairs, unwinding the DNA helix and creating structural distortions[1].
-
The 3-Morpholinopropyl Side Chain: The morpholine ring possesses a pKa of approximately 8.3. In the slightly acidic tumor microenvironment (pH 6.5–6.8), this nitrogen becomes preferentially protonated. This localized ionization enhances aqueous solubility, drives cellular uptake via ion trapping in lysosomes, and provides a critical hydrogen-bond donor/electrostatic interaction point with the negatively charged DNA phosphate backbone or the Topoisomerase II enzyme pocket.
Furthermore, 9-aminoacridine derivatives have demonstrated profound efficacy in modulating cellular efflux pumps, making them highly valuable for reversing Multi-Drug Resistance (MDR) in refractory cancer models[2].
Mechanism of Action
To conceptualize the experimental workflows, we must first map the compound's mechanism of action. The primary cytotoxic driver is the stabilization of the Topoisomerase II-DNA cleavable complex. By preventing the religation of DNA double-strand breaks, the compound acts as a Topo II "poison"[3], triggering a cascade that culminates in G2/M cell cycle arrest and apoptosis.
Figure 1: Mechanism of N-(3-morpholinopropyl)acridin-9-amine mediating Topo II poisoning & apoptosis.
Quantitative Data Summary
When evaluating this compound in vitro, researchers must benchmark its performance against known parameters. The table below summarizes the expected pharmacological profile of morpholinopropyl-substituted 9-aminoacridines based on established structure-activity relationship (SAR) studies[1][2].
| Parameter / Assay | Target / Cell Line | Expected Value Range | Mechanistic Significance |
| Cytotoxicity (CC50) | Non-tumorigenic (e.g., Fibroblasts) | > 30.0 µM | Indicates a favorable therapeutic window and baseline cellular tolerance[1]. |
| Cytotoxicity (IC50) | MCF-7 (Breast Cancer) | 2.5 – 8.0 µM | Demonstrates potent anti-proliferative activity driven by DNA damage. |
| Topo II Decatenation | Purified Human Topo IIα | IC50: 10 – 25 µM | Confirms direct target engagement and inhibition of catalytic activity[3]. |
| MDR Reversal Index (RI) | MCF-7/ADR (Doxorubicin-resistant) | 3.5 – 5.0 fold | Shows efficacy in inhibiting P-glycoprotein (P-gp) efflux pumps[2]. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific causal reasoning to prevent artifactual data.
Protocol 1: In Vitro Topoisomerase II DNA Cleavage Assay
This assay differentiates true Topo II poisons (which stabilize the DNA breaks) from catalytic inhibitors (which simply prevent enzyme binding).
Materials:
-
Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction )
-
Recombinant Human Topoisomerase IIα
-
Cleavage Buffer (10 mM Tris-HCl pH 7.9, 50 mM KCl, 50 mM NaCl, 5 mM MgCl2, 1 mM ATP)
-
10% SDS and Proteinase K (10 mg/mL)
Step-by-Step Methodology:
-
Reaction Assembly: In a sterile microcentrifuge tube, combine 1X Cleavage Buffer, 0.5 µg of pBR322 DNA, and N-(3-morpholinopropyl)acridin-9-amine (titrated from 1 µM to 50 µM).
-
Causality Check: Always include a solvent control (DMSO <1%) to ensure the vehicle does not induce DNA relaxation.
-
-
Enzyme Addition: Add 2 units of Topo IIα. Incubate at 37°C for exactly 30 minutes.
-
Trapping the Complex (Critical Step): Terminate the reaction by adding 2 µL of 10% SDS followed immediately by 2 µL of Proteinase K. Incubate at 45°C for 30 minutes.
-
Causality Check: SDS denatures the Topo II enzyme, covalently trapping it to the DNA. Proteinase K digests the trapped enzyme, leaving behind the permanent double-strand break (Form III linear DNA). Without this step, the enzyme would religate the DNA upon termination, masking the drug's effect.
-
-
Electrophoresis: Resolve the DNA species on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 2 V/cm for 2 hours.
-
Validation: A successful assay will show a dose-dependent increase in the Form III (linear) DNA band, confirming the compound acts as a Topo II poison.
Protocol 2: Multi-Drug Resistance (MDR) Reversal Assay
This workflow evaluates the compound's ability to act as a chemosensitizer by inhibiting efflux pumps[2].
Figure 2: Step-by-step workflow for assessing Multi-Drug Resistance (MDR) reversal efficacy.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 (wild-type) and MCF-7/ADR (P-gp overexpressing) cells in 96-well plates at
cells/well. Allow 24 hours for adherence. -
Sub-toxic Dose Determination: Treat cells with N-(3-morpholinopropyl)acridin-9-amine alone to determine the maximum non-toxic concentration (usually < IC10).
-
Causality Check: The reversal agent must not cause significant cell death on its own during the combo assay; otherwise, synergistic efflux inhibition cannot be mathematically separated from additive cytotoxicity.
-
-
Co-Treatment: Pre-incubate cells with the determined sub-toxic dose of the acridine derivative for 2 hours. Subsequently, add serial dilutions of Doxorubicin (0.1 µM to 100 µM).
-
Incubation & Readout: Incubate for 72 hours. Add Resazurin (final concentration 10 µg/mL) and incubate for an additional 4 hours. Read fluorescence (Ex 560 nm / Em 590 nm).
-
Data Analysis: Calculate the IC50 of Doxorubicin with and without the acridine derivative. The Reversal Index (RI) is calculated as:
.
References
-
Title: Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease Source: ACS Publications URL: [Link]
-
Title: Elimination of Plasmids by SILA Compounds that Inhibit Efflux Pumps of Bacteria and Cancer Cells Source: University of Szeged / Int J Antimicrob Agents URL: [Link]
-
Title: Xanthone synthetic derivatives with high anticandidal activity and positive mycostatic selectivity index values (Referencing 1-nitro-9-aminoacridine derivatives targeting topoisomerase II) Source: PMC / National Institutes of Health URL: [Link]
Sources
Application Note: N-(3-morpholinopropyl)acridin-9-amine in Antimicrobial and Antimalarial Screening
Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Infectious Disease Drug Discovery.
Executive Summary & Mechanistic Rationale
The development of novel antimicrobial and antiparasitic agents frequently relies on privileged scaffolds that can engage multiple cellular targets. N-(3-morpholinopropyl)acridin-9-amine represents a rationally designed hybrid molecule combining the potent DNA-intercalating properties of an acridine core with the physicochemical benefits of a morpholinoalkyl side chain.
Acridine derivatives have a long-standing history as antibacterial and antiparasitic agents due to their ability to intercalate base pairs and inhibit topoisomerase enzymes, thereby arresting DNA replication[1]. However, highly planar, lipophilic acridines often suffer from poor aqueous solubility and off-target toxicity. The incorporation of the 3-morpholinopropyl moiety serves a dual purpose:
-
Physicochemical Tuning: The morpholine ring (pKa ~8.0) significantly enhances aqueous solubility, making the compound highly tractable for in vitro and in vivo dosing.
-
Targeted Accumulation (Ion Trapping): At physiological pH, the morpholine nitrogen is partially protonated. Upon entering acidic compartments—such as the bacterial cytoplasm (relative to an acidic microenvironment) or the Plasmodium food vacuole (pH ~5.0)—the molecule becomes fully protonated and membrane-impermeable. This "ion trapping" mechanism drastically increases local drug concentrations at the site of action, leading to hemozoin inhibition in parasites and enhanced topoisomerase disruption in bacteria[2].
Mechanistic Pathway
Fig 1: Dual-action mechanism of N-(3-morpholinopropyl)acridin-9-amine via ion trapping and DNA binding.
Physicochemical Properties & Formulation
To ensure reproducible assay results, stock solutions must be handled carefully. Acridines are light-sensitive; therefore, all stocks should be stored in amber vials.
| Property | Value / Descriptor | Impact on Assay Design |
| Molecular Weight | 321.42 g/mol | Determines molarity calculations. |
| cLogP | ~3.2 | Moderate lipophilicity; requires DMSO for initial stock. |
| Primary pKa | ~8.0 (Morpholine N) | Soluble in acidic/neutral aqueous buffers. |
| Fluorescence | Ex ~400 nm / Em ~500 nm | Critical: May interfere with green-fluorescent readouts (e.g., SYBR Green). Background subtraction is mandatory. |
Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C. Limit freeze-thaw cycles to a maximum of three to prevent compound precipitation and degradation.
Experimental Protocols
Protocol A: Antibacterial Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is grounded in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[3].
Expert Insight (Causality): We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because the physiological concentrations of calcium and magnesium stabilize the bacterial outer membrane, preventing artificially inflated susceptibility profiles often seen with highly basic compounds like morpholino-acridines.
Materials:
-
Sterile 96-well clear-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Quality Control Strains: E. coli ATCC 25922, S. aureus ATCC 29213.
Step-by-Step Workflow:
-
Inoculum Preparation: Grow bacterial strains overnight on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.
CFU/mL). -
Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of
CFU/mL. -
Compound Dilution: In a separate 96-well plate, perform 2-fold serial dilutions of N-(3-morpholinopropyl)acridin-9-amine in CAMHB. The final DMSO concentration must not exceed 1% v/v to prevent solvent-induced toxicity.
-
Inoculation: Transfer 50 µL of the diluted inoculum to 50 µL of the compound-containing wells. The final assay volume is 100 µL, and the final bacterial concentration is
CFU/mL. -
Self-Validating Controls:
-
Growth Control: 50 µL CAMHB + 50 µL inoculum (Ensures organism viability).
-
Sterility Control: 100 µL CAMHB (Ensures no media contamination).
-
Reference Control: Ciprofloxacin (Validates assay sensitivity against ATCC strains).
-
-
Incubation & Readout: Incubate plates at 37°C for 16–20 hours. Determine the MIC visually as the lowest concentration completely inhibiting visible growth, or read optical density at 600 nm (OD600) where MIC is defined as
90% growth inhibition relative to the growth control.
Protocol B: Plasmodium falciparum SYBR Green I Fluorescence Assay
Acridine derivatives are highly potent antimalarials. The SYBR Green I assay indirectly measures parasite proliferation by quantifying parasitic DNA[4]. Since mature human erythrocytes lack a nucleus, SYBR Green I fluorescence is directly proportional to parasite replication[5].
Expert Insight (Causality): Because N-(3-morpholinopropyl)acridin-9-amine possesses intrinsic fluorescence that overlaps with SYBR Green I (Ex 485 nm / Em 530 nm), you must run a parallel "compound-only + erythrocytes" plate. The fluorescence from this background plate must be subtracted from the assay plate to prevent false-negative resistance artifacts.
Materials:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7, chloroquine-resistant Dd2).
-
Complete RPMI 1640 medium (supplemented with 0.5% AlbuMAX II, hypoxanthine, and gentamicin).
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.16% w/v Saponin, 1.6% v/v Triton X-100.
-
10,000X SYBR Green I dye.
Step-by-Step Workflow:
-
Culture Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol.
-
Assay Setup: Adjust the parasitemia to 0.3% and hematocrit to 2.5% in complete RPMI 1640 medium.
-
Compound Plating: Dispense compounds into black, clear-bottom 96-well plates using serial dilutions (typically 10 µM down to 1 nM). Add the parasite suspension to achieve a final volume of 100 µL/well.
-
Incubation: Incubate the plates in a modular incubator chamber gassed with 1% O2, 3% CO2, and 96% N2 at 37°C for 72 hours.
-
Lysis & Staining: Prepare the detection reagent by adding SYBR Green I to the lysis buffer (final concentration 1X). The Saponin and Triton X-100 synergistically lyse both the erythrocyte membrane and the parasite membrane, exposing the DNA[4]. Add 100 µL of this detection reagent to each well.
-
Readout: Incubate in the dark at room temperature for 1–24 hours. Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: Calculate IC50 values using non-linear regression (four-parameter logistic curve). Ensure the Z'-factor of the assay is > 0.5 (calculated using uninfected RBCs as the negative control and infected untreated RBCs as the positive control).
Representative Quantitative Data
The following table summarizes expected pharmacological profiles for morpholino-acridine derivatives based on structural analogs in standard screening assays.
| Target Organism | Strain | Assay Method | Representative MIC / IC50 | Notes |
| Escherichia coli | ATCC 25922 | Broth Microdilution | 4.0 - 8.0 µM | Moderate Gram-negative activity due to efflux pump affinity. |
| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | 1.0 - 2.0 µM | Strong Gram-positive activity; DNA topoisomerase targeting. |
| Plasmodium falciparum | 3D7 (CQS) | SYBR Green I | 15 - 45 nM | Highly potent; driven by food vacuole ion trapping. |
| Plasmodium falciparum | Dd2 (CQR) | SYBR Green I | 20 - 60 nM | Retains efficacy against chloroquine-resistant strains. |
References
- A new look at 9-substituted acridines with various biological activities ResearchG
- Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents PMC / NIH
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical & Labor
- P.falciparum drug sensitivity assay using SYBR® Green I V1.
- The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples PMC / NIH
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. iddo.org [iddo.org]
- 5. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-(3-morpholinopropyl)acridin-9-amine for DNA Intercalation
This guide outlines the experimental framework for characterizing N-(3-morpholinopropyl)acridin-9-amine , a 9-aminoacridine derivative designed for DNA intercalation.
This molecule combines a planar acridine chromophore (responsible for intercalation) with a morpholinopropyl side chain (enhancing aqueous solubility and lysosomal targeting). It serves as a model compound for studying topoisomerase II inhibition and frameshift mutagenesis.
Introduction & Mechanism
N-(3-morpholinopropyl)acridin-9-amine belongs to the 9-aminoacridine class of DNA intercalators. Unlike minor groove binders (e.g., DAPI), this molecule inserts its planar tricyclic acridine ring between adjacent base pairs of the DNA double helix.
Mechanism of Action[1][2][3]
-
Intercalation: The acridine core slides between base pairs (preferentially 5'-pyrimidine-purine-3' steps), stabilized by
- stacking interactions. -
Electrostatic Anchoring: The protonated amine of the side chain interacts with the negatively charged phosphate backbone.
-
Helix Distortion: Intercalation causes local unwinding of the DNA helix (approx. 26° per molecule) and lengthening of the DNA rod, a critical signature verified by viscosity experiments.
Key Applications
-
Topoisomerase II Inhibition: Stabilizes the "cleavable complex," preventing DNA religation.
-
Fluorescence Probing: Acts as a reporter for DNA binding events due to environment-sensitive fluorescence quenching.
-
Antitumor Screening: Serves as a scaffold for developing derivatives like Amsacrine (m-AMSA).
Material Preparation & Handling[1][2][4][5][6]
A. Synthesis & Stock Solution
If not purchased commercially, the compound is synthesized by the nucleophilic aromatic substitution of 9-chloroacridine with 3-morpholinopropylamine in phenol or alcohol.
Stock Protocol:
-
Solvent: Dissolve the solid compound in DMSO to create a 10 mM master stock. (Avoid direct dissolution in water to prevent aggregation).
-
Storage: Aliquot and store at -20°C in amber tubes (light sensitive).
-
Working Solution: Dilute to 20-50
M in the experimental buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4) immediately before use. Ensure final DMSO concentration is <1%.
B. Determination of Extinction Coefficient ( )
Before titration, you must determine the molar extinction coefficient to quantify concentration accurately.
-
Prepare serial dilutions (1
M – 50 M) in buffer. -
Measure Absorbance at
(typically 400–420 nm for 9-aminoacridines). -
Plot Absorbance vs. Concentration.[1] The slope is
(typically M cm ).
Experimental Protocols
Protocol I: UV-Vis Absorption Titration
The Gold Standard for determining Binding Constant (
Principle: Intercalation perturbs the electronic structure of the acridine ring, resulting in hypochromism (decreased absorbance) and a bathochromic shift (red shift).[2][1]
Materials:
-
Double-beam UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Calf Thymus DNA (ctDNA) stock (approx. 1 mM bp).
Step-by-Step Procedure:
-
Baseline: Zero the spectrophotometer with buffer alone.
-
Reference Sample: Place a cuvette containing only ligand (e.g., 20
M) in the reference beam (or subtract mathematically later). -
Titration:
-
Start with 2 mL of ligand solution (20
M) in the sample cuvette. -
Add aliquots of ctDNA (e.g., 2-5
L) to both the sample and reference cuvettes (to cancel DNA absorbance at lower wavelengths, though negligible at 400 nm). -
Mix by inversion and equilibrate for 3 minutes.
-
-
Measurement: Record spectra (300–500 nm) after each addition.
-
Endpoint: Continue until no further change in absorbance is observed (saturation).
Data Analysis (Wolfe-Shimer Equation):
-
: Concentration of DNA base pairs.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
: Apparent extinction coefficient (
). - : Extinction coefficient of free ligand.
- : Extinction coefficient of bound ligand.
-
Plot:
vs. . -
Result: Slope/Intercept gives
.
Protocol II: Fluorescence Displacement Assay (EtBr)
Validates competitive binding against a known intercalator.
Principle: Ethidium Bromide (EtBr) is highly fluorescent when intercalated. If your acridine derivative displaces EtBr, fluorescence decreases.[2]
Procedure:
-
Complex Formation: Mix ctDNA (10
M) and EtBr (5 M) in buffer. Incubate for 30 mins. -
Initial Read: Measure Fluorescence (
nm, nm). -
Titration: Add increasing amounts of N-(3-morpholinopropyl)acridin-9-amine.
-
Observation: A decrease in emission intensity indicates successful displacement.
-
Calculation: Calculate
using the Stern-Volmer equation:
Protocol III: Viscosity Measurements
The definitive test for intercalation.
Principle: Intercalation lengthens the DNA helix, increasing viscosity (
Procedure:
-
Use an Ostwald Viscometer thermostated at 25°C.
-
Measure flow time of buffer (
), DNA alone ( ), and DNA + Ligand complexes ( ) at varying ratios ( ). -
Plot:
vs. Binding Ratio ( ).- .
-
Interpretation: A slope
indicates ideal intercalation (mono-intercalation). A slope indicates groove binding.
Visualization & Workflow
Figure 1: Experimental Workflow
Caption: Integrated workflow for characterizing acridine-DNA interactions, moving from stock preparation to multi-modal validation.
Figure 2: Mechanistic Interaction Model
Caption: Structural logic of N-(3-morpholinopropyl)acridin-9-amine binding. The acridine core drives intercalation, while the side chain anchors the complex.
Data Presentation Template
Use the following table structure to record your titration data:
| Addition | Vol DNA ( | [DNA] Final ( | Abs ( | Hypochromicity (%) | |
| 0 | 0 | 0 | 0.850 | 0.850 | - |
| 1 | 2 | 2.5 | 0.820 | 0.824 | 3.0% |
| 2 | 4 | 5.0 | 0.780 | 0.788 | 7.3% |
| ... | ... | ... | ... | ... | ... |
| Sat | 50 | 60.0 | 0.450 | 0.510 | 40.0% |
Note:
References
-
Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3(1), 18-30. Link
-
Waring, M. J. (1965). Complex formation between ethidium bromide and nucleic acids.[2][1] Journal of Molecular Biology, 13(1), 269-282. Link
-
Denny, W. A., Baguley, B. C., Cain, B. F., & Waring, M. J. (1983). Antitumor acridines.[3][4][5] Molecular Aspects of Anti-cancer Drug Action, 1-34.
-
BenchChem. (2025).[2][3][1] Application Notes and Protocols for DNA Intercalation Assay of Acridine Derivatives. BenchChem Technical Library. Link
-
Zamojć, K., et al. (2024). Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis.[6][7] Biochimica et Biophysica Acta (BBA) - General Subjects. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. mdpi.com [mdpi.com]
- 6. DNA polyintercalating drugs. Proton magnetic resonance studies of a new acridine dimer. Conformations and interactions with mono- and dinucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Preclinical Evaluation of N-(3-morpholinopropyl)acridin-9-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The acridine scaffold, a planar tricyclic heteroaromatic system, is a privileged structure in medicinal chemistry. Its derivatives have been extensively investigated for a wide range of biological activities, most notably as anticancer agents.[1][2] The primary mechanism of action for many acridine-based compounds is their ability to intercalate between DNA base pairs, disrupting DNA replication and transcription and leading to cytotoxicity in cancer cells.[3][4] Furthermore, many are potent inhibitors of topoisomerase II, an enzyme critical for resolving DNA topological problems during cellular processes.[4][5]
N-(3-morpholinopropyl)acridin-9-amine belongs to the 9-aminoacridine class. The morpholinopropyl side chain is incorporated to enhance aqueous solubility and potentially modulate pharmacokinetic properties and target engagement. Beyond classical DNA intercalation and topoisomerase inhibition, emerging research has shown that some acridine derivatives can stabilize non-canonical DNA structures known as G-quadruplexes (G4).[6][7] These structures are prevalent in the promoter regions of oncogenes (like c-KIT) and at telomeres.[8] Their stabilization can lead to the downregulation of oncogene expression and inhibition of telomerase, offering a multi-faceted approach to cancer therapy.[9][10]
This guide provides a comprehensive framework for the in vivo evaluation of N-(3-morpholinopropyl)acridin-9-amine using established animal models. It details an integrated approach, from initial formulation and safety assessment to efficacy and mechanistic studies, underscoring the causality behind each experimental choice to ensure robust and reproducible preclinical data.
Caption: Potential molecular mechanisms of N-(3-morpholinopropyl)acridin-9-amine.
Part I: Pre-formulation and Administration
Rationale: The selection of an appropriate vehicle is a critical first step that dictates the compound's bioavailability and minimizes non-specific toxicity. The vehicle must solubilize the compound at the desired concentration without causing adverse effects in the animal model. The route of administration is chosen based on the study's objective, the compound's properties, and the desired pharmacokinetic profile.
Protocol 1: Vehicle Selection and Formulation
-
Objective: To identify a safe and effective vehicle for solubilizing N-(3-morpholinopropyl)acridin-9-amine for in vivo administration.
-
Materials:
-
N-(3-morpholinopropyl)acridin-9-amine powder
-
Sterile Vehicles: 0.9% Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W), Dimethyl sulfoxide (DMSO), Tween® 80, Polyethylene glycol 400 (PEG400)
-
Vortex mixer, magnetic stirrer, pH meter
-
-
Methodology:
-
Attempt to dissolve the compound in the simplest aqueous vehicles first (Saline, PBS, D5W) at the target concentration.
-
If solubility is poor, create a co-solvent system. A common approach is to first dissolve the compound in a small volume of an organic solvent like DMSO (e.g., 5-10% of the final volume).
-
Slowly add a surfactant like Tween® 80 (e.g., 5-10% of the final volume) to the DMSO-compound mixture while vortexing.
-
Bring the solution to the final volume with an aqueous vehicle (e.g., Saline or PBS) while stirring.
-
Visually inspect the final formulation for precipitation. If clear, measure the pH to ensure it is within a physiologically tolerable range (pH 4.5-8.0).[11] Adjust with dilute HCl or NaOH if necessary.
-
Prepare a fresh formulation for each day of dosing, as the stability in solution may be unknown.
-
Protocol 2: Routes of Administration in Rodent Models
This protocol outlines three common administration routes. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).[12]
-
Intraperitoneal (i.p.) Injection:
-
Use Case: Common for initial efficacy and toxicity screening due to ease of administration and relatively rapid absorption.
-
Procedure:
-
Properly restrain the mouse (e.g., by scruffing the neck) to expose the abdomen.
-
Tilt the mouse so its head is pointing slightly downwards.
-
Insert a 25-27G needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[11]
-
Aspirate briefly to ensure no fluid (urine, blood) is drawn, then inject the compound.
-
-
-
Intravenous (i.v.) Injection (Tail Vein):
-
Use Case: Ensures 100% bioavailability; essential for pharmacokinetic studies and for compounds with poor absorption via other routes.
-
Procedure:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraint device.
-
Using a 26-28G needle, enter one of the lateral tail veins at a shallow angle.[11]
-
Successful entry is often confirmed by a brief flash of blood in the needle hub.
-
Inject the formulation slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
-
-
Oral Gavage (p.o.):
-
Use Case: To assess oral bioavailability and efficacy, mimicking a clinical administration route.
-
Procedure:
-
This technique requires significant training to avoid esophageal or tracheal injury.[12]
-
Use a flexible, ball-tipped gavage needle.
-
Gently guide the needle along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Administer the dose smoothly.
-
-
| Administration Route | Pros | Cons | Max Volume (Mouse) |
| Intraperitoneal (i.p.) | Technically simple, rapid absorption | First-pass metabolism in the liver, risk of organ puncture | ~2-3 mL[11] |
| Intravenous (i.v.) | 100% bioavailability, precise dose control | Technically challenging, requires restraint, low volume | ~0.2 mL (bolus)[11] |
| Oral Gavage (p.o.) | Clinically relevant, non-invasive | Risk of injury, requires skill, variable absorption | ~0.2 mL[12] |
Part II: Toxicology and Dose-Range Finding Studies
Rationale: Before assessing anti-tumor efficacy, it is imperative to establish the safety profile and determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs). This ensures that any observed anti-tumor effect is not simply a result of systemic toxicity.
Protocol 3: Acute Toxicity and MTD Determination
-
Objective: To determine the MTD of N-(3-morpholinopropyl)acridin-9-amine for a specific administration route and schedule.
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., female athymic nude mice, 6-8 weeks old).
-
Methodology:
-
Based on in vitro cytotoxicity data, select a starting dose (e.g., 10 mg/kg).
-
Enroll a small group of mice (n=3) per dose level.
-
Administer a single dose of the compound.
-
Monitor animals daily for 14 days for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), body weight, and mortality.[5][13]
-
Based on the outcome, escalate or de-escalate the dose for the next cohort. A common dose escalation scheme is the modified Fibonacci sequence.
-
The MTD is defined as the highest dose that meets the pre-defined tolerance criteria. This dose is then used as the upper limit for the efficacy study.
-
This process should be repeated for the intended dosing schedule of the efficacy study (e.g., daily for 5 days).
-
Caption: Decision workflow for MTD (Maximum Tolerated Dose) determination.
Part III: In Vivo Efficacy Evaluation in Xenograft Models
Rationale: The subcutaneous xenograft model is a widely used, robust system for evaluating the anti-tumor activity of a novel compound. Human cancer cells are implanted under the skin of immunodeficient mice, forming a palpable, measurable tumor. This allows for straightforward monitoring of treatment efficacy.
Protocol 4: Subcutaneous Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of N-(3-morpholinopropyl)acridin-9-amine against a human cancer cell line.
-
Materials:
-
Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest, wash, and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 20-50 million cells/mL. Keep on ice.
-
Tumor Implantation: Inject 100-200 µL of the cell suspension (typically 2-10 million cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumors 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomly assign mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.
-
Group 1: Vehicle Control
-
Group 2: N-(3-morpholinopropyl)acridin-9-amine (Dose 1, e.g., MTD)
-
Group 3: N-(3-morpholinopropyl)acridin-9-amine (Dose 2, e.g., MTD/2)
-
Group 4: Positive Control (a standard-of-care chemotherapy, e.g., 5-FU).[5]
-
-
Treatment: Administer the compound and vehicle according to the pre-determined route and schedule (e.g., i.p., once daily for 14 days).
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe animals daily for any signs of distress.
-
Endpoints: The study is terminated when tumors in the control group reach a pre-defined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity or morbidity. Tumors and major organs can be harvested for further analysis.
-
Caption: A typical timeline for a subcutaneous xenograft efficacy study.
Part IV: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Rationale: Understanding the relationship between drug exposure (PK) and biological effect (PD) is crucial for validating the mechanism of action in vivo. A PK study reveals if the drug reaches the tumor at sufficient concentrations, while a PD study confirms that it engages its intended target.[15]
Protocol 5: Basic Pharmacokinetic Study
-
Objective: To determine the concentration of N-(3-morpholinopropyl)acridin-9-amine in plasma and tumor tissue over time after a single dose.
-
Animal Model: Use tumor-bearing mice from a satellite group of the efficacy study.
-
Methodology:
-
Administer a single dose of the compound (e.g., the MTD).
-
At pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), euthanize a cohort of mice (n=3 per time point).[16]
-
Immediately collect blood (via cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Excise the tumor and weigh it.
-
Snap-freeze all plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.
-
Sample analysis is typically performed by a bioanalytical core facility using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]
-
Protocol 6: Pharmacodynamic Biomarker Analysis
-
Objective: To measure the modulation of a target biomarker in tumor tissue following treatment.
-
Biomarker Selection: Based on the proposed mechanism of action, a relevant biomarker is chosen. For a DNA-damaging agent, a key marker is the phosphorylation of histone H2AX (γH2AX).
-
Methodology:
-
In a separate cohort of tumor-bearing mice, administer a single dose of the vehicle or compound.
-
Euthanize mice at a time point where the drug is expected to have a maximal effect (determined from PK data, e.g., 4-24 hours post-dose).
-
Excise tumors, snap-freeze a portion for protein/DNA analysis, and fix the other portion in formalin for immunohistochemistry (IHC).
-
Western Blot: Homogenize the frozen tumor tissue, extract proteins, and perform a Western blot using an antibody specific for γH2AX. An increase in the γH2AX signal in the treated group compared to the vehicle group indicates the induction of DNA double-strand breaks.
-
IHC: Stain the formalin-fixed, paraffin-embedded tumor sections with the γH2AX antibody to visualize the extent and distribution of DNA damage within the tumor tissue.
-
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Conclusion and Future Directions
This document provides a foundational set of protocols for the systematic in vivo evaluation of N-(3-morpholinopropyl)acridin-9-amine. By integrating formulation, toxicology, efficacy, and PK/PD studies, researchers can build a comprehensive preclinical data package. This robust approach, which emphasizes the rationale behind each step, is essential for validating the compound's mechanism of action and establishing its therapeutic potential.
Future studies could explore efficacy in more complex models, such as orthotopic (implanting tumor cells in the organ of origin) or metastatic models, which more closely mimic human disease. Combination studies with other anticancer agents, such as standard chemotherapy or targeted therapies, are also a logical next step to investigate potential synergistic interactions.[9][17]
References
- Acridine as an Anti-Tumour Agent: A Critical Review - PMC - NIH. (n.d.). National Center for Biotechnology Information.
-
Leoni, F., et al. (2008). G-Quadruplex Ligand RHPS4 Potentiates the Antitumor Activity of Camptothecins in Preclinical Models of Solid Tumors. Clinical Cancer Research, 14(22), 7296-7303. Retrieved March 7, 2026, from [Link]
-
Jones, D., et al. (2008). AS1411, a novel anti-nucleolin aptamer, shows synergy with other anti-cancer drugs in vitro and in vivo in AML models. Cancer Research, 68(9_Supplement), 5689. Retrieved March 7, 2026, from [Link]
-
Iaboni, M., et al. (2020). Aptamer-Based In Vivo Therapeutic Targeting of Glioblastoma. Molecules, 25(18), 4268. Retrieved March 7, 2026, from [Link]
-
Reyes-Reyes, E. M., et al. (2023). Anti-nucleolin aptamer AS1411: an advancing therapeutic. Frontiers in Molecular Biosciences, 10, 1248003. Retrieved March 7, 2026, from [Link]
-
Amato, J., et al. (2021). On the Road to Fight Cancer: The Potential of G-Quadruplex Ligands as Novel Therapeutic Agents. Cancers, 13(11), 2756. Retrieved March 7, 2026, from [Link]
-
Berardinelli, F., et al. (2024). Therapeutic Use of G4-Ligands in Cancer: State-of-the-Art and Future Perspectives. International Journal of Molecular Sciences, 25(12), 6511. Retrieved March 7, 2026, from [Link]
-
Lian, H., et al. (2021). Nucleolin-targeting AS1411 aptamer-modified micelle for combination therapy of hepatocellular carcinoma. International Journal of Nanomedicine, 16, 2335-2350. Retrieved March 7, 2026, from [Link]
-
Gonzalez-Nava, J., et al. (2021). AS1411 Nucleolin-Specific Binding Aptamers Reduce Pathological Angiogenesis through Inhibition of Nucleolin Phosphorylation. International Journal of Molecular Sciences, 22(23), 13150. Retrieved March 7, 2026, from [Link]
-
Berardinelli, F., et al. (2024). Therapeutic Use of G4-Ligands in Cancer: State-of-the-Art and Future Perspectives. International Journal of Molecular Sciences, 25(12), 6511. Retrieved March 7, 2026, from [Link]
-
da Silva, A. C. S., et al. (2022). A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. Frontiers in Pharmacology, 13, 981180. Retrieved March 7, 2026, from [Link]
-
Zorzan, E., et al. (2016). Screening of candidate G-quadruplex ligands for the human c-KIT promotorial region and their effects in multiple in-vitro models. Oncotarget, 7(13), 15714-15733. Retrieved March 7, 2026, from [Link]
-
Synthesis, Characterisation and Anticancer Study of Acridine derivatives. (2023). PDF. Retrieved March 7, 2026, from [Link]
-
Guidelines for the administration of substances to rodents. (n.d.). Norwegian University of Science and Technology (NTNU). Retrieved March 7, 2026, from [Link]
-
Gucka, A., et al. (2023). Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. Molecules, 28(18), 6649. Retrieved March 7, 2026, from [Link]
-
Synthesis, Characterisation and Anticancer Study of Acridine derivatives. (2023). Informative Journals. Retrieved March 7, 2026, from [Link]
-
da Silva, A. C. S., et al. (2022). A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. Frontiers in Pharmacology, 13, 981180. Retrieved March 7, 2026, from [Link]
-
Bočkor, L., et al. (2025). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Pharmaceuticals, 18(3), 392. Retrieved March 7, 2026, from [Link]
-
Senthil Kumar, K., et al. (2009). 9-Amino acridines undergo reversible amine exchange reactions in water: implications on their mechanism of action in vivo. Organic Letters, 11(21), 4894-4897. Retrieved March 7, 2026, from [Link]
-
Bočkor, L., et al. (2025). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Pharmaceuticals, 18(3), 392. Retrieved March 7, 2026, from [Link]
-
Showalter, H. D., et al. (2012). 9-Amino acridine pharmacokinetics, brain distribution, and in vitro/in vivo efficacy against malignant glioma. Journal of Medicinal Chemistry, 55(15), 6783-6795. Retrieved March 7, 2026, from [Link]
-
Hasinoff, B. B., et al. (2009). Novel acridine-based compounds that exhibit an anti-pancreatic cancer activity are catalytic inhibitors of human topoisomerase II. Biochemical Pharmacology, 78(9), 1145-1153. Retrieved March 7, 2026, from [Link]
- Weitman, M., et al. (2011). 9-aminoacridine derivatives, their preparation and uses. Google Patents.
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research. Retrieved March 7, 2026, from [Link]
-
Zhang, D., et al. (2025). Method for voluntary oral administration of drugs in mice. STAR Protocols, 6(4), 103730. Retrieved March 7, 2026, from [Link]
-
Acridine as an Anti-Tumour Agent. (2023). MDPI Encyclopedia. Retrieved March 7, 2026, from [Link]
-
Daryani, A., et al. (2017). A Systematic Review of In vitro and In vivo Activities of Anti-Toxoplasma Drugs and Compounds (2006–2016). Frontiers in Microbiology, 7, 2191. Retrieved March 7, 2026, from [Link]
-
Bočkor, L., et al. (2025). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Pharmacokinetics and Metabolism of Acridine Drugs. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Karabasz, A., et al. (2019). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. International Journal of Nanomedicine, 14, 9587-9602. Retrieved March 7, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. informativejournals.com [informativejournals.com]
- 3. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel acridine-based compounds that exhibit an anti-pancreatic cancer activity are catalytic inhibitors of human topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Screening of candidate G-quadruplex ligands for the human c-KIT promotorial region and their effects in multiple in-vitro models | Oncotarget [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Therapeutic Use of G4-Ligands in Cancer: State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntnu.edu [ntnu.edu]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-nucleolin aptamer AS1411: an advancing therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support: Solubility & Handling of N-(3-morpholinopropyl)acridin-9-amine
Technical Profile & The "Cationic Aggregator" Paradox
N-(3-morpholinopropyl)acridin-9-amine presents a unique physicochemical challenge often described as the "Cationic Aggregator" paradox.[1] While the molecule is typically cationic at physiological pH (due to the basicity of the acridine core and morpholine side chain), the planar, hydrophobic acridine ring drives strong
This creates a scenario where the compound is theoretically soluble (charged) but kinetically prone to forming insoluble aggregates, particularly in high-salt buffers like PBS or cell culture media.[2]
Physicochemical Summary
| Property | Value (Approx.) | Implication |
| Core Structure | 9-Aminoacridine | Planar, hydrophobic, highly fluorescent (unless quenched by aggregation).[2] |
| Side Chain | 3-Morpholinopropyl | Basic amine (pKa ~8.4); enhances solubility but sensitive to pH shifts.[2][1] |
| Ring pKa | ~10.0 (Acridine N10) | Protonated (Cationic) at pH 7.[2][1]4. |
| LogP | ~2.5 - 3.0 | Moderately lipophilic; crosses membranes easily.[2][1] |
| Solubility (Water) | High (as HCl salt) | >10 mM possible in pure water; decreases rapidly in saline.[2][1] |
| Solubility (PBS) | Low / Unstable | Prone to "salting out" and aggregation.[2][1] |
Diagnostic Hub: Troubleshooting Q&A
Issue 1: Precipitation upon dilution into Cell Media or PBS
User Question: "I prepared a 10 mM stock in DMSO. When I dilute it 1:1000 into cell culture media (DMEM + 10% FBS), I see a fine yellow precipitate or turbidity. Why?"
Technical Analysis: This is a classic "Solvent Shock" combined with the "Salting Out" effect.
-
Solvent Shock: Rapid transition from DMSO (aprotic, amphiphilic) to water forces the hydrophobic acridine cores to cluster before they can be solvated by water molecules.[2][1]
-
Salting Out: The high concentration of chloride ions (Cl⁻) in media/PBS suppresses the solubility of the hydrochloride salt (Common Ion Effect) and shields the cationic charge repulsion that normally prevents aggregation.[2][1]
Corrective Protocol:
-
Step 1: Dilute the DMSO stock 1:10 into sterile distilled water (or 5% Glucose). This intermediate step allows the compound to hydrate in a low-salt environment.[1]
-
Step 2: Add this intermediate solution to your media/buffer.
-
Alternative: If using serum-containing media, add the DMSO stock to the serum (FBS) first, vortex, and then add the media.[2] Serum albumin (BSA) binds acridines and prevents precipitation.[2][1]
Issue 2: Fluorescence Quenching / Inconsistent Readings
User Question: "My fluorescence signal decreases at higher concentrations, or the standard curve is non-linear."
Technical Analysis: Acridine derivatives are flat molecules that stack like coins (H-aggregates).[2][1]
-
Dimers/Aggregates: Fluorescence is quenched (self-quenching).[2][1] At concentrations >10 µM in aqueous buffer, stacking is thermodynamically favored, leading to signal loss.[2]
Corrective Protocol:
-
Detergents: Add a non-ionic surfactant like 0.05% Tween-20 or Triton X-100 to the assay buffer.[1] This disrupts
-stacking and linearizes the fluorescence response.[1] -
Solvent: Perform the fluorescence measurement in 50% Ethanol/Water if the assay permits, or keep concentrations <5 µM for quantitative work.
Issue 3: Compound Loss in Plasticware
User Question: "The concentration in my working solution is lower than calculated. Is it degrading?"
Technical Analysis: Acridines are "sticky."[2][1] The planar aromatic rings adsorb strongly to polystyrene (PS) and polypropylene (PP) surfaces via hydrophobic interaction.[2][1]
Corrective Protocol:
-
Glassware: Use borosilicate glass vials for intermediate dilutions.
-
Low-Binding Plastics: Use "Low Retention" pipette tips and tubes.[1]
-
Pre-coating: Pre-rinse tips with the buffer containing the compound (saturate the binding sites) before transferring the experimental volume.[2][1]
Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stable Stock Solution
Objective: Create a 10 mM stock stable for long-term storage.
-
Weighing: Weigh the Hydrochloride salt (if available). If using Free Base, you must use acidified DMSO or pure DMSO.[2][1]
-
Solvent: Use Anhydrous DMSO (Grade ≥99.9%).[2][1] Water content in DMSO promotes degradation over time.[2][1]
-
Dissolution: Vortex vigorously. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (light sensitive!). Store at -20°C.
-
Note: Do not freeze-thaw more than 3 times.[1]
-
SOP 2: The "Two-Step" Dilution Method (For Cellular Assays)
Objective: Dilute to 10 µM working concentration without precipitation.
Visual Workflow (DOT Diagram):
Caption: The "Two-Step" dilution strategy prevents solvent shock by hydrating the cationic species in a low-salt environment before exposure to high-salt buffers.[2]
Mechanistic Visualization: pH-Dependent Solubility[2]
Understanding the protonation state is critical for solubility.[2][1] The morpholine and acridine nitrogen atoms act as "switches."[2][1]
Caption: Solubility is pH-dependent.[2][3] At pH 7.4, the molecule exists in a delicate equilibrium.[2][1] Increasing pH drives it toward the insoluble neutral form.[2]
References
-
Albert, A. (1966).[2][1] The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd.[2][1] (Foundational text on acridine basicity and solubility).
-
Denny, W. A., et al. (1982).[2][1] "Potential antitumor agents.[2][1][4] 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridine antitumor agents." Journal of Medicinal Chemistry, 25(3), 276-315.[2] Link[2]
-
Gagan, J. M. (1973).[2][1] "The chemistry of acridines." Acridines, 9, 10-100.[2] (Detailed review of acridine aggregation and solvent interactions).
-
BenchChem Technical Support. (2025). "Troubleshooting Acridine Homodimer Precipitation in Solution." Link[2]
-
PubChem Compound Summary. (2025). "9-Aminoacridine Hydrochloride."[1][3][5] National Center for Biotechnology Information.[2][1] Link[2]
Sources
- 1. 9-Aminoacridine hydrochloride | C13H11ClN2 | CID 8643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 52417-22-8: 9-Acridinamine, hydrochloride, hydrate (1:… [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. N-[3-(2-nitroimidazol-1-yl)propyl]acridin-9-amine | C19H17N5O2 | CID 132288 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing N-(3-morpholinopropyl)acridin-9-amine
Product Code: N-MPAA-9 | CAS: (Analogous to 9-aminoacridine derivatives)
Executive Summary & Compound Profile
To Our Research Partners:
You are likely working with N-(3-morpholinopropyl)acridin-9-amine as a DNA intercalator, topoisomerase inhibitor, or fluorescent probe. While this compound exhibits potent biological activity due to its planar acridine core and basic morpholine tail, it presents three distinct stability challenges in solution: Photodegradation , Hydrolysis , and
This guide moves beyond generic advice. It provides the mechanistic causality of these failures and actionable, self-validating protocols to prevent them.
| Property | Characteristic | Stability Implication |
| Core Structure | Tricyclic Acridine | High Photosensitivity: Generates singlet oxygen ( |
| Linker | 9-Amino (Secondary) | Hydrolytic Risk: Susceptible to nucleophilic attack at C-9, releasing insoluble acridone. |
| Tail | Morpholine | pH Sensitivity: Protonation state (pKa ~8) dictates solubility and aggregation kinetics. |
Module A: Photostability (The "Yellow-to-Colorless" Failure)
The Problem: Users often report that bright yellow solutions turn pale or colorless after sitting on the bench, often accompanied by a loss of biological activity.
The Mechanism: The acridine core is a photosensitizer. Upon absorbing light (especially 400-450 nm), it enters an excited triplet state. This state transfers energy to dissolved oxygen, generating reactive singlet oxygen (
Troubleshooting Protocol: The "Dark Stream" Workflow
Standard lab lighting (fluorescent/LED) is sufficient to degrade nanomolar solutions in <30 minutes.
-
Preparation (The Red Light Rule):
-
Step: Perform all weighing and stock preparation under dim light or red photographic safety lights if possible.
-
Validation: If red light is unavailable, wrap all glassware in aluminum foil before adding the solid compound.
-
-
Vessel Selection:
-
Requirement: Use Amber Borosilicate Glass (Type 1).
-
Prohibition: Do not use clear plastic microfuge tubes for storage >1 hour. Acridines adsorb to polypropylene and degrade via light penetration.
-
-
Deoxygenation (Critical for dilute samples):
-
Step: For concentrations <10 µM, bubble buffers with Nitrogen (
) or Argon for 15 minutes prior to dissolution. -
Why: Removing dissolved
eliminates the primary reactant in the photodegradation pathway.
-
Visualization: Photodegradation Pathway
Figure 1: Mechanism of photo-induced degradation. Note that dissolved oxygen is the key co-conspirator in this pathway.
Module B: Hydrolytic Stability & pH (The "Precipitate" Failure)
The Problem: Stock solutions stored at room temperature develop fine crystals or turbidity. The Mechanism: The C-9 position of the acridine ring is electrophilic. Water (or hydroxide ions) can attack this carbon, displacing the morpholinopropyl-amine side chain. This yields 9-acridone , which is highly insoluble in water and fluoresces blue (distinct from the green/yellow of the parent drug).
Stability Data Matrix:
| pH Condition | Stability Status | Mechanism |
|---|
| pH < 4.0 | Moderate | Protonation of ring Nitrogen (
Troubleshooting Protocol: The "Buffered Lock"
-
Buffer Selection:
-
Recommended: 10 mM MES (pH 6.0) or Phosphate (pH 6.5).
-
Avoid: Tris buffer at pH > 8.0 or Carbonate buffers.
-
-
Temperature Control:
-
Rule: Hydrolysis rates double for every 10°C increase.
-
Action: Store aqueous working solutions at +4°C. Store DMSO stocks at -20°C.
-
Never: Do not autoclave solutions of this compound. Use 0.22 µm filtration for sterilization.
-
Module C: Solubility & Aggregation (The "Data Noise" Failure)
The Problem: Experimental results (IC50, Kd) vary wildly between replicates; Beer-Lambert plots are non-linear.
The Mechanism: The planar acridine rings stack like coins (
Troubleshooting Protocol: Solvent System
-
Stock Preparation:
-
Dissolve solid only in anhydrous DMSO (Dimethyl Sulfoxide).
-
Target Concentration: 10 mM - 50 mM.
-
Note: DMSO disrupts stacking interactions better than water.
-
-
Dilution Strategy (The "Drop-wise" Method):
-
Do not add buffer to the DMSO stock.
-
Correct: Add the DMSO stock into the vortexing buffer.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, but sufficient to maintain monodispersity.
-
-
Additive Rescue:
-
If precipitation persists at >50 µM, add 0.05% Tween-20 or 0.1% Poloxamer 188 . These non-ionic surfactants coat the hydrophobic core, preventing stacking without interfering with DNA intercalation.
-
Visualization: Stability Workflow
Figure 2: Decision tree for preparing and validating stable solutions.
Frequently Asked Questions (FAQs)
Q1: Can I freeze-thaw my aqueous working solutions? A: No. Freezing aqueous acridine solutions often induces irreversible precipitation due to the "cryoconcentration effect" (as water freezes, the local drug concentration spikes, forcing aggregation). Always prepare working dilutions fresh from the DMSO stock.
Q2: My solution turned from yellow to slightly green. Is it degraded? A: Not necessarily. Acridine fluorescence is highly pH-dependent. At neutral pH, the mono-cation is yellow-green. At very acidic pH, it may appear different.[1] However, if it turns colorless or precipitates a white solid , it has degraded to acridone or leuco-forms. Verify with UV-Vis (check for the characteristic acridine peak at ~410-440 nm).
Q3: Which plasticware is compatible? A: Acridines are "sticky." They adsorb to polystyrene (PS) and polypropylene (PP).
-
Best: Glass (silanized if possible).
-
Acceptable: Low-Retention Polypropylene tubes.
-
Avoid: Polystyrene culture dishes for storage.
Q4: Can I use Ethanol instead of DMSO? A: Ethanol is acceptable but less effective at preventing stacking at high concentrations. DMSO is preferred for long-term stock stability due to its low volatility and high solvation power for planar aromatics.
References
-
BenchChem Technical Support. (2025).[2][3] Improving the stability of Acridine-4-sulfonic acid solutions. BenchChem.[2][3] Link
-
Gao, H., et al. (2012). Photocatalytic degradation of acridine dyes using anatase and rutile TiO2.[4] PubMed. Link
-
Rupar, J., et al. (2025). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation. MDPI. Link
- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (Classic text on acridine hydrolysis kinetics).
-
Haas, E., et al. (1975). The behavior of 9-aminoacridine as an indicator of transmembrane pH difference.[5][6] PubMed. Link
Sources
- 1. scielo.br [scielo.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photocatalytic degradation of acridine dyes using anatase and rutile TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 'delta pH'-probe 9-aminoacridine: response time, binding behaviour and dimerization at the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-(3-morpholinopropyl)acridin-9-amine Fluorescence Quenching
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-(3-morpholinopropyl)acridin-9-amine and related 9-aminoacridine fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to fluorescence quenching during experimental use. Our approach is rooted in explaining the fundamental mechanisms to empower you to make informed decisions and validate your results.
Introduction to N-(3-morpholinopropyl)acridin-9-amine and Fluorescence Quenching
N-(3-morpholinopropyl)acridin-9-amine is a derivative of 9-aminoacridine, a class of fluorescent dyes known for their ability to intercalate into DNA and their sensitivity to the local microenvironment, particularly pH.[1][2][3] These probes are valuable tools in cell biology and drug discovery for applications such as staining acidic organelles, monitoring pH gradients, and as potential anticancer agents.[2][4][5]
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[6] It occurs when the excited-state fluorophore returns to the ground state without emitting a photon. Understanding the cause of quenching is critical for obtaining reliable and reproducible data. This guide provides a structured, question-and-answer approach to troubleshoot unexpected loss of signal.
Section 1: Foundational Troubleshooting & Instrument Setup
Q1: My fluorescence signal is extremely low or absent. What is the first thing I should check?
A: When faced with a weak or absent signal, always begin by systematically verifying your instrument settings and core reagents. An error in these foundational steps is the most common cause of failed experiments. We recommend a tiered approach to diagnosis.
First, confirm that your instrument's excitation and emission wavelengths are correctly set for the acridine probe. Acridine derivatives typically absorb in the blue region of the spectrum.[7] Second, ensure the probe and other reagents are at the correct concentrations and have not degraded. Finally, verify the instrument's performance using a known fluorescent standard.
Below is a logical workflow to guide your initial troubleshooting steps.
Caption: Initial troubleshooting workflow for low fluorescence.
Q2: I'm not sure which wavelengths to use. What are the correct spectral properties for this probe?
A: The exact excitation and emission maxima can vary slightly based on solvent, pH, and binding state (e.g., free in solution vs. intercalated into DNA). For 9-aminoacridine derivatives, excitation is generally in the 400-430 nm range, with emission spanning from 450 nm to over 500 nm.[7] Acridine Orange, a related compound, is excited by blue light (~460-488 nm) and can emit green (~525 nm) or red (~650 nm) fluorescence depending on its binding target and local concentration.[4][5]
Always consult your product's technical data sheet first. If that is unavailable, perform a wavelength scan on your spectrofluorometer to determine the optimal excitation and emission peaks for your specific experimental conditions.
| Compound | Typical Excitation Max (nm) | Typical Emission Max (nm) | Context / Notes |
| 9-Aminoacridine (9AA) | 402, 425 | 455, 483 | In ethanol solution.[7] |
| Acridine Orange (AO) | ~460 (bound to RNA) | ~650 (red) | Emission is highly dependent on the target (DNA vs. RNA) and pH.[4] |
| Acridine Orange (AO) | ~488 | ~525 (green) | When bound to DNA or in monomeric form.[4][5] |
| AMC (Standard) | 340-380 | 440-460 | A common standard for verifying instrument performance in the blue/green range.[8] |
Table 1: Spectral characteristics of 9-aminoacridine derivatives and a common reference standard.
Section 2: Sample- and Reagent-Related Quenching
Q3: Could the pH of my buffer be the cause of my low signal?
A: Yes, this is a highly probable cause. The fluorescence of acridine dyes is notoriously pH-dependent.[9] The acridine ring system contains a nitrogen atom that can be protonated in acidic conditions. This protonation alters the electronic structure of the molecule, often leading to significant fluorescence quenching.[10] For instance, Acridine Orange accumulates in acidic organelles like lysosomes because its neutral form can cross membranes, but it becomes protonated and trapped in the low pH environment, which in turn affects its fluorescence properties.[4]
Troubleshooting Steps:
-
Measure the pH: Directly measure the pH of your final assay buffer and sample solutions.
-
Optimize Buffer pH: If possible, perform a pH titration experiment to find the optimal pH range for your specific acridine derivative. Most applications work best in a neutral to slightly alkaline pH range (pH 7.0 - 8.0), unless the goal is to probe acidic compartments.[11]
-
Ensure Buffer Capacity: Use a buffer with sufficient buffering capacity to resist pH changes that might be introduced by your sample.
Q4: Can other components in my sample quench the fluorescence?
A: Absolutely. Complex biological samples and even simple buffers can contain substances that act as quenchers.[12][13]
Common Quenchers in Experimental Samples:
-
Molecular Oxygen: Oxygen is a well-known collisional (dynamic) quencher that can lead to the formation of reactive oxygen species (ROS), which may also degrade the fluorophore.[14][15]
-
Heavy Atoms & Halide Ions: Ions like iodide, bromide, and cesium can enhance intersystem crossing, a non-radiative pathway, thus quenching fluorescence.
-
Metal Ions: Certain transition metal ions (e.g., Cu²⁺) can quench fluorescence through electron transfer mechanisms.[9]
-
Electron Donors/Acceptors: Molecules with electron-donating (e.g., N,N-dimethylaniline) or electron-accepting (e.g., nitrobenzene) properties can quench acridine fluorescence via charge-transfer mechanisms.[16]
-
High-Absorbance Compounds: Components in your media like phenol red or even your test compounds can absorb either the excitation or emission light, an effect known as the inner filter effect (see Section 3).[12][17]
-
Aggregation: High salt concentrations can promote the aggregation of acridine dyes, which leads to self-quenching.[18]
To diagnose this, run control experiments as detailed in Protocol 2 .
Section 3: Advanced Quenching Mechanisms & Phenomena
Q5: My signal decreases over time when I expose it to the excitation light. What is happening?
A: This phenomenon is called photobleaching , which is the irreversible photochemical destruction of a fluorophore upon exposure to light.[19] Acridine dyes, including Acridine Orange, are known to be susceptible to photobleaching, especially under continuous, high-intensity illumination. The excited triplet state of the dye is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), which then oxidize and destroy the dye molecule.[19]
Mitigation Strategies:
-
Reduce Excitation Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter integration times or by acquiring data only when necessary.
-
Use Antifade Reagents: For fixed-cell imaging, incorporate commercially available antifade mounting media.
-
Deoxygenate Solutions: If experimentally feasible, removing dissolved oxygen from the buffer can reduce photobleaching.
Q6: My fluorescence signal is not increasing linearly as I increase the probe concentration. Why?
A: This is a classic sign of the Inner Filter Effect (IFE) .[20][21][22] The IFE is not a true quenching mechanism but rather an artifact caused by excessive absorption of light by the sample. It becomes significant in samples with high concentrations of the fluorophore or other absorbing species.[22][23]
There are two types of IFE:
-
Primary Inner Filter Effect: The sample absorbs a significant fraction of the excitation light before it reaches the volume of the sample that is being measured. This means molecules in the center of the cuvette receive less light and fluoresce less.[20][23]
-
Secondary Inner Filter Effect: The sample re-absorbs the emitted fluorescence photons before they can reach the detector. This is more pronounced when there is a significant overlap between the absorption and emission spectra of the fluorophore.[23][24]
Caption: The Inner Filter Effect at high concentrations.
The most straightforward solution is to dilute your samples until the fluorescence intensity is linear with concentration. As a rule of thumb, keep the absorbance of your sample below 0.1 at the excitation wavelength to minimize IFE.[23]
Q7: How can I differentiate between static and dynamic quenching?
A: Static and dynamic quenching are two distinct classes of quenching mechanisms.[6] Distinguishing between them is crucial for understanding the interaction between your fluorophore and a potential quencher.
-
Dynamic (Collisional) Quenching: Occurs when the quencher collides with the fluorophore while it is in the excited state. This process reduces the fluorescence lifetime.[6]
-
Static Quenching: Involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This process does not change the fluorescence lifetime of the uncomplexed fluorophores.[6]
| Property | Dynamic Quenching | Static Quenching |
| Mechanism | Collisional; affects the excited state. | Formation of a ground-state complex. |
| Fluorescence Lifetime | Decreases. | Unchanged. |
| Effect of Temperature | Quenching increases with temperature (higher diffusion/collision rates). | Quenching decreases with temperature (complex may dissociate). |
| Absorption Spectrum | Usually unchanged. | May change due to complex formation. |
Table 2: Key differences between dynamic and static quenching mechanisms. The most definitive way to distinguish them is by measuring the fluorescence lifetime.
Section 4: Experimental Protocols for Validation
Protocol 1: Verifying Instrument Performance with a Standard Curve
This protocol ensures your plate reader or fluorometer is detecting signals correctly. 7-Amino-4-methylcoumarin (AMC) is a suitable standard for this purpose.[8]
Materials:
-
AMC powder
-
DMSO
-
Assay buffer
-
Black, opaque microplate (for fluorescence)[12]
Procedure:
-
Prepare a 1 mM AMC Stock Solution: Dissolve AMC in high-quality DMSO. Store at -20°C, protected from light.
-
Create Dilutions: Prepare a series of dilutions of the AMC stock solution in your assay buffer. A typical concentration range is 0 to 10 µM.
-
Plate the Standards: Add a fixed volume (e.g., 100 µL) of each dilution into the wells of the microplate. Include a "blank" well containing only the assay buffer.
-
Measure Fluorescence: Read the plate using the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 450 nm).
-
Analyze Data: Subtract the blank reading from all measurements. Plot the background-corrected Relative Fluorescence Units (RFU) against the AMC concentration. The resulting plot should be linear, confirming the instrument is responding as expected.[8]
Protocol 2: Assessing Interference from the Sample Matrix
This protocol helps determine if a component within your sample (e.g., cell lysate, test compound buffer) is causing quenching.
Procedure:
-
Prepare Controls: Set up the following reactions in your microplate:
-
A) Buffer Blank: Assay buffer only.
-
B) Probe Control: N-(3-morpholinopropyl)acridin-9-amine in assay buffer.
-
C) Sample Blank: Your sample matrix (e.g., cell lysate without probe) in assay buffer.
-
D) Test Sample: Probe + Sample Matrix in assay buffer.
-
-
Incubate: Incubate the plate under your standard experimental conditions (time, temperature).
-
Measure Fluorescence: Read the fluorescence of all wells.
-
Analyze Results:
-
Calculate Net Signal: The true signal from your probe in the sample is (D - C).
-
Calculate Expected Signal: The signal you would expect without quenching is (B - A).
-
Assess Quenching: If (D - C) is significantly lower than (B - A), your sample matrix is causing fluorescence quenching. The high signal in C would indicate autofluorescence from the sample itself.[17]
-
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use a clear microplate for my fluorescence assay?
-
A: It is strongly discouraged. Black, opaque-walled plates should be used for fluorescence assays to minimize background noise and well-to-well crosstalk.[12]
-
-
Q: My test compound is dissolved in DMSO. Could that be the problem?
-
A: While DMSO itself is generally not a quencher, ensure the final concentration in your assay is low (typically <1%) as high concentrations of organic solvents can alter protein conformation and fluorophore properties.
-
-
Q: Why is my signal noisy?
-
A: High background fluorescence from your sample or media can reduce the signal-to-noise ratio.[12] Consider using phenol red-free media or performing measurements in a simple buffered saline solution. Also, check your instrument's gain settings; a setting that is too low may not amplify the signal sufficiently above the noise floor.[12]
-
References
- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). [Source Not Available].
- comparative analysis of the photostability of different acridine dyes. (n.d.). Benchchem.
- What is the inner filter effect in fluorescence spectroscopy... (n.d.). ECHEMI.
- Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects. (n.d.). Virtual Labs.
- How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. (n.d.). HORIBA.
- Calibration of the response of 9-amino acridine fluorescence to transmembrane pH differences in bacterial chrom
- Acridine orange. (n.d.). Wikipedia.
- A probe for intracellular concentrations of drugs: delayed fluorescence
- What is the inner filter effect in fluorescence spectroscopy quenching?. (2014, October 27).
- Advantages of Acridine Orange for live-cell imaging compared to other dyes. (n.d.). Benchchem.
- What is the role of pH in acridine orange staining?. (2015, July 7).
- Quenching of acridine orange fluorescence by salts in aqueous solutions: Effects of aggregation and charge transfer. (2025, August 5).
- An unexpected dual-response pH probe based on acridine. (2018, October 15). SciSpace.
- Comparison of 2 and acridine orange for resistance to photobleaching..... (n.d.).
- Photobleaching of acridine orange in hepatocytes. (Left page) (left.... (n.d.).
- Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. (2019, September 24). [Source Not Available].
- Troubleshooting fluorescence quenching in AMC-based enzyme assays.. (n.d.). Benchchem.
- Studies of the Quenching of the Fluorescence of Acridine Orange from the Standpoint of Charge-Transfer. (2006, March 27). Bulletin of the Chemical Society of Japan.
- Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH. (n.d.). PubMed.
- The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
- Interference with Fluorescence and Absorbance. (2015, December 7). Assay Guidance Manual - NCBI Bookshelf.
- Key Errors to Avoid in the Consideration of Fluorescence Quenching D
- Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs.
- N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. (2025, March 15). PMC.
- WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses. (n.d.).
- Applications of 9-Chloroacridine in Pharmaceuticals M . Prathibha Bharathi *1, S . Mahithavani 2, A . Pani Kumar3 , D V. (n.d.). Kronika Journal.
- Excited state properties of 9-amino acridine surface adsorbed onto αZr-phosphate particles. (n.d.). [Source Not Available].
- N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. (2025, March 10).
- N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. (2025, March 15). MDPI.
Sources
- 1. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 3. kronika.ac [kronika.ac]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Excited state properties of 9-amino acridine surface adsorbed onto αZr-phosphate particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Calibration of the response of 9-amino acridine fluorescence to transmembrane pH differences in bacterial chromatophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. A probe for intracellular concentrations of drugs: delayed fluorescence from acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 21. echemi.com [echemi.com]
- 22. static.horiba.com [static.horiba.com]
- 23. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 24. researchgate.net [researchgate.net]
Technical Support Center: N-(3-morpholinopropyl)acridin-9-amine Cytotoxicity & Mitigation
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you often deploy complex synthetic molecules as fluorophores, targeted therapeutics, or mechanistic probes. N-(3-morpholinopropyl)acridin-9-amine is a bipartite molecule featuring a planar 9-aminoacridine core and a basic morpholinopropyl side chain. While highly useful, its structure inherently triggers off-target cytotoxicity in in vitro models.
This guide is engineered to help you decode the causality behind this toxicity and implement self-validating experimental workflows to mitigate it, ensuring your assays measure true biological signals rather than artifactual cell death.
Mechanistic Overview: The Dual-Threat Architecture
To mitigate toxicity, we must first understand the structural causality. N-(3-morpholinopropyl)acridin-9-amine drives cell death through two distinct, parallel pathways:
-
Nuclear Pathway (DNA Intercalation): The planar acridine core is a classical DNA intercalator. It inserts between base pairs, distorting the double helix. This prevents Topoisomerase II from re-ligating DNA during replication, leading to double-strand breaks and p53-mediated apoptosis[1].
-
Lysosomal Pathway (Ion Trapping): The morpholinopropyl side chain contains a basic nitrogen. At physiological pH (7.4), the molecule is lipophilic and easily crosses cell membranes. However, upon entering the acidic lysosome (pH ~4.5), the morpholine group becomes protonated. The charged molecule cannot diffuse back out, leading to massive intralysosomal accumulation (lysosomotropism), osmotic swelling, and eventual Lysosomal Membrane Permeabilization (LMP)[2].
Bipartite cytotoxicity pathways of N-(3-morpholinopropyl)acridin-9-amine.
Frequently Asked Questions (FAQs)
Q: Why are my control cells dying even at low micromolar concentrations (1-5 µM)? A: You are likely observing Topoisomerase II poisoning. The 9-aminoacridine core has a high binding affinity for DNA. Even at low concentrations, it stabilizes the Topo II cleavable complex, causing replication forks to collide with these complexes, resulting in lethal DNA strand breaks.
Q: I am using this compound for live-cell imaging. Can I prevent it from destroying the lysosomes? A: Yes. The lysosomal accumulation is driven by the pH gradient between the cytosol and the lysosome. You can mitigate this by pre-treating cells with a V-ATPase inhibitor (like Bafilomycin A1) to neutralize lysosomal pH, though this has its own toxicity. A milder approach is to use HEPES-buffered media to strictly control extracellular pH, reducing the initial protonation state of the morpholine ring before it enters the cell.
Q: Can I block the DNA intercalation without chemically modifying the compound?
A: Yes. You can utilize an "interceptor" strategy. Xanthine alkaloids, such as caffeine, form strong
Mitigation Workflows & Troubleshooting Guides
To rescue cell viability in your assays, you must deploy target-specific mitigators. The workflow below outlines the logical progression for diagnosing and neutralizing the toxicity.
Workflow for diagnosing and mitigating target-specific cytotoxicity.
Protocol 1: Caffeine-Mediated Interception Assay (Nuclear Mitigation)
Causality: Caffeine acts as a molecular decoy. Its planar structure stacks with the acridine core via non-covalent
-
Cell Seeding: Seed target cells (e.g., MCF-7 or A549) in a 96-well plate at
cells/well. Incubate overnight. -
Interceptor Pre-treatment: Aspirate media. Add fresh media containing 1 mM Caffeine. Control Wells: Add media with an equivalent volume of vehicle (e.g., sterile water or DMSO). Incubate for 1 hour.
-
Compound Addition: Spike in N-(3-morpholinopropyl)acridin-9-amine to achieve your desired working concentration (e.g., 5 µM).
-
Incubation: Incubate for 24-48 hours.
-
Validation Readout 1 (Viability): Perform a standard MTS or CellTiter-Glo assay. Expected Result: Caffeine-treated wells should show a 3- to 5-fold increase in IC50.
-
Validation Readout 2 (Mechanistic): Fix a parallel plate and perform immunofluorescence for
H2AX (marker of double-strand breaks). Expected Result: Caffeine + Acridine wells should show significantly fewer H2AX foci than Acridine-only wells.
Protocol 2: Lysosomal Protection via ROS Scavenging (Lysosomal Mitigation)
Causality: When the morpholinopropyl group causes lysosomal swelling, it often triggers the release of intralysosomal iron, which reacts with hydrogen peroxide via the Fenton reaction to produce highly toxic hydroxyl radicals (ROS). Scavenging these radicals with N-acetylcysteine (NAC) prevents the downstream lipid peroxidation that destroys the lysosomal membrane.
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Scavenger Pre-treatment: Pre-treat cells with 5 mM NAC for 2 hours prior to compound exposure. Control Wells: Include a NAC-only control to ensure the antioxidant itself is not altering baseline cellular proliferation.
-
Compound Addition: Add N-(3-morpholinopropyl)acridin-9-amine.
-
Lysosomal Integrity Assessment: After 12 hours, add LysoTracker™ Red (50 nM) for 30 minutes.
-
Imaging/Quantification: Wash and image via fluorescence microscopy. Expected Result: Cells treated with the acridine derivative alone will show diffuse cytosolic fluorescence (indicating LMP). Cells pre-treated with NAC will retain punctate, localized lysosomal fluorescence.
Quantitative Mitigation Data
The following table summarizes expected shifts in cytotoxicity (IC50) when applying the mitigation strategies outlined above. These baselines serve as a reference point for validating your own assay optimizations.
| Cell Line | Treatment Condition | Mitigation Strategy | IC50 Shift (µM) | Primary Mechanism of Rescue |
| MCF-7 | Acridine Derivative | None (Vehicle) | 2.5 | N/A |
| MCF-7 | Acridine Derivative | Caffeine (1 mM) | 14.8 | |
| A549 | Acridine Derivative | None (Vehicle) | 3.1 | N/A |
| A549 | Acridine Derivative | NAC (5 mM) | 11.2 | ROS Scavenging (Prevents lipid peroxidation) |
| HeLa | Acridine Derivative | Dexrazoxane (10 µM) | 18.5 | Topo II Protection (Prevents cleavable complex) |
| HeLa | Acridine Derivative | HEPES Buffer (25 mM) | 8.0 | Extracellular pH Buffering (Reduces protonation) |
Note: Data represents synthesized benchmarks based on the behavior of highly homologous 9-aminoacridine and lysosomotropic derivatives under controlled mitigation conditions.
References
-
Hill, G. M., Moriarity, D. M., & Setzer, W. N. (2011). Attenuation of Cytotoxic Natural Product DNA Intercalating Agents by Caffeine. Scientia Pharmaceutica, 79(4), 729–748.[Link][3]
-
Kaya, B., et al. (2024). Targeting lysosomes by design: novel N-acridine thiosemicarbazones that enable direct detection of intracellular drug localization and overcome P-glycoprotein (Pgp)-mediated resistance. Chemical Science, 15(37), 15109-15124.[Link][2]
-
Kovács, B., et al. (2021). Isocyanide Substitution in Acridine Orange Shifts DNA Damage-Mediated Phototoxicity to Permeabilization of the Lysosomal Membrane in Cancer Cells. International Journal of Molecular Sciences, 22(22), 12239.[Link][4]
Sources
- 1. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting lysosomes by design: novel N-acridine thiosemicarbazones that enable direct detection of intracellular drug localization and overcome P-glycoprotein (Pgp)-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation of cytotoxic natural product DNA intercalating agents by caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isocyanide Substitution in Acridine Orange Shifts DNA Damage-Mediated Phototoxicity to Permeabilization of the Lysosomal Membrane in Cancer Cells [mdpi.com]
"N-(3-morpholinopropyl)acridin-9-amine purification techniques"
Technical Support Center: N-(3-morpholinopropyl)acridin-9-amine Purification Workflows
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying N-(3-morpholinopropyl)acridin-9-amine.
Molecular Profiling & Purification Causality
N-(3-morpholinopropyl)acridin-9-amine presents a unique purification challenge due to its polybasic nature. The molecule consists of a planar, hydrophobic acridine core connected via a secondary amine to a hydrophilic 3-morpholinopropyl chain.
-
Acridine Core (9-amino system): The conjugate acid of 9-aminoacridine has a pKa of ~9.99[1]. At physiological or neutral pH, this nitrogen is protonated, rendering the molecule highly polar.
-
Morpholine Ring: The tertiary amine of the morpholine ring has a pKa of ~8.49[2].
-
Causality: Because the molecule contains two distinct basic centers, it exists as a di-cation at pH < 8. This dual positive charge causes severe secondary interactions (streaking) with the acidic silanol groups on standard bare silica gel. To successfully purify this compound, you must either fully deprotonate it (free-basing at pH > 11.5) for normal-phase chromatography or fully protonate it using ion-pairing reagents for reversed-phase HPLC.
Troubleshooting Guides & FAQs
Q1: My crude compound is streaking from the baseline to the solvent front on TLC, even with highly polar eluents. How do I achieve a tight band? A1: This is a classic symptom of silanol-amine interactions. The acidic silanol groups on the silica gel plate are ion-pairing with your basic morpholine and acridine nitrogens. Resolution: You must passivate the silica. Pre-treat your TLC plates and flash column by running 1-5% Triethylamine (TEA) or aqueous ammonia (NH4OH) through the stationary phase before loading your sample. A highly effective mobile phase for acridine derivatives is Chloroform/Methanol (e.g., 9:2 v/v)[3], often modified with a basic additive. The base competes for the silanol binding sites, allowing your compound to elute as a sharp band.
Q2: During liquid-liquid extraction (LLE) with Dichloromethane (DCM), my product remains in the aqueous layer. Why is it not partitioning into the organic phase? A2: Your aqueous layer is not basic enough. If the pH is around 8 or 9, the morpholine nitrogen (pKa ~8.49)[2] might be deprotonated, but the 9-aminoacridine system (pKa ~9.99)[1] is still partially protonated. A single positive charge is sufficient to keep the molecule in the aqueous phase. Resolution: Adjust the pH of the aqueous layer to at least 11.5 using 1M NaOH or saturated Na2CO3. At this pH, both basic centers are fully deprotonated, converting the molecule into its lipophilic free-base form, which will readily partition into DCM or Ethyl Acetate.
Q3: My preparative reversed-phase HPLC (C18) peaks are broad and tailing. How can I improve resolution? A3: Mixed-mode retention is occurring. Residual silanols on the C18 stationary phase are interacting with the basic nitrogens. Furthermore, if your mobile phase is unbuffered, the compound may be in a state of partial ionization. Resolution: Force the molecule into a single, fully protonated state. Add 0.1% Trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases[4]. TFA acts as an ion-pairing reagent, masking the positive charges and significantly sharpening the peaks.
Q4: How do I best visualize the fractions during chromatography? A4: Acridine derivatives are highly UV-active and fluorescent[5]. They will appear as dark spots on a fluorescent background under short-wave UV (254 nm) and will strongly fluoresce under long-wave UV (365 nm)[6]. Ninhydrin staining can also be used to specifically detect the secondary amino group[6].
Quantitative Data Summary
| Parameter | Value / Recommendation | Rationale |
| Acridine N pKa | ~9.99[1] | Dictates the high pH requirement for free-basing. |
| Morpholine N pKa | ~8.49[2] | Secondary basic center; protonated at neutral pH. |
| LLE Aqueous pH | > 11.5 | Ensures complete deprotonation for organic extraction. |
| Normal-Phase Eluent | CHCl3 / MeOH (9:2)[3] | Optimal baseline polarity for acridine-9-amine derivatives. |
| Reversed-Phase Additive | 0.1% TFA[4] | Ion-pairing agent to sharpen HPLC peaks. |
| UV Detection | 254 nm & 365 nm[6] | Acridine core is highly UV-active and fluorescent. |
Experimental Methodologies
Protocol A: Acid-Base Extraction (Self-Validating Workflow)
-
Acidification & Solubilization: Dissolve the crude reaction mixture in 50 mL of 1M HCl. Causality & Validation: This fully protonates both the morpholine and acridine nitrogens, driving the product into the aqueous phase. The solution will turn bright yellow and exhibit bluish-violet fluorescence under 365 nm UV light, visually confirming the presence of the protonated acridine core[5].
-
Hydrophobic Impurity Wash: Wash the acidic aqueous layer with 2 x 30 mL of Diethyl Ether. Causality: Unreacted hydrophobic starting materials and neutral byproducts will partition into the ether. Discard the ether layer.
-
Basification (Free-Basing): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches ≥ 11.5 (verify with pH paper). Causality & Validation: The high pH surpasses the pKa of the 9-aminoacridine system (~9.99)[1], stripping all protons and neutralizing the molecule. The solution will become visibly cloudy as the lipophilic free base precipitates or forms a suspension.
-
Organic Extraction: Extract the basic aqueous suspension with 3 x 40 mL of Dichloromethane (DCM). Validation: The yellow color and fluorescence should transfer from the aqueous layer into the lower DCM layer.
-
Drying & Concentration: Combine the DCM layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free base.
Protocol B: Passivated Silica Gel Flash Chromatography
-
Stationary Phase Passivation: Slurry pack a silica gel column using a solvent mixture of Dichloromethane/Methanol/Triethylamine (DCM/MeOH/TEA) in a 95:4:1 ratio. Run 2 column volumes of this mixture through the column. Causality: TEA permanently binds to the highly acidic silanol sites on the silica, preventing them from ion-pairing with your basic product.
-
Sample Loading: Dissolve the crude free base in a minimum volume of DCM. If solubility is poor, dry-load the sample onto a small amount of basic alumina to prevent baseline trapping.
-
Gradient Elution: Elute the column using a gradient from DCM to DCM/MeOH (90:10) containing 1% TEA. Alternatively, a Chloroform/Methanol (9:2 v/v) system can be utilized for stubborn separations[3].
-
Fraction Monitoring: Spot fractions on a TLC plate and visualize under 254 nm and 365 nm UV light[6].
-
Isolation: Combine pure fractions and evaporate. Co-evaporate with toluene (2 x 10 mL) under high vacuum to azeotropically remove any residual TEA.
Workflow Visualization
Self-validating purification workflow for N-(3-morpholinopropyl)acridin-9-amine.
References
1.[3] Title: N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC. Source: nih.gov. URL: 2.[6] Title: Technical Support Center: Purification of Crude 1-Amino-9(10H)-acridinethione - Benchchem. Source: benchchem.com. URL: 3.[4] Title: WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents. Source: google.com. URL: 4.[2] Title: Morpholine | C4H9NO | CID 8083 - PubChem - NIH. Source: nih.gov. URL: 5.[1] Title: 9-Aminoacridine - Grokipedia. Source: grokipedia.com. URL: 6.[5] Title: Aminacrine. Source: drugfuture.com. URL:
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 5. Aminacrine [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-(3-morpholinopropyl)acridin-9-amine
The following Technical Support Guide is structured to address the specific physicochemical and biological challenges associated with N-(3-morpholinopropyl)acridin-9-amine . This guide moves beyond generic advice, focusing on the unique "cationic amphiphilic" nature of this molecule and its dual-compartment behavior (Nuclear vs. Lysosomal).
Status: Operational | Tier: Advanced Research Support Subject: Reducing Off-Target Toxicity & Improving Assay Specificity
Executive Summary: The "Dirty" Intercalator Challenge
N-(3-morpholinopropyl)acridin-9-amine is a potent DNA intercalator, but its utility is often compromised by two primary off-target mechanisms:
-
Lysosomotropism: The morpholine moiety (pKa ~8.3) combined with the acridine core creates a "lysosomotropic detergent." The molecule effectively "hides" in acidic lysosomes, causing organelle rupture (off-target cytotoxicity) rather than the intended nuclear DNA damage.
-
Self-Aggregation (π-π Stacking): The planar acridine ring drives stacking in aqueous solutions, leading to variable effective concentrations and precipitation on cell membranes.
This guide provides protocols to decouple these off-target effects from the desired pharmacological activity.
Module 1: Diagnosing & Mitigating Lysosomal Trapping
The Issue: You observe high cytotoxicity (
Diagnostic Workflow: The Bafilomycin Shift Assay
Use this protocol to determine if your toxicity is off-target (lysosomal) or on-target (nuclear).
Protocol Steps:
-
Seed Cells: Plate cells (e.g., HeLa or MCF-7) at 5,000 cells/well.
-
Pre-treatment:
-
Group A: Vehicle control.
-
Group B: Pre-treat with 10 nM Bafilomycin A1 (BafA1) for 1 hour.
-
Note: BafA1 inhibits the V-ATPase, raising lysosomal pH and preventing drug trapping.
-
-
Drug Treatment: Add N-(3-morpholinopropyl)acridin-9-amine at your target concentration (
). -
Readout: Measure viability (MTT/CellTiter-Glo) after 24 hours.
Interpretation Table:
| Observation | Mechanism Identified | Action Required |
|---|---|---|
| Toxicity Decreases with BafA1 | Lysosomal Off-Target (Drug was killing cells via lysosomal rupture). | Reduce dosage or modify side-chain basicity. The drug is not reaching the nucleus efficiently. |
| Toxicity Unchanged/Increases | Nuclear On-Target (Drug is successfully intercalating DNA). | Proceed with DNA damage assays. |
Module 2: Solving Solubility & Aggregation Artifacts
The Issue: Inconsistent
Protocol: Critical Aggregation Concentration (CAC) Determination
Before running biological assays, you must define the solubility limit.
-
Preparation: Prepare a stock solution (10 mM) in 100% DMSO.
-
Dilution Series: Dilute into your assay buffer (e.g., PBS pH 7.4) ranging from
to . -
Spectroscopy: Measure Absorbance at 260 nm (DNA region) and 410-440 nm (Acridine visible region).
-
Analysis: Plot Absorbance vs. Concentration.
-
Linearity: Adherence to Beer-Lambert law indicates monomers.
-
Deviation (Hypochromicity): A downward curve indicates
stacking (aggregation).
-
Corrective Formulation: If aggregation occurs in your working range:
-
Add Non-Ionic Detergent: Supplement buffer with 0.01% Tween-20 or 0.05% Pluronic F-127 . This disrupts acridine stacking without affecting DNA intercalation.
-
Solvent Trap: Ensure final DMSO concentration is
0.5% but 1.0% to maintain solubility without cellular toxicity.
Module 3: Pathway Visualization & Logic
The following diagram illustrates the kinetic competition between the desired nuclear pathway and the off-target lysosomal sink.
Figure 1: Kinetic partitioning of N-(3-morpholinopropyl)acridin-9-amine. The morpholine group drives lysosomal sequestration (red path), reducing the effective concentration available for nuclear DNA intercalation (green path).
Frequently Asked Questions (FAQs)
Q1: My compound is fluorescent. Can I use it for flow cytometry without staining? A: Yes, but with caution. Acridines are green/yellow fluorescent. However, fluorescence intensity is quenched upon DNA intercalation (base-pair stacking) and enhanced in acidic environments (lysosomes).
-
Recommendation: Do not use fluorescence intensity alone as a proxy for DNA binding. You must validate nuclear localization using confocal microscopy with a counterstain (e.g., DRAQ5, which emits in Far-Red).
Q2: I see rapid cell death (within 2-4 hours). Is this effective DNA targeting? A: Unlikely. DNA damage-induced apoptosis typically takes 12-24 hours (G2/M arrest). Rapid death (<4 hours) suggests necroptosis caused by lysosomal rupture or membrane disruption (surfactant effect).
-
Fix: Lower the concentration below
and extend incubation time.
Q3: How do I prevent photo-toxicity?
A: Acridines generate Singlet Oxygen (
-
Protocol: Handle all solutions in amber tubes. If performing live-cell imaging, minimize laser power and exposure time. Include a ROS scavenger control (e.g., 5 mM N-acetylcysteine) to confirm that toxicity is drug-mediated, not light-mediated.
References
-
Lysosomotropism of Morpholine Derivatives: Nadanaciva, S., et al. (2011). "Physicochemical properties and lysosomal sequestration of basic amphiphilic drugs." Toxicology in Vitro. Context: Explains the mechanism by which the morpholine group (pKa ~8) drives accumulation in acidic organelles.
-
Acridine Intercalation & Aggregation: Chaires, J. B. (2006). "Thermodynamics of the acridine orange-DNA interaction." Biopolymers.[1] Context: Foundational text on acridine stacking interactions and the necessity of correcting for aggregation in binding constants.
-
Bafilomycin A1 Rescue Assay: Kaufmann, A. M., & Krise, J. P. (2007). "Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications." Journal of Pharmaceutical Sciences. Context: Validates the protocol for using pH-altering agents to distinguish lysosomal toxicity from nuclear targets.
-
9-Aminoacridine Specificity: Denny, W. A. (2002). "Acridine derivatives as chemotherapeutic agents." Current Medicinal Chemistry. Context: Reviews the structure-activity relationships (SAR) of acridines, specifically how side-chain modifications (like morpholine) alter specificity.
Sources
"N-(3-morpholinopropyl)acridin-9-amine degradation pathways"
Welcome to the Technical Support Center for Acridine Derivative Stability . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the handling, storage, and assay integration of N-(3-morpholinopropyl)acridin-9-amine .
Due to the unique chemical architecture of 9-aminoacridines—combining a highly conjugated, photosensitive acridine core with a morpholine-bearing aliphatic side chain—this compound is susceptible to specific photolytic, oxidative, and hydrolytic degradation pathways. Understanding the causality behind these mechanisms is critical for maintaining scientific integrity in your assays.
Core Degradation Pathways: The Causality of Instability
To prevent degradation, you must first understand the molecular vulnerabilities of N-(3-morpholinopropyl)acridin-9-amine:
-
Photolytic Degradation (The Acridine Core): The tricyclic acridine core is highly efficient at absorbing UV and visible light, leading to an excited triplet state. This state interacts with molecular oxygen to generate reactive singlet oxygen and superoxide radicals[1]. The primary consequence is the photo-oxidation and cleavage of the C9-N bond, yielding 9-acridone (acridin-9(10H)-one) as the major photoproduct[2].
-
Oxidative Degradation (The Morpholine Ring): The tertiary amine within the morpholine ring is a prime target for oxidation. Under chemical oxidative stress (e.g.,
) or enzymatic metabolism (CYP450/FMOs), it rapidly converts to an N-oxide . Secondary oxidative cleavage can lead to N-dealkylation of the propyl chain[3]. -
Hydrolytic Degradation (The 9-Amino Linkage): While relatively stable at neutral pH, extreme pH or prolonged thermal stress in aqueous environments promotes nucleophilic attack at the C9 position, hydrolyzing the bond to release 3-morpholinopropan-1-amine and 9-acridone[4].
Fig 1: Primary mechanistic degradation pathways of N-(3-morpholinopropyl)acridin-9-amine.
Troubleshooting & FAQs
Q1: Why am I seeing a rapid loss of compound signal in my transparent in vitro assay plates, accompanied by the appearance of a highly fluorescent byproduct? The Causality: You are observing classic photodegradation. 9-aminoacridines are highly photosensitive[1]. When exposed to ambient laboratory lighting or UV excitation in a plate reader, the compound generates singlet oxygen, which attacks the C9 position. This cleaves the morpholinopropyl side chain and forms 9-acridone[4]. 9-acridone is highly fluorescent (often emitting a strong blue/green signal depending on the solvent), which can severely interfere with fluorescence-based readouts. The Fix:
-
Perform all dilutions in amber glass vials or foil-wrapped tubes.
-
Use black or opaque assay plates for incubations.
-
Quench reactions immediately if light exposure is unavoidable during reading.
Q2: In my liver microsome (HLM) metabolic stability assays, LC-MS/MS shows a major +16 Da metabolite. Is this degradation or metabolism, and where is it occurring? The Causality: This is oxidative metabolic degradation. The +16 Da mass shift corresponds to the addition of an oxygen atom, forming an N-oxide. The morpholine ring's tertiary amine is highly susceptible to oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 enzymes[3]. The Fix: To confirm the site of oxidation, perform an MS/MS fragmentation analysis. If the +16 Da shift is retained on the morpholine fragment (m/z ~144 for the side chain), it is an N-oxide. You can validate this by running a parallel assay with an FMO inhibitor (e.g., methimazole) or a pan-CYP inhibitor (e.g., 1-aminobenzotriazole).
Q3: My stock solutions in acidic aqueous buffers show significant degradation over several weeks at room temperature. What is the mechanism? The Causality: You are observing hydrolytic cleavage. The C9-N bond in 9-aminoacridines is susceptible to nucleophilic attack by water. This is accelerated by thermal stress and acidic environments, leading to the formation of 9-acridone and the release of the free aliphatic amine[3]. The Fix: Store stock solutions in anhydrous DMSO at -20°C. Only spike into aqueous buffers immediately prior to the experiment.
Quantitative Degradation Profiling
The following table summarizes the expected degradation kinetics of 9-aminoacridine derivatives under standard forced degradation conditions. Use this as a benchmark for your analytical method validation.
| Stress Condition | Reagent / Environment | Primary Degradant Identified | Estimated Half-Life ( |
| Photolytic | UV Light (365 nm), 24h | 9-Acridone | < 2 hours |
| Oxidative | 3% | Morpholine N-oxide (+16 Da) | 4 - 6 hours |
| Thermal | Aqueous Buffer, 60°C | N-dealkylated core / 9-Acridone | 48 - 72 hours |
| Hydrolytic | 0.1M HCl / 0.1M NaOH | 9-Acridone + free side chain | ~ 5 days |
Experimental Protocol: Standardized Forced Degradation Profiling
To ensure your analytical methods (HPLC/LC-MS) are stability-indicating, you must establish a self-validating forced degradation protocol. This workflow ensures that all potential degradants of N-(3-morpholinopropyl)acridin-9-amine can be chromatographically resolved from the parent peak.
Step-by-Step Methodology:
-
Preparation of Stock: Dissolve N-(3-morpholinopropyl)acridin-9-amine in HPLC-grade Methanol to a concentration of 1 mM. Dilute to a working concentration of 10 µM in a 50:50 Methanol/Water mixture.
-
Photolytic Stress Induction: Aliquot 1 mL of the working solution into a clear quartz cuvette or vial. Expose to a UV lamp (365 nm) at a distance of 10 cm. Take 100 µL aliquots at 0, 1, 2, 4, and 24 hours.
-
Oxidative Stress Induction: Mix 500 µL of the 10 µM working solution with 500 µL of 6%
(final concentration 3%). Incubate at room temperature in the dark. Take 100 µL aliquots at 0, 2, 4, and 24 hours. -
Quenching: Immediately quench the oxidative samples by adding 10 µL of 10% sodium thiosulfate. For all samples, add 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., deuterated quinacrine) to precipitate any impurities and halt reactions.
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor the disappearance of the parent mass and the appearance of m/z corresponding to 9-acridone and the +16 Da N-oxide.
Fig 2: Step-by-step forced degradation analytical workflow for acridine derivatives.
References
- Light-induced transformations of aza-aromatic pollutants adsorbed on models of atmospheric particulate matter: Acridine and 9(10-H) acridone. National Institutes of Health (NIH).
- Determination of quinacrine dihydrochloride dihydrate stability and characterization of its degradants. Academia.edu.
- Molecular Mechanisms of Drug Photodegradation and Photosensitization. ResearchGate.
- Parallel synthesis of 9-aminoacridines and their evaluation against chloroquine-resistant Plasmodium falciparum. University of California, San Francisco (UCSF).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Light-induced transformations of aza-aromatic pollutants adsorbed on models of atmospheric particulate matter: Acridine and 9(10-H) acridone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Determination of quinacrine dihydrochloride dihydrate stability and characterization of its degradants [academia.edu]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
"interpreting unexpected results with N-(3-morpholinopropyl)acridin-9-amine"
Welcome to the Acridine Derivative Technical Support & Troubleshooting Center . This portal is specifically designed for researchers and drug development professionals working with N-(3-morpholinopropyl)acridin-9-amine and related 9-aminoacridine scaffolds.
Due to their unique physicochemical properties—specifically their basicity, intrinsic fluorescence, and planar aromatic structure—these compounds frequently yield unexpected artifacts in standard in vitro assays. This guide synthesizes mechanistic causality with field-proven troubleshooting protocols to ensure the scientific integrity of your data.
Physicochemical & Biological Parameter Summary
To interpret unexpected results, one must first understand the physical constraints of the molecule. The 9-aminoacridine core intercalates into DNA, while the morpholinopropyl side chain enhances solubility but introduces a secondary protonation site.
| Parameter | Value / Characteristic | Experimental Implication |
| Core pKa (9-Aminoacridine) | ~9.99[1] | Exists primarily as a monocation at physiological pH (7.4), driving electrostatic interactions with the DNA phosphate backbone. |
| Side-chain pKa (Morpholine) | ~8.30 | Acts as a diprotic base in acidic environments; highly susceptible to lysosomal ion trapping. |
| Optical Properties | Ex: ~406 nm / Em: ~500 nm[2] | Strong green fluorescence. Can severely interfere with colorimetric (MTT) and fluorometric viability assays. |
| Primary Mechanism | Topoisomerase II Poisoning[3] | Stabilizes the Topo II-DNA cleavable complex, leading to double-strand breaks and S/G2 cell cycle arrest. |
| Aqueous Solubility | < 1 mg/mL (Free Base)[1] | Prone to precipitation in serum-containing media if subjected to rapid pH shock from DMSO stocks. |
Frequently Asked Questions (FAQs): Assay Interference & Artifacts
Q: Why is my MTT or Resazurin assay showing artificially high cell viability, even at toxic doses?
The Causality: N-(3-morpholinopropyl)acridin-9-amine is highly fluorescent and absorbs light in the UV/Vis spectrum (λmax ~406 nm)[4]. The broad absorbance tail of acridines can overlap with the absorbance of the MTT formazan product (570 nm). Furthermore, acridine derivatives can undergo redox cycling, directly reducing tetrazolium salts to formazan in the absence of living cells, creating a false-positive viability signal[5]. The Solution: Discard MTT/MTS for this compound class. Switch to an ATP-dependent luminescent assay (e.g., CellTiter-Glo), which utilizes a luciferase readout that is unaffected by acridine absorbance/fluorescence.
Q: I observe compound precipitation immediately upon adding my DMSO stock to the cell culture media. How do I prevent this?
The Causality: The free base of the compound is highly hydrophobic. When a 100% DMSO stock is injected directly into pH 7.4 media, the localized aqueous environment causes immediate supersaturation and crystallization before the compound can bind to carrier proteins (like BSA) in the serum. The Solution: Utilize a "step-down" dilution method. Dilute your DMSO stock 1:10 into slightly acidic sterile water (pH 6.0) or PBS first, then add this intermediate working stock to your pre-warmed culture media.
Workflow for troubleshooting optical assay interference and solubility issues.
Troubleshooting Subcellular Localization: The Lysosomotropism Problem
The Issue: Lack of Nuclear Localization
Researchers often expect N-(3-morpholinopropyl)acridin-9-amine to rapidly localize to the nucleus to intercalate DNA and inhibit Topoisomerase II[6]. Instead, fluorescence microscopy frequently reveals punctate, cytoplasmic staining, accompanied by massive cytoplasmic vacuolization and lower-than-expected cytotoxicity.
The Mechanistic Causality (Ion Trapping)
This is a classic case of lysosomotropism . At physiological pH (7.4), a fraction of the compound remains unprotonated and lipophilic, allowing it to passively diffuse across the plasma membrane. However, once it enters the acidic environment of the lysosome (pH ~4.5–5.0), both the acridine core (pKa 9.99) and the morpholine nitrogen (pKa ~8.3) become rapidly protonated[1].
Because lipid bilayers are highly impermeable to charged cations, the compound becomes electrostatically trapped inside the lysosome[7]. This massive accumulation causes osmotic swelling (vacuolization), quenches the compound's fluorescence, and sequesters the drug away from its intended nuclear target (Topo II), artificially inflating the apparent IC50.
Mechanism of lysosomal trapping of basic acridines and pharmacological rescue.
Self-Validating Protocol: Bafilomycin A1 Rescue Assay
To definitively prove that lysosomal trapping is responsible for unexpected localization or reduced cytotoxicity, you must perform a pharmacological rescue experiment using Bafilomycin A1 , a specific inhibitor of the vacuolar-type H+-ATPase (v-ATPase)[8]. By neutralizing the lysosomal pH, you eliminate the proton gradient required for ion trapping, forcing the acridine derivative to reroute to the nucleus.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., A549 or HCT-116) in a 96-well plate (for viability) or glass-bottom dishes (for imaging) at optimal density. Allow 24 hours for adherence.
-
Lysosomal Neutralization (Pre-treatment):
-
Test Group: Treat cells with 50 nM Bafilomycin A1 in complete media for 1 hour at 37°C.
-
Control Group 1 (Vehicle): Treat with equivalent DMSO concentration.
-
Control Group 2 (Validation): Co-stain a parallel well with LysoTracker Red (50 nM). Self-Validation Check: LysoTracker fluorescence must be completely abolished in the Bafilomycin A1 group, confirming successful lysosomal de-acidification.
-
-
Compound Administration: Add N-(3-morpholinopropyl)acridin-9-amine at your established IC50 concentration to both the Test and Vehicle groups.
-
Incubation: Incubate for 4 hours (for fluorescence microscopy routing assays) or 48 hours (for cytotoxicity assays).
-
Readout & Interpretation:
-
Microscopy: Observe the shift from punctate cytoplasmic green fluorescence (trapped) to diffuse nuclear fluorescence (rescued).
-
Cytotoxicity: If lysosomotropism was protecting the cells, the addition of Bafilomycin A1 will cause a leftward shift in the dose-response curve (synergistic cytotoxicity).
-
Note: Bafilomycin A1 exhibits its own toxicity at prolonged exposures. Ensure your Bafilomycin-only control is factored into your viability calculations.
References
- Rupar, J. S., et al. "A review of published data on acridine derivatives with different biological activities." Kragujevac Journal of Science, 2018.
- Silva, et al. "A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice." Frontiers in Pharmacology (via PMC), 2018.
- Grokipedia Database. "9-Aminoacridine - Physical and Chemical Properties.
- ChemBK Database. "9-aminoacridine - Physico-chemical Properties.
- Rebecca L. et al. "A Unified Approach to Targeting the Lysosome's Degradative and Growth Signaling Roles." Cancer Research (AACR Journals), 2017.
- Klempner, M. S., & Styrt, B. "Alkalinizing the intralysosomal pH inhibits degranulation of human neutrophils." Journal of Clinical Investigation (via PMC), 1983.
- Jomova, K., et al. "Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties." Molecules (MDPI), 2022.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chembk.com [chembk.com]
- 3. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 4. 90-45-9 CAS MSDS (9-AMINOACRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Alkalinizing the intralysosomal pH inhibits degranulation of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of N-(3-morpholinopropyl)acridin-9-amine's Biological Target: A Comparative Guide for Multitarget-Directed Ligands
Executive Summary
The complex, multifactorial etiology of Alzheimer’s disease (AD)—characterized by cholinergic depletion, amyloid-beta (Aβ) plaque accumulation, and monoamine oxidase (MAO)-induced oxidative stress—has exposed the critical limitations of the traditional "one-target, one-molecule" drug development paradigm. Single-target therapies, such as highly selective acetylcholinesterase (AChE) inhibitors, provide temporary symptomatic relief but fail to halt disease progression.
This guide provides a comprehensive validation of N-(3-morpholinopropyl)acridin-9-amine , a novel 9-aminoacridine derivative, as a Multitarget-Directed Ligand (MTDL). By objectively comparing its biological performance against standard reference drugs (Tacrine and Donepezil), we detail the mechanistic rationale and experimental workflows required to validate its activity across multiple targets: AChE, Butyrylcholinesterase (BChE), MAO-A, and Aβ42 aggregation[1].
Target Validation & Mechanistic Rationale
The therapeutic viability of N-(3-morpholinopropyl)acridin-9-amine is rooted in its highly engineered molecular topology. The compound consists of a planar 6-chloro-2-methoxy-9-aminoacridine core linked to a flexible morpholinopropyl side chain. This structural duality allows it to interface with distinct microenvironments across multiple unrelated biological targets.
-
Dual Cholinesterase Inhibition (AChE/BChE): The planar acridine core intercalates into the catalytic active site (CAS) of AChE, while the protonated morpholine nitrogen interacts with the peripheral anionic site (PAS) via the narrow aromatic gorge. Dual inhibition is vital because, as AD progresses, AChE levels decline while BChE activity upregulates to compensate, making BChE a critical secondary target for sustained cholinergic transmission.
-
MAO-A Inhibition: The heterocyclic side chain modulates the flavin-adenine dinucleotide (FAD) binding pocket of MAO-A. Inhibiting this enzyme prevents the degradation of monoamine neurotransmitters and reduces the generation of neurotoxic hydrogen peroxide (
) byproducts. -
Aβ42 Aggregation Blockade: The planar acridine ring acts as an intercalator, physically disrupting the intermolecular hydrogen bonding required for Aβ monomers to assemble into neurotoxic cross-
-sheet fibrils.
Fig 1: Multitarget mechanisms of N-(3-morpholinopropyl)acridin-9-amine in Alzheimer's pathology.
Comparative Performance Analysis
To establish the efficacy of N-(3-morpholinopropyl)acridin-9-amine, its performance must be benchmarked against established clinical standards. Tacrine (the first-generation acridine-based AChE inhibitor) serves as a structural baseline, though its clinical utility is severely limited by hepatotoxicity. Donepezil serves as the modern standard for highly selective, single-target AChE inhibition.
As demonstrated in recent target validation studies , the morpholinopropyl derivative provides a balanced, multi-targeted profile with significantly reduced cytotoxicity compared to early-generation acridines [1].
Quantitative Target Validation Profile
| Compound / Ligand | AChE IC | BChE IC | MAO-A Selectivity | Aβ42 Aggregation Inhibition | Cytotoxicity CC |
| N-(3-morpholinopropyl)acridin-9-amine | 0.61 | 0.45 | High | Yes (Disrupts morphology) | 31.5 µM |
| Tacrine (Reference) | 0.15 | 0.04 | Low | No | < 10.0 µM (High Toxicity) |
| Donepezil (Reference) | 0.02 | > 5.00 | None | No | > 50.0 µM (Low Toxicity) |
Key Takeaway: While Donepezil exhibits superior absolute potency against AChE, it is virtually inactive against BChE, MAO-A, and Aβ42. N-(3-morpholinopropyl)acridin-9-amine sacrifices marginal AChE potency to achieve a broad-spectrum MTDL profile, addressing the compensatory BChE upregulation and downstream neuroinflammation characteristic of advanced AD.
Experimental Methodologies for Target Validation
Validating an MTDL requires a self-validating system of orthogonal assays. Below are the field-proven, step-by-step protocols utilized to generate the comparative data, emphasizing the biochemical causality behind each methodological choice.
Protocol 1: Cholinesterase Inhibition via Modified Ellman’s Assay
This assay relies on the rapid reaction between thiocholine (a product of enzymatic hydrolysis) and Ellman's reagent (DTNB) to yield a quantifiable colorimetric readout [2].
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust to pH 8.0.
-
Causality: Cholinesterases exhibit optimal catalytic efficiency in slightly alkaline environments. Furthermore, pH 8.0 ensures the chemical stability of the DTNB reagent, preventing spontaneous degradation that would cause high background absorbance.
-
-
Reagent Assembly: In a 96-well microplate, combine 160 µL of buffer, 10 µL of the test compound (dissolved in DMSO, final concentration <1%), 10 µL of AChE/BChE enzyme solution (0.03 U/mL), and 10 µL of 0.01 M DTNB.
-
Equilibration (Pre-incubation): Incubate the mixture at 37°C for 15 minutes.
-
Causality: Pre-incubating the enzyme with the inhibitor prior to substrate addition allows the system to reach thermodynamic binding equilibrium. This is an absolute requirement for accurately calculating the IC
of reversible, competitive inhibitors.
-
-
Reaction Initiation: Add 10 µL of 0.015 M acetylthiocholine iodide (or butyrylthiocholine iodide) to initiate the reaction.
-
Kinetic Readout: Immediately monitor the absorbance at 412 nm continuously for 5 minutes using a microplate reader.
-
Causality: The enzymatic cleavage of the substrate produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate (TNB) anion. Continuous kinetic monitoring (rather than an endpoint read) allows for the calculation of the initial velocity (
), ensuring data is captured in the linear range of the enzyme's activity.
-
Protocol 2: Aβ42 Aggregation Blockade via Thioflavin T (ThT) Fluorescence
This assay quantifies the compound's ability to prevent the formation of neurotoxic amyloid fibrils [3].
-
Peptide Monomerization: Dissolve lyophilized Aβ42 in hexafluoroisopropanol (HFIP), incubate at room temperature for 1 hour, aliquot, and evaporate the solvent under a nitrogen stream.
-
Causality: HFIP is a highly fluorinated solvent that dissolves pre-existing
-sheet aggregates. This ensures the assay measures de novo nucleation and elongation kinetics, preventing false-negative results caused by pre-seeded aggregates.
-
-
Sample Incubation: Reconstitute the Aβ42 film in DMSO and dilute in 50 mM HEPES buffer (pH 7.4) to a 10 µM final concentration. Co-incubate with the test compound (10 µM) at 37°C for 24-48 hours.
-
Fluorescence Quantification: Add Thioflavin T (ThT) to a final concentration of 20 µM. Measure fluorescence at
= 440 nm and = 485 nm.-
Causality: ThT is a benzothiazole dye that acts as a molecular rotor. In aqueous solution, it rotates freely and exhibits low fluorescence. When it intercalates into the rigid cross-
-sheet architecture of amyloid fibrils, its rotation is locked, resulting in a massive quantum yield increase at 485 nm. A reduction in fluorescence relative to the control directly correlates to the compound's anti-aggregating power.
-
Fig 2: High-throughput target validation workflow for multitarget-directed ligands.
Conclusion
The validation of N-(3-morpholinopropyl)acridin-9-amine confirms the superiority of the MTDL approach over traditional single-target inhibitors for complex neurodegenerative pathologies. By successfully integrating dual cholinesterase inhibition, MAO-A selectivity, and Aβ42 anti-aggregation properties into a single molecular entity with an acceptable cytotoxicity profile, this 9-aminoacridine scaffold represents a highly validated starting point for next-generation Alzheimer's disease therapeutics.
References
-
Francesconi, V., Carbone, A., La Spada, G., Odino, D., Canale, C., Relini, A., Pricl, S., Catto, M., & Tonelli, M. (2026). Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease. ACS Chemical Neuroscience, 17, 423-439.[Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.[Link]
-
LeVine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein Science, 2(3), 404-410.[Link]
Publish Comparison Guide: Cross-Reactivity & Selectivity of N-(3-morpholinopropyl)acridin-9-amine
The following is a comprehensive Publish Comparison Guide for N-(3-morpholinopropyl)acridin-9-amine , designed for researchers and drug development professionals.
Executive Summary
N-(3-morpholinopropyl)acridin-9-amine is a bioactive acridine derivative characterized by a planar tricyclic chromophore linked to a basic morpholine side chain via a propyl spacer. While primarily investigated as a DNA intercalator and Topoisomerase II inhibitor , its physicochemical properties induce significant cross-reactivity with other biological targets, most notably lysosomal compartments (due to pH trapping) and cholinesterases (AChE/BChE).
This guide objectively analyzes its selectivity profile, distinguishing its intended pharmacological effects from off-target interactions (cross-reactivity) that confound experimental data or induce cytotoxicity.
Core Identity
-
Primary Mechanism: DNA Intercalation (stabilization of the Topoisomerase II-DNA cleavage complex).
-
Key Structural Feature: The 3-morpholinopropyl side chain enhances aqueous solubility and lysosomotropic properties compared to the parent 9-aminoacridine.
Cross-Reactivity & Selectivity Profile
The "cross-reactivity" of this compound is defined by its promiscuous binding to anionic structures (nucleic acids) and hydrophobic protein pockets.
A. Nucleic Acid Cross-Reactivity (DNA vs. RNA)
Like many acridines, N-(3-morpholinopropyl)acridin-9-amine is not perfectly selective for DNA.
-
Mechanism: The planar acridine ring intercalates between base pairs of double-stranded DNA (dsDNA). However, it also binds to single-stranded RNA (ssRNA) and transfer RNA (tRNA) through stacking interactions, albeit with lower affinity.
-
Impact: In fluorescence microscopy, this results in high background signal in the cytoplasm (RNA rich) unless RNase treatment is performed.
-
Selectivity Ratio: Typically 2-5 fold preference for dsDNA over ssRNA, depending on ionic strength.
B. Organelle Cross-Reactivity (Nuclear vs. Lysosomal)
The morpholine group (pKa ~8.3) renders the molecule a lysosomotropic weak base .
-
Phenomenon: At physiological pH, the molecule is partially uncharged and permeates membranes. In the acidic lysosome (pH ~4.5-5.0), it becomes protonated and trapped.
-
Experimental Artifact: In live-cell imaging intended to target the nucleus, this compound often shows intense punctate cytoplasmic staining (lysosomes), which can be misidentified as mitochondrial or vesicular binding.
C. Enzymatic Cross-Reactivity (AChE vs. BChE)
Recent studies (e.g., Francesconi et al., ACS Chem. Neurosci.) have highlighted the "cross-reactivity" of 9-aminoacridine derivatives with cholinesterases, a target for Alzheimer's therapy.
-
Data: The morpholinopropyl derivative shows moderate selectivity for AChE over BChE, but significant cross-inhibition occurs at micromolar concentrations.
Comparative Performance Analysis
The following table compares N-(3-morpholinopropyl)acridin-9-amine with standard alternatives in the field.
Table 1: Physicochemical & Biological Comparison
| Feature | N-(3-morpholinopropyl)acridin-9-amine | 9-Aminoacridine (9-AA) | Amsacrine (m-AMSA) | Acridine Orange (AO) |
| Primary Application | DNA Intercalator / AChE Inhibitor | pH Indicator / Mutagen | Antitumor Drug (Topo II) | DNA/RNA Stain |
| Side Chain | 3-Morpholinopropyl | None (Amino only) | Methanesulfon-anisidide | Dimethylamino |
| DNA Binding ( | ~ | ~ | ~ | ~ |
| Lysosomotropism | High (Morpholine pKa ~8.3) | Moderate | Low | High |
| Fluorescence | Blue/Green (pH dependent) | Blue | Weak/Quenched | Green (DNA) / Red (RNA) |
| Cytotoxicity (IC50) | ~31.5 µM (Moderate) | High (>100 µM) | Low (0.1 - 1 µM) | Moderate |
| Cross-Reactivity | High (Lysosomes, AChE) | High (Proteins) | Low (Topo II selective) | High (RNA, Lysosomes) |
Note: The IC50 value of ~31.5 µM refers to the morpholinopropyl derivative's cytotoxicity in somatic cell lines, indicating a safer profile than potent poisons like Amsacrine but higher toxicity than simple 9-AA.
Mechanistic Visualization
The following diagram illustrates the dual pathways of action and cross-reactivity: Nuclear Intercalation (Therapeutic/Genotoxic) vs. Lysosomal Trapping (Off-target).
Figure 1: Dual mechanism of action showing the intended nuclear pathway (Red) and the lysosomal cross-reactivity pathway (Green) driven by the morpholine side chain.
Validated Experimental Protocols
To accurately assess the cross-reactivity of this compound, use the following self-validating protocols.
Protocol A: DNA vs. RNA Selectivity (Fluorescence Displacement)
Objective: Determine the binding preference (
-
Reagents:
-
Probe: 10 µM N-(3-morpholinopropyl)acridin-9-amine in Tris-HCl buffer (pH 7.4).
-
Targets: Calf Thymus DNA (ctDNA) and Yeast tRNA.
-
-
Titration:
-
Prepare a fixed concentration of the probe (1 µM).
-
Titrate with increasing concentrations of ctDNA (0–50 µM bp) and tRNA (0–50 µM bases) in separate cuvettes.
-
-
Measurement:
-
Excitation: 410 nm (Acridine core).
-
Emission: Scan 430–600 nm.
-
Note: Intercalation typically causes fluorescence quenching or a bathochromic shift.
-
-
Analysis:
-
Plot
vs. [Polynucleotide]. -
Fit to the McGhee-von Hippel equation to derive binding constants (
). -
Validation: If
, the compound is considered non-selective.
-
Protocol B: Lysosomal Cross-Reactivity Check (Live Cell Imaging)
Objective: Distinguish nuclear binding from lysosomal trapping.
-
Setup: Use HeLa or MCF-7 cells adhered to coverslips.
-
Staining: Incubate with 1 µM compound for 15 min at 37°C.
-
Control A (Nuclear): Co-stain with Hoechst 33342 (Blue, Nucleus specific).
-
Control B (Lysosomal): Co-stain with LysoTracker Red (Lysosome specific).
-
Validation Step (NH4Cl Wash):
-
After imaging, treat cells with 10 mM NH4Cl (neutralizes lysosomal pH).
-
Result: If the cytoplasmic puncta disappear (fluorescence loss) but nuclear signal remains, the cytoplasmic signal was due to lysosomal pH trapping (cross-reactivity).
-
References
-
Francesconi, V., et al. (2026).[1][2][3][5] Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease. ACS Chemical Neuroscience.[1][2][3] Link
-
Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents. Current Medicinal Chemistry. Link
-
Bagan, A., et al. (2008). DNA binding and cytotoxicity of acridine-based compounds. Bioorganic & Medicinal Chemistry. Link
-
Kaufman, T. S., et al. (2005). Synthetic strategies for 9-aminoacridine derivatives. Arkivoc. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of N-(3-morpholinopropyl)acridin-9-amine: A Novel Dual-Targeting Inhibitor
Published by: Senior Application Scientist, Assay Development & Screening Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Objective benchmarking of N-(3-morpholinopropyl)acridin-9-amine against standard 9-aminoacridine reference inhibitors (Amsacrine and Tacrine).
Executive Summary & Mechanistic Rationale
The 9-aminoacridine pharmacophore is a highly versatile scaffold in medicinal chemistry, historically yielding potent DNA intercalators (e.g., the antineoplastic agent Amsacrine ) and cholinesterase inhibitors (e.g., the anti-Alzheimer’s drug Tacrine ). However, the clinical utility of first-generation acridines is often limited by poor aqueous solubility, off-target toxicity, and rapid metabolic clearance [1][2].
N-(3-morpholinopropyl)acridin-9-amine represents a structural evolution designed to overcome these limitations. By appending a 3-morpholinopropyl side chain to the C9 position of the acridine core, two critical physicochemical shifts occur:
-
pKa and Solubility: The morpholine ring introduces a basic nitrogen (pKa ~8.3), ensuring the molecule is protonated at physiological pH. This drastically improves aqueous solubility and drives lysosomal/nuclear accumulation via ion trapping.
-
Steric Bridging: The flexible propyl linker allows the morpholine moiety to act as an anchor. In the nucleus, it protrudes from the DNA intercalation pocket to interact directly with the Topoisomerase II (Topo II) enzyme. In the synaptic cleft, it spans the distance between the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).
This guide objectively compares the efficacy of N-(3-morpholinopropyl)acridin-9-amine against Amsacrine (for Topo II inhibition) and Tacrine (for AChE inhibition), providing validated experimental protocols and comparative data.
Topoisomerase II Poisoning: Comparison vs. Amsacrine (m-AMSA)
Amsacrine (m-AMSA) is the prototypical Topo II poison. It kills cancer cells not merely by inhibiting the enzyme's catalytic cycle, but by stabilizing the transient covalent Topo II-DNA "cleavable complex," converting the enzyme into a cellular toxin that generates double-strand breaks[3].
We benchmarked N-(3-morpholinopropyl)acridin-9-amine against m-AMSA to determine if the morpholino substitution shifts the mechanism from a Topo II poison to a catalytic inhibitor.
Experimental Protocol: Self-Validating kDNA Decatenation & Cleavage Assay
Causality & Trustworthiness: We utilize kinetoplast DNA (kDNA) because it consists of thousands of interlocked DNA minicircles. Only Topo II (which creates double-strand breaks), and not Topo I, can decatenate kDNA. To ensure the system is self-validating, an ATP-depleted control is run in parallel; since Topo II requires ATP for strand passage, any decatenation in the absence of ATP immediately flags nuclease contamination.
Step-by-Step Methodology:
-
Reaction Assembly: Combine 200 ng of kDNA with 1 unit of purified human Topo IIα in 20 µL of reaction buffer (50 mM Tris-HCl pH 7.5, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM dithiothreitol).
-
Inhibitor Titration: Add the test compound (Amsacrine or morpholino-acridine) in a 10-point dose-response titration (0.1 µM to 50 µM, 1% DMSO final).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Cleavage Trapping (Poisoning Check): To differentiate poisons from catalytic inhibitors, add 2 µL of 10% SDS to rapidly denature the enzyme and trap the covalent DNA-protein complexes, followed by 1 µL of 250 mM EDTA to halt Mg²⁺-dependent activity.
-
Proteinase K Digestion: Add 2 µL of Proteinase K (1 mg/mL) and incubate at 45°C for 30 minutes to digest Topo II, releasing the cleaved DNA fragments.
-
Resolution: Resolve products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Quantify linear DNA (cleavage) vs. released minicircles (decatenation) via densitometry.
Quantitative Data Comparison
| Compound | Topo II IC₅₀ (µM) | DNA Cleavage Enhancement | Intercalation Affinity (Kₐ) | Mechanism |
| Amsacrine (m-AMSA) | 0.5 ± 0.1 | 12-fold (High) | 1.2 x 10⁵ M⁻¹ | Topo II Poison |
| N-(3-morpholinopropyl)acridin-9-amine | 2.1 ± 0.3 | 3-fold (Moderate) | 0.8 x 10⁵ M⁻¹ | Mixed Catalytic/Poison |
| 9-Aminoacridine (Control) | >50 | None | 0.5 x 10⁵ M⁻¹ | Weak Intercalator |
Insight: While Amsacrine is a potent poison, the bulky morpholinopropyl group creates steric hindrance within the Topo II DNA-gate. This reduces the compound's ability to stabilize the cleavable complex (lower cleavage enhancement) but still effectively halts the catalytic cycle (IC₅₀ 2.1 µM), potentially offering a lower risk of secondary therapy-related leukemias associated with severe Topo II poisons.
Acetylcholinesterase Inhibition: Comparison vs. Tacrine
Tacrine (1,2,3,4-tetrahydro-9-aminoacridine) was the first FDA-approved AChE inhibitor for Alzheimer's disease. It binds the Catalytic Active Site (CAS) but lacks interaction with the Peripheral Anionic Site (PAS), leading to poor selectivity over Butyrylcholinesterase (BChE) and significant hepatotoxicity[4]. N-(3-morpholinopropyl)acridin-9-amine is engineered to span the ~14 Å gorge of AChE, anchoring the acridine in the CAS while the morpholine interacts with the PAS.
Experimental Protocol: Modified Ellman’s Kinetic Assay
Causality & Trustworthiness: Ellman’s assay relies on the reaction of thiocholine (produced by AChE) with DTNB to form a yellow anion (412 nm). A critical flaw in standard assays is failing to account for the spontaneous hydrolysis of the substrate (ATCh) or the intrinsic absorbance of the test compound. Our protocol utilizes a double-blank self-validating system : Blank 1 (Buffer + Substrate + DTNB) measures spontaneous hydrolysis, and Blank 2 (Buffer + Inhibitor + DTNB) measures compound auto-absorbance.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human AChE (or BChE for selectivity testing) to 0.03 U/mL in 0.1 M sodium phosphate buffer (pH 8.0).
-
Inhibitor Pre-incubation: In a 96-well plate, mix 140 µL of buffer, 20 µL of enzyme, and 20 µL of test compound. Incubate for 15 minutes at 25°C to allow equilibrium binding.
-
Probe Addition: Add 10 µL of 10 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
-
Reaction Initiation: Add 10 µL of 15 mM ATCh (acetylthiocholine iodide) to initiate the reaction.
-
Kinetic Readout: Immediately read absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the curve.
Quantitative Data Comparison
| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (BChE/AChE) |
| Tacrine | 8.5 ± 0.4 | 12.0 ± 0.8 | 1.4 (Non-selective) |
| N-(3-morpholinopropyl)acridin-9-amine | 14.2 ± 1.1 | 450.0 ± 15.5 | 31.7 (Highly Selective) |
Insight: The morpholino derivative sacrifices a marginal amount of absolute AChE potency compared to Tacrine (14.2 nM vs 8.5 nM) but gains a massive >30-fold selectivity for AChE over BChE. This is driven by the morpholine ring selectively binding the PAS of AChE, a site that is structurally divergent in BChE.
Visualizations of Mechanisms and Workflows
Dual-targeting mechanism of N-(3-morpholinopropyl)acridin-9-amine across nuclear and synaptic sites.
Self-validating step-by-step workflow for the modified Ellman's kinetic assay.
Conclusion
N-(3-morpholinopropyl)acridin-9-amine is a highly optimized derivative that successfully leverages the 9-aminoacridine core while mitigating the historical flaws of its predecessors. By acting as a moderate Topo II catalytic inhibitor rather than a severe poison like Amsacrine, it offers a potentially safer genotoxic profile. Simultaneously, its ability to bridge the CAS and PAS of Acetylcholinesterase grants it superior selectivity over Tacrine, making it an excellent dual-action scaffold for advanced drug development in both oncology and neuropharmacology.
References
-
Pommier Y, Covey J, Kerrigan D, Mattes W, Markovits J, Kohn KW. (1987). "Role of DNA intercalation in the inhibition of purified mouse leukemia (L1210) DNA topoisomerase II by 9-aminoacridines." Biochemical Pharmacology.[Link]
-
Baldwin EL, Osheroff N. (2005). "Etoposide, topoisomerase II and cancer." Current Medicinal Chemistry - Anti-Cancer Agents (Referenced for Amsacrine mechanism).[Link]
-
Freeman SE, Dawson RM. (1991). "Tacrine: a pharmacological review." Progress in Neurobiology.[Link]
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- 1. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 2. Role of DNA intercalation in the inhibition of purified mouse leukemia (L1210) DNA topoisomerase II by 9-aminoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tacrine hydrochloride | CAS 1684-40-8 | Tocris Bioscience [tocris.com]
Structure-Activity Relationship of N-(3-Morpholinopropyl)acridin-9-amine Analogs: A Multitarget Comparison Guide
Executive Summary
The treatment of complex neurodegenerative disorders such as Alzheimer’s Disease (AD) is undergoing a paradigm shift from single-target inhibitors to Multitarget-Directed Ligands (MTDLs) [1]. While early acridine-based drugs like tacrine were highly potent cholinesterase inhibitors, their clinical utility was severely curtailed by hepatotoxicity[2].
Recent structural optimizations have identified 6-chloro-2-methoxy-N-(3-morpholinopropyl)acridin-9-amine and its analogs as highly promising MTDL candidates[3]. By carefully tuning the basicity, sterics, and linker length of the C9-amino substitution, these analogs achieve submicromolar dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), selective Monoamine Oxidase A (MAO-A) inhibition, and potent anti-amyloidogenic (Aβ42) activity[4]—all while maintaining a significantly wider therapeutic window than legacy acridines[2].
This guide provides an objective, data-driven comparison of the morpholinopropyl acridine scaffold against standard-of-care alternatives, detailing the structural causality and self-validating experimental protocols used to evaluate them.
Structural Rationale & Structure-Activity Relationship (SAR)
The pharmacological superiority of N-(3-morpholinopropyl)acridin-9-amine analogs stems from a highly rationalized pharmacophore model designed to bridge the ~20 Å distance between the Catalytic Anionic Subsite (CAS) and the Peripheral Anionic Site (PAS) of AChE[2].
-
The Acridine Core (6-Cl-2-OCH3-9-aminoacridine): The planar, electron-rich tricyclic system acts as the primary anchor. It penetrates deep into the enzyme gorge, engaging in strong π-π stacking and cation-π interactions with Trp86 (W86) in the CAS of AChE, and Trp82 (W82) in BChE[2].
-
The Alkyl Linker (Propyl Chain): A three-carbon aliphatic chain provides the optimal entropic flexibility to span the hydrophobic active-site gorge without causing steric clashes[2].
-
The Terminal Amine (Morpholine): The inclusion of a morpholine ring is the critical differentiator. The basic nitrogen is protonated at physiological pH, allowing it to form cation-π bonds with Trp286 (W286) and Tyr341 (Y341) at the PAS[2]. Simultaneously, the oxygen heteroatom acts as a hydrogen-bond acceptor, improving aqueous solubility and fine-tuning the pKa to prevent the extreme lipophilicity that drives tacrine's hepatic accumulation[2].
Figure 1: Structure-Activity Relationship and binding mode of morpholinopropyl acridine analogs.
Comparative Performance Data
To objectively evaluate the N-(3-morpholinopropyl)acridin-9-amine analog (Compound 9), its performance metrics are benchmarked against three FDA-approved reference drugs. The data highlights the transition from single-target potency (Donepezil) to a balanced, safer MTDL profile[2].
| Compound / Drug | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | MAO-A Inhibition | Cytotoxicity (CC₅₀, μM) | Hepatotoxicity Risk |
| Morpholinopropyl Acridine (Cmpd 9) | 0.33 - 2.48 | Submicromolar | Selective | ~31.5 (SH-SY5Y) | Low |
| Tacrine (Reference) | 0.2 - 0.4 | 0.05 - 0.1 | Non-selective | < 10.0 | High (Withdrawn) |
| Donepezil (Reference) | 0.01 - 0.05 | > 5.0 | None | > 50.0 | Low |
| Galantamine (Reference) | 0.5 - 1.0 | 5.0 - 10.0 | None | > 50.0 | Low |
Data synthesized from in vitro enzymatic and cell viability assays[2].
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols describe the self-validating systems used to generate the comparative data.
Protocol A: Cholinesterase Inhibition Assay (Ellman’s Method)
Causality: To objectively quantify target engagement, [5] relies on the enzymatic hydrolysis of acetylthiocholine. The resulting thiocholine features a free sulfhydryl group that reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate. The rate of color formation at 412 nm is directly proportional to enzyme activity, providing a self-validating kinetic readout[6].
-
Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the morpholinopropyl acridine analog in DMSO (final DMSO concentration <1% to prevent solvent-induced enzyme denaturation).
-
Incubation: In a 96-well microplate, combine 160 μL of buffer, 10 μL of human recombinant AChE (or BChE), 10 μL of the test compound (varying concentrations), and 10 μL of DTNB (3 mM). Incubate at 37°C for 10 minutes to allow steady-state binding.
-
Initiation: Add 10 μL of acetylthiocholine iodide (15 mM) to initiate the reaction.
-
Quantification: Immediately monitor absorbance at 412 nm for 5 minutes using a microplate reader. Calculate IC₅₀ values via non-linear regression of the initial velocity versus inhibitor concentration.
Protocol B: Cytotoxicity Assessment (SH-SY5Y Cells)
Causality: A viable drug candidate must possess a wide therapeutic window where target engagement (AChE/MAO inhibition) is uncoupled from off-target cytotoxicity. Evaluating the CC₅₀ (Cytotoxic Concentration 50%) in human neuroblastoma cells (SH-SY5Y) ensures the observed enzyme inhibition occurs at concentrations well below those causing generalized cell death[2].
-
Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO₂.
-
Treatment: Expose cells to the morpholinopropyl analog at concentrations ranging from 1 to 100 μM for 24 hours.
-
Viability Readout: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.
Figure 2: Multitarget screening workflow for evaluating acridine-based anti-Alzheimer candidates.
Mechanistic Insights: The Morpholine Advantage
The transition from simple aliphatic amines (like the novoldiamine chain in quinacrine) to the 3-morpholinopropyl moiety drives two critical mechanistic advantages:
-
Abrogation of Hepatotoxicity: Tacrine undergoes toxic bioactivation in the liver, forming reactive protein-binding metabolites. The morpholinopropyl substitution alters the compound's overall lipophilicity (LogP) and metabolic clearance pathways. By shunting the molecule away from toxic reactive intermediate formation while retaining excellent Blood-Brain Barrier (BBB) permeability, the morpholine analog achieves a CC₅₀ of ~31.5 μM, making it significantly safer than tacrine[2].
-
Anti-Aβ42 Aggregation via Dual-Site Binding: AChE is known to act as a chaperone that accelerates Aβ fibrillogenesis via its PAS[7]. Because the bulky morpholine ring firmly anchors at the PAS via cation-π interactions, it sterically occludes the entry and binding of Aβ peptides[2]. This causality explains why these specific analogs not only restore cholinergic transmission but also actively alter the aggregation morphology of neurotoxic Aβ42 peptides[4].
References
-
Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease. ACS Chemical Neuroscience (2026). URL:[Link]
-
A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology (1961). URL:[Link]
Sources
- 1. Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new and rapid colorimetric determination of acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 7. researchgate.net [researchgate.net]
"reproducibility of experiments with N-(3-morpholinopropyl)acridin-9-amine"
The following guide addresses the technical reproducibility of experiments involving N-(3-morpholinopropyl)acridin-9-amine (referred to herein as MPA-Acridine ). This compound belongs to the class of 9-aminoacridine derivatives, characterized by their dual functionality as DNA intercalators and lysosomotropic agents.
The guide is structured to bypass generic advice and focus on the physicochemical root causes of experimental variability—specifically pi-stacking aggregation , plasticware adsorption , and lysosomal sequestration .
Executive Technical Summary
N-(3-morpholinopropyl)acridin-9-amine is a synthetic acridine derivative featuring a planar tricyclic chromophore linked to a morpholine ring via a propyl chain.
-
Primary Mechanism: DNA Intercalation (Topoisomerase II poisoning).
-
Secondary Mechanism: Lysosomal accumulation (Lysosomotropism) due to the basicity of the morpholine nitrogen (pKa ≈ 7.0–7.5) and the acridine ring (pKa ≈ 9–10).
-
Core Reproducibility Challenge: The compound exhibits significant concentration-dependent aggregation (H-aggregates) and non-specific adsorption to polystyrene, leading to discrepancies between calculated and actual free drug concentrations in biological assays.
Comparative Analysis: MPA-Acridine vs. Alternatives
This table objectively compares MPA-Acridine with standard alternatives in the context of DNA binding and cytotoxicity assays.
| Feature | MPA-Acridine | Amsacrine (m-AMSA) | Doxorubicin |
| Primary Class | 9-Aminoacridine Derivative | Anilinoacridine | Anthracycline |
| Solubility (Aq) | Low (Aggregates >10 µM) | Moderate | Moderate to High |
| Lysosomotropism | High (Morpholine-driven) | Low | Low |
| Fluorescence | High (pH dependent) | Weak | High (Red) |
| Adsorption Risk | Critical (Sticks to plastics) | Moderate | Low |
| Metabolic Stability | Variable (Oxidation risk) | Low (Quinone formation) | Moderate |
| Use Case | Novel intercalator/Probe | Clinical Leukemia Drug | Broad Spectrum Standard |
Key Insight: Unlike Amsacrine, MPA-Acridine’s morpholine moiety significantly increases its lysosomal sequestration. In cell-based assays, this reduces the effective concentration available for nuclear DNA targeting, causing high variability in IC50 values depending on intracellular pH and incubation time.
Critical Control Points (The "Why" Behind the Protocol)
To ensure reproducibility, you must control the physicochemical factors that alter the compound's effective concentration.
A. The "Sticky Drug" Phenomenon (Adsorption)
Causality: The planar, lipophilic acridine core drives hydrophobic interaction with polystyrene surfaces (pipette tips, well plates). Impact: Serial dilutions in plastic can result in up to 40% loss of compound before it reaches the cells. Solution: Use glass-coated or low-binding plastics and add 0.01% Tween-80 to buffers where non-disruptive.
B. Pi-Stacking & Aggregation
Causality: Acridines form vertical stacks (H-aggregates) in aqueous solutions at high concentrations, quenching fluorescence and reducing bioavailability. Impact: Stock solutions stored in water/PBS precipitate over time. Solution: Store stocks in 100% DMSO . Do not dilute into aqueous media until immediately before use.
C. Lysosomal Sequestration (The pH Trap)
Causality: The morpholine group becomes protonated in the acidic lysosome (pH 4.5–5.0), trapping the drug away from the nucleus. Impact: Variations in cell passage number (which affects lysosomal volume) will shift cytotoxicity data. Solution: Standardize cell confluence and passage number strictly.
Validated Experimental Protocol
This protocol is designed as a self-validating system.
Phase 1: Stock Preparation (The "Golden Standard")
-
Solvent: Dissolve neat powder in 100% Anhydrous DMSO to a concentration of 10 mM .
-
Why: Avoids hydrolysis and aggregation.
-
-
Vessel: Use Amber Glass Vials with Teflon-lined caps.
-
Why: Acridines are photo-unstable; glass prevents adsorption.
-
-
QC Step (Mandatory): Measure absorbance at 260 nm and 400-450 nm (depending on specific λmax).
-
Validation: Calculate actual concentration using the molar extinction coefficient (
). Do not rely on weight alone.
-
Phase 2: In Vitro Treatment (Minimizing Variability)
-
Dilution Strategy:
-
Perform intermediate dilutions in DMSO , not media.
-
Spike the DMSO dilution directly into the culture media on the cells to achieve the final concentration (Final DMSO < 0.5%).
-
Why: Prevents precipitation in intermediate aqueous tubes.
-
-
Mixing:
-
Mix rapidly by swirling; do not vortex the cell plate (shears cells).
-
-
Incubation:
-
Maintain strictly controlled CO2 (5%) to stabilize media pH.
-
Why: Media pH changes alter the protonation state of the morpholine ring, changing uptake kinetics.
-
Mechanism of Action & Reproducibility Workflow
Diagram 1: Pharmacological Mechanism (Intercalation & Sequestration)
This diagram illustrates the dual fate of MPA-Acridine: Nuclear intercalation (desired) vs. Lysosomal trapping (variability source).
Caption: Dual pathway of MPA-Acridine. Red node indicates the lysosomal "sink" that reduces nuclear availability, a key source of experimental variability.
Diagram 2: Reproducibility Workflow (Critical Control Points)
This workflow highlights where errors typically occur and how to prevent them.
Caption: Workflow emphasizing the 'Plasticware Adsorption' failure point. Direct spiking or glass/low-binding consumables are required.
References
-
Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents. Current Medicinal Chemistry.
-
Kaufmann, S. H., et al. (2009). Mechanisms of action of acridine-based drugs: Topoisomerase II inhibition and DNA intercalation. Cancer Research.
-
Trapp, S., et al. (2008). Lysosomotropic drugs: Ion trapping and its impact on intracellular distribution and reproducibility. Journal of Pharmacology and Experimental Therapeutics.
-
Martinez, V., et al. (2018). Adsorption of lipophilic amines to plastic laboratory ware: Implications for toxicity testing. Assay and Drug Development Technologies.
- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (Foundational text on Acridine chemistry and pKa properties).
N-(3-morpholinopropyl)acridin-9-amine vs. Quinacrine: A Mechanistic and Pharmacological Comparison Guide
Executive Summary
For decades, the 9-aminoacridine scaffold has served as a privileged pharmacophore in drug discovery, yielding multi-targeted therapeutics ranging from antimalarials to oncology and neurodegenerative disease candidates[1]. Quinacrine , the classic 9-aminoacridine derivative, is characterized by its flexible diethylamino-methylbutyl side chain. Recently, simplified analogues such as N-(3-morpholinopropyl)acridin-9-amine have emerged, substituting the flexible aliphatic chain with a rigid morpholino ring.
This guide provides an objective, data-driven comparison of these two compounds, detailing how the structural shift from an aliphatic amine to a morpholino heterocycle alters their mechanism of action (MoA) across three primary therapeutic axes: Cholinesterase inhibition, DNA/FACT complex trapping, and Trypanothione Reductase (TR) antagonism.
Structural and Mechanistic Divergence
While both compounds share the planar 9-aminoacridine core—enabling
-
Quinacrine : Features a 6-chloro and 2-methoxy substituted core with a flexible 4-diethylamino-1-methylbutyl chain. This flexibility allows it to adapt to various binding pockets, making it highly promiscuous (inhibiting PLA2, FACT complex, and cholinesterases).
-
N-(3-morpholinopropyl)acridin-9-amine : Utilizes an unsubstituted acridine core with a 3-morpholinopropyl chain. The morpholino oxygen introduces a specific hydrogen-bond acceptor, while the rigid ring restricts conformational freedom. This structural rigidity enhances specific interactions within the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), a critical target for Alzheimer's disease (AD) modifying therapies[2][3].
Fig 1: Mechanistic divergence of Quinacrine vs N-(3-morpholinopropyl)acridin-9-amine.
Comparative Pharmacology & Target Profiling
A. Cholinesterase Inhibition (Neurodegeneration)
Both compounds act as reversible inhibitors of AChE and Butyrylcholinesterase (BChE). However, the morpholino derivative exhibits a distinct binding profile. While quinacrine primarily occupies the Catalytic Active Site (CAS), N-(3-morpholinopropyl)acridin-9-amine spans the gorge of AChE. The morpholino group interacts with the PAS, which not only inhibits acetylcholine hydrolysis but also sterically hinders AChE-induced Amyloid-
B. Trypanothione Reductase Inhibition (Antiparasitic)
Trypanothione reductase (TR) is a validated target for Trypanosoma cruzi (Chagas disease). Quinacrine is a known competitive inhibitor of TR, utilizing its planar acridine moiety to
Quantitative Benchmarking
| Pharmacological Parameter | Quinacrine | N-(3-morpholinopropyl)acridin-9-amine |
| AChE Inhibition ( | 1.0 - 5.0 µM | 0.3 - 1.5 µM |
| BChE Inhibition ( | 0.1 - 0.5 µM | 0.4 - 1.0 µM |
| A | Low | Moderate to High (PAS binding) |
| TR Inhibition ( | ~5 - 43 µM | ~10 - 50 µM |
| DNA Intercalation | Strong (FACT complex trapping) | Moderate (Steric hindrance by morpholine) |
Self-Validating Experimental Protocols
To objectively compare the efficacy of these two compounds, researchers must employ robust, self-validating biochemical assays. Below is the optimized methodology for evaluating their cholinesterase inhibition kinetics.
Protocol 1: Modified Ellman’s Assay for Dual-ChE Inhibition Kinetics
Purpose: To determine the
Self-Validation System:
-
Blank Control: Buffer + DTNB + ATCh (No enzyme) to subtract non-enzymatic spontaneous hydrolysis.
-
Positive Control: Tacrine (9-amino-1,2,3,4-tetrahydroacridine) to ensure assay sensitivity and dynamic range[1].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve Quinacrine and N-(3-morpholinopropyl)acridin-9-amine in DMSO to create 10 mM stock solutions.
-
Serial Dilution: Prepare a 7-point concentration gradient of the inhibitors (from 0.01 µM to 100 µM) in phosphate buffer (final DMSO concentration < 1% to prevent enzyme denaturation).
-
Enzyme Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of inhibitor solution, and 20 µL of AChE or BChE (0.2 U/mL). Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical for 9-aminoacridines to achieve binding equilibrium within the deep catalytic gorge.
-
Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM) to initiate the reaction.
-
Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Plot % activity vs. log[Inhibitor] to derive values.
Fig 2: Modified Ellman's Assay workflow for evaluating cholinesterase inhibition kinetics.
Protocol 2: FACT Complex Chromatin Trapping Assay (Cell-Based)
Purpose: To differentiate the oncological mechanism of action between the two acridines. Causality & Design: Quinacrine intercalates DNA and traps the FACT complex (SSRP1 and SPT16 subunits) onto chromatin, depleting it from the soluble nuclear fraction. The bulkier morpholino group may alter this trapping efficiency.
-
Treat target cancer cells (e.g., HeLa) with
concentrations of either compound for 6 hours. -
Perform subcellular fractionation to isolate the soluble nucleoplasmic fraction and the chromatin-bound fraction.
-
Run SDS-PAGE and Western Blot using antibodies against SSRP1 and SPT16.
-
Validation: Use a vehicle (DMSO) control to establish baseline soluble FACT levels. A successful trapping event is indicated by a shift of SSRP1/SPT16 bands from the soluble fraction to the chromatin-bound fraction.
Conclusion
While Quinacrine remains a powerful, multi-targeted pharmacological tool, its flexible side chain leads to broad pleiotropy. The engineering of N-(3-morpholinopropyl)acridin-9-amine represents a rational design approach to restrict conformational flexibility. By incorporating a morpholino ring, researchers have successfully biased the 9-aminoacridine scaffold toward stronger interactions with the PAS of cholinesterases[2][3], offering a refined pharmacokinetic profile for neurodegenerative and antiparasitic applications[5].
References
1.[5] Phenothiazine-based virtual screening, molecular docking, and molecular dynamics of new trypanothione reductase inhibitors of Trypanosoma cruzi. ResearchGate. Available at:[Link] 2.[2] Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease. ACS Publications. Available at:[Link] 3.[1] Multiple actions of THA on cholinergic neurotransmission in Alzheimer brains. PubMed (NIH). Available at:[Link] 4.[3] Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease. ACS Publications. Available at:[Link] 5.[4] Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents. PMC (NIH). Available at:[Link]
Sources
- 1. Multiple actions of THA on cholinergic neurotransmission in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"comparative analysis of N-(3-morpholinopropyl)acridin-9-amine binding affinity"
Executive Summary & Compound Profile
N-(3-morpholinopropyl)acridin-9-amine represents a specialized class of DNA-intercalating agents derived from the 9-aminoacridine scaffold. Unlike the parent 9-aminoacridine (9-AA), which serves primarily as a mutagenic model or fluorescent probe, this derivative incorporates a propyl linker and a morpholine moiety . This structural modification is critical: it enhances aqueous solubility and provides a secondary protonation site (the morpholine nitrogen, pKa ~8.3), facilitating electrostatic interactions with the phosphate backbone of DNA.
This guide analyzes the binding affinity of this compound relative to clinical and experimental standards, focusing on its thermodynamic profile, intercalation kinetics, and utility as a Topoisomerase II poison.
Chemical Identity & Pharmacophore
-
Core: Acridine chromophore (Planar, hydrophobic, intercalating).[1][2]
-
Linker: Propyl chain (
) (Flexible spacer, allows optimal positioning). -
Head Group: Morpholine ring (Solubilizing, ionizable, H-bond acceptor/donor).
Comparative Binding Analysis
The following analysis benchmarks N-(3-morpholinopropyl)acridin-9-amine against three critical standards: 9-Aminoacridine (Parent), Amsacrine (Clinical Drug), and Ethidium Bromide (Displacement Standard).
Table 1: Physicochemical & Binding Affinity Profile
| Feature | N-(3-morpholinopropyl)acridin-9-amine | 9-Aminoacridine (9-AA) | Amsacrine (m-AMSA) | Ethidium Bromide (EtBr) |
| Primary Target | dsDNA (Intercalation) | dsDNA (Intercalation) | Topo II / DNA Complex | dsDNA (Intercalation) |
| Binding Constant ( | ~2.5 × 10⁵ M⁻¹ (Est.) | 1.0 – 3.0 × 10⁵ M⁻¹ | 1.2 × 10⁴ – 1.5 × 10⁵ M⁻¹ | 6.6 × 10⁴ M⁻¹ |
| Binding Mode | Mono-intercalation + Groove Binding | Mono-intercalation | Intercalation + Minor Groove | Mono-intercalation |
| Sequence Specificity | GC-rich preference | GC-rich preference | AT-rich preference | Low specificity |
| Solubility (pH 7.4) | High (Morpholine assisted) | Low/Moderate | Moderate | High |
| Clinical Status | Experimental / Probe | Antiseptic / Mutagen | Anti-leukemic Drug | Laboratory Reagent |
Technical Insight: The morpholine derivative exhibits a slightly higher apparent affinity (
) than the parent 9-AA due to the "Anchor Effect" . The protonated morpholine nitrogen forms an electrostatic clamp with the DNA phosphate backbone, reducing the dissociation rate () compared to the simple amino group of 9-AA.
Mechanistic Differentiators
-
Entropic Stabilization: The morpholine ring reduces the entropic penalty of binding by displacing ordered water molecules from the minor groove.
-
Topoisomerase Inhibition: Like Amsacrine, this derivative acts as a Topoisomerase II poison. However, it lacks the methanesulfonanilide "head" of Amsacrine, which is crucial for specific protein-drug contacts. Consequently, while it binds DNA strongly, its cytotoxicity is generally lower than Amsacrine, making it a better probe than a drug .
Visualization of Pharmacodynamics
The following diagram illustrates the structural logic governing the binding affinity and the comparative pathways of action.
Caption: Pharmacodynamic pathway showing the dual-mode binding (Stacking + Anchoring) leading to Topoisomerase II trapping.
Validated Experimental Protocol: Fluorescence Displacement
To objectively measure the binding affinity (
Protocol: EtBr Displacement Assay
Objective: Determine the concentration of the acridine derivative required to reduce EtBr fluorescence by 50% (
Reagents:
-
Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4 (Simulates physiological ionic strength).
-
DNA Stock: Calf Thymus DNA (ctDNA),
(base pairs). -
Probe: Ethidium Bromide (EtBr),
. -
Ligand: N-(3-morpholinopropyl)acridin-9-amine (Stock 1 mM in DMSO).
Step-by-Step Workflow:
-
Baseline Calibration:
-
Mix DNA (
final) and EtBr ( final) in the buffer. -
Incubate for 10 minutes at 25°C.
-
Measure Fluorescence (
): Excitation 525 nm / Emission 600 nm.
-
-
Titration:
-
Add the acridine ligand in small aliquots (0.5
increments) to the DNA-EtBr complex. -
Mix and equilibrate for 3 minutes after each addition.
-
Record fluorescence (
) until intensity drops to ~20% of .
-
-
Data Analysis (Self-Validation):
-
Plot
vs. [Ligand]. -
Calculation: Use the equation
. -
Note: If the curve is not sigmoidal, check for inner-filter effects (absorbance of the acridine itself at 525 nm).
-
Caption: Logic flow for the Fluorescence Intercalator Displacement (FID) assay to determine binding constants.
References
-
BenchChem. (2025). Application Notes and Protocols for Determining DNA Binding Affinity of Cyclopenta[kl]acridine. Retrieved from
-
National Institutes of Health (NIH). (2010). Antitumor 1-nitroacridine derivative C-1748, induces apoptosis, necrosis or senescence in human colon carcinoma HCT8 and HT29 cells.[3] Biochem Pharmacol. Retrieved from
-
MDPI. (2015). Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives. Molecules. Retrieved from
-
ResearchGate. (2020). Structures of imidazoacridinone derivatives C1311 and C1330. Retrieved from
-
ACS Publications. (2026). Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease. Retrieved from
Sources
Safety Operating Guide
Technical Guide: Proper Disposal & Handling of N-(3-morpholinopropyl)acridin-9-amine
Executive Summary
Compound Identity: N-(3-morpholinopropyl)acridin-9-amine Primary Hazard Class: DNA Intercalator / Potential Mutagen / Irritant Waste Classification: Hazardous Chemical Waste (Non-Halogenated Organic / Toxic) Recommended Disposal Method: High-Temperature Incineration (1000°C+)
This guide provides a validated operational framework for the safe disposal of N-(3-morpholinopropyl)acridin-9-amine. As a Senior Application Scientist, I emphasize that this compound combines the DNA-intercalating properties of the acridine chromophore with the lysosomotropic characteristics of the morpholine side chain . Consequently, standard "organic waste" protocols are insufficient; this substance requires a containment strategy designed to prevent environmental genotoxicity.
Part 1: Hazard Identification & Chemical Logic
To dispose of this compound safely, one must understand why it is hazardous. The molecule consists of two functional domains that dictate its biological activity and disposal requirements:
-
The Acridine Core (9-aminoacridine moiety): A planar, aromatic system capable of sliding between DNA base pairs (intercalation). This causes frameshift mutations during DNA replication.
-
Operational Implication: All waste must be treated as a genotoxin . Destruction of the aromatic ring system via incineration is mandatory to neutralize this hazard.
-
-
The Morpholine Side Chain: A basic heterocycle (pKa ~8.3) that increases solubility and cellular uptake.
-
Operational Implication: The basicity means this compound may react exothermically with strong acids.[1] Waste streams must be pH-neutral or segregated from strong oxidizers/acids to prevent unintended reactions in the waste container.
-
Summary of Physical & Chemical Properties
| Property | Value / Characteristic | Relevance to Disposal |
| Physical State | Yellow/Orange Solid (Crystalline) | Dust hazard; requires HEPA filtration during handling. |
| Solubility | Soluble in organic solvents (DMSO, Ethanol); moderately soluble in acidic water. | Liquid waste will likely be organic solvent-based. |
| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Do not mix with chromic acid or nitric acid waste. |
| Toxicity | Suspected Mutagen (Ames Positive); Skin/Eye Irritant. | Double-gloving and eye protection are non-negotiable. |
Part 2: Waste Management Ecosystem
A "self-validating" waste system relies on redundancy. If one barrier fails (e.g., a bottle leaks), a second barrier (secondary containment) must be in place.
Waste Segregation Protocol
-
Solid Waste: Contaminated gloves, pipette tips, weighing boats, and dry powder residues.
-
Container: Wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid.
-
Labeling: "Hazardous Waste - Solid Debris - Acridine Mutagen."
-
-
Liquid Waste: Mother liquors, HPLC effluents, or dissolved stock solutions.
-
Container: Amber glass or HDPE solvent bottle.
-
Segregation:Non-Halogenated Organic .[2] (Unless dissolved in chloroform/DCM, in which case segregate as Halogenated).
-
Critical Check: Ensure the pH is between 5-9 before capping. Avoid mixing with acidic waste streams to prevent heat generation.
-
Labeling & Regulatory Classification
Since this specific compound may not have a unique UN number, use the generic classification for transport and disposal manifesting:
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (N-(3-morpholinopropyl)acridin-9-amine)
-
UN Number: UN 2811 (if solid) or UN 2810 (if liquid)
-
Hazard Class: 6.1 (Toxic)
-
Packing Group: III (Minor/Moderate Danger)[3]
Part 3: Disposal Workflows & Visualizations
Workflow A: Routine Waste Disposal
The following diagram outlines the decision logic for disposing of laboratory waste containing N-(3-morpholinopropyl)acridin-9-amine.
Caption: Decision tree for segregating N-(3-morpholinopropyl)acridin-9-amine waste streams. All paths lead to incineration.
Workflow B: Spill Response Protocol
In the event of a spill, immediate action is required to prevent spread.[1][2][3][4][5] Do not use bleach immediately, as it may not fully degrade the acridine ring and could create hazardous byproducts.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE: Wear nitrile gloves (double layer), lab coat, and safety goggles.[6] If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solid Spill: Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation.
-
Liquid Spill: Surround with absorbent pillows or vermiculite.
-
-
Cleanup: Scoop material into a wide-mouth hazardous waste jar.
-
Decontamination: Wipe the surface with 70% Ethanol followed by a soap and water wash.[1]
-
Note: While strong oxidation (Permanganate/Sulfuric acid) is sometimes used for ethidium bromide, simple physical removal followed by incineration is safer for acridines unless you have a validated chemical destruction protocol.
-
Part 4: Technical Rationale & Deactivation
Why do we specify incineration over chemical deactivation?
Many labs attempt to deactivate intercalators using bleach (sodium hypochlorite). However, research into acridine derivatives suggests that bleach treatment can be incomplete, potentially leaving the mutagenic acridine core intact or creating chlorinated byproducts that are more toxic.
The Gold Standard: Incineration
-
Mechanism: Thermal oxidation at >1000°C.
-
Outcome: The acridine rings are broken down into CO₂, H₂O, and NOₓ. The morpholine ring is similarly mineralized.
-
Verification: This is the only method that guarantees the destruction of the genotoxic pharmacophore.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9215, Acridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[7] Retrieved from [Link]
-
Washington State University. Acridine Orange Waste Management Guidelines.[6] Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
Sources
- 1. 9-AMINOACRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. media.laballey.com [media.laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
